Product packaging for 2-Amino-3-Hydroxypyridine(Cat. No.:CAS No. 16867-03-1)

2-Amino-3-Hydroxypyridine

Cat. No.: B021099
CAS No.: 16867-03-1
M. Wt: 110.11 g/mol
InChI Key: BMTSZVZQNMNPCT-UHFFFAOYSA-N
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Description

2-amino-3-hydroxypyridine is a monohydroxypyridine and an aminopyridine.
used in a voltammetric assay;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O B021099 2-Amino-3-Hydroxypyridine CAS No. 16867-03-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminopyridin-3-ol
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InChI

InChI=1S/C5H6N2O/c6-5-4(8)2-1-3-7-5/h1-3,8H,(H2,6,7)
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InChI Key

BMTSZVZQNMNPCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
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DSSTOX Substance ID

DTXSID50168588
Record name 2-Amino-3-hydroxypyridine
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Molecular Weight

110.11 g/mol
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CAS No.

16867-03-1
Record name 2-Amino-3-hydroxypyridine
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Record name 2-AMINO-3-HYDROXYPYRIDINE
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Foundational & Exploratory

2-Amino-3-Hydroxypyridine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Amino-3-Hydroxypyridine, a pivotal chemical intermediate. This document collates essential physicochemical data, outlines detailed experimental protocols for its derivatization, and discusses its synthesis and applications, particularly within the pharmaceutical and chemical industries.

Core Chemical Identifiers and Properties

This compound is a substituted pyridine (B92270) with the chemical formula C₅H₆N₂O. It is recognized for its role as a versatile building block in organic synthesis.

PropertyValue
CAS Number 16867-03-1
Molecular Weight 110.11 g/mol
Synonyms 2-Amino-3-pyridinol, 3-Hydroxy-2-aminopyridine
Appearance White to off-white crystalline solid
Melting Point 172-174 °C

Synthesis of this compound

A patented method describes the synthesis of this compound from furfural (B47365), which is a cost-effective starting material.[1] This process offers a significant yield advantage over previous methods.[1] The synthesis involves a multi-step process that is initiated by the ring-opening of furfural.[1]

Starting MaterialKey StepsPurity of Final ProductYield
Furfural1. Ring-opening reaction of furfural with chlorine or bromine. 2. Reaction with an ammonium (B1175870) sulfamate (B1201201) solution to form this compound sulfonate. 3. Hydrolysis under alkaline conditions. 4. Refining with dimethylformamide and methanol (B129727).>99%≥70%

Experimental Protocols

Synthesis of Schiff Bases from this compound

This protocol details the synthesis of Schiff bases, which are valuable intermediates in the development of more complex molecules and coordination complexes.

Materials:

  • This compound

  • Diketone (e.g., acetylacetone)

  • Methanol

  • Argon gas

  • n-hexane

  • Water

  • Ethanol

Procedure:

  • Dissolve 0.01 mol of this compound in 75 mL of methanol in a reaction flask.

  • In a separate beaker, dissolve 0.01 mol of the selected diketone in 25 mL of methanol.

  • Add the diketone solution to the this compound solution.

  • Reflux the mixture on a water bath for 4–6 hours under an argon atmosphere.

  • Reduce the volume of the solution to approximately 50 mL by evaporation.

  • Allow the flask to cool to ambient temperature for 4 hours to facilitate crystallization.

  • Collect the resulting white-yellow crystalline Schiff-base ligand by filtration.

  • Wash the collected crystals twice with 20 mL portions of n-hexane and then twice with 20 mL portions of water.

  • Dry the purified Schiff base.

  • For further purification, recrystallize the final product from ethanol.

Applications

This compound is a versatile intermediate with a range of applications:

  • Pharmaceutical Intermediate: It is a crucial starting material for the synthesis of various pharmaceutical compounds, including anti-inflammatory drugs, analgesics, and antibacterial agents.[1][2] It has also been used in the preparation of DNA-PK inhibitors.[3]

  • Hair Dyes: It serves as a primary component in oxidative hair dye formulations.[1]

  • Veterinary Medicine: The compound is used in the synthesis of the veterinary drug azamethiphos.[1]

  • Chemical Synthesis: It is utilized in the preparation of 2-(BOC-amino)-3-hydroxypyridine, a protected form used in further synthetic steps.[1]

Visualized Workflow: Synthesis of this compound

The following diagram illustrates the key stages in the synthesis of high-purity this compound from furfural as described in the patent literature.[1]

G cluster_0 Synthesis of Crude Product cluster_1 Refining Process A Furfural Aqueous Solution B Ring-Opening Reaction (Chlorine/Bromine) A->B C Reaction with Ammonium Sulfamate Solution B->C D This compound Sulfonate C->D E Hydrolysis (Alkaline Conditions) D->E F Brown this compound (Crude Product) E->F G Dissolve in Dimethylformamide (Heating) F->G Refining H Hot Filtration G->H I Crystallization (Cooling) H->I J White Solid Intermediate I->J K Reflux in Methanol J->K L Cooling and Filtration K->L M White this compound (>99% Purity) L->M

Caption: Synthesis and refining workflow for this compound.

Note: No specific signaling pathways involving this compound were identified in the reviewed literature. The provided diagram illustrates a key synthetic workflow for the compound.

References

The Solubility Profile of 2-Amino-3-Hydroxypyridine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Amino-3-Hydroxypyridine, a crucial pyridine (B92270) derivative, in various organic solvents. Understanding the solubility of this compound is paramount for its application in pharmaceutical synthesis, materials science, and other research and development endeavors. This document presents available quantitative and qualitative solubility data, details a standard experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Core Physicochemical Properties

This compound is a heterocyclic aromatic compound with the molecular formula C₅H₆N₂O. Its structure, featuring both an amino and a hydroxyl group on the pyridine ring, imparts a polar nature to the molecule, influencing its solubility characteristics. The presence of these functional groups allows for hydrogen bonding, which generally leads to better solubility in polar solvents.

Solubility Data

The solubility of this compound has been qualitatively and semi-quantitatively described in the literature. While precise, temperature-dependent quantitative data is limited, the following table summarizes the available information to provide a comparative overview.

Organic SolventFormulaTypeSolubility DescriptionQuantitative Data (at Room Temperature)
MethanolCH₃OHPolar ProticSoluble / Good Solubility[1][2]Slightly Soluble[3]
EthanolC₂H₅OHPolar ProticSoluble / Good Solubility[1][2]10 - 100 g/L[4]
AcetoneC₃H₆OPolar AproticGood Solubility[2]Not Available
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSlightly Soluble50 - 200 g/L[4]
DichloromethaneCH₂Cl₂Polar AproticGood Solubility[2]Not Available

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[5] The following protocol outlines the general procedure applicable for determining the solubility of this compound in an organic solvent.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • High-purity organic solvent of interest

  • Conical flasks or vials with airtight seals

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm pore size)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a flask containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.

    • Seal the flask to prevent solvent evaporation.[6]

  • Equilibration:

    • Place the sealed flask in a constant temperature shaker bath set to the desired experimental temperature.

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • Once equilibrium is achieved, cease agitation and allow the flask to stand in the constant temperature bath for at least 24 hours to allow the excess solid to settle.

  • Sample Withdrawal and Filtration:

    • Carefully withdraw a sample of the supernatant using a pipette.

    • Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

  • Analysis:

    • Determine the concentration of this compound in the filtered solution using a validated analytical method.

      • Gravimetric Method: Evaporate the solvent from a known volume of the filtrate and weigh the remaining solid residue.

      • Spectroscopic/Chromatographic Method: Dilute the filtrate to a concentration that falls within the linear range of a pre-established calibration curve for the analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).

  • Calculation:

    • Calculate the solubility in the desired units (e.g., g/L, mol/L) based on the measured concentration and any dilution factors used.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

G A Preparation of Supersaturated Solution (Excess this compound in Solvent) B Equilibration (Constant Temperature Shaking for 24-72h) A->B Incubate C Phase Separation (Settling for >24h) B->C Allow to Settle D Sample Withdrawal and Filtration (0.45 µm Syringe Filter) C->D Extract Supernatant E Concentration Analysis D->E F Gravimetric Analysis E->F Method 1 G Spectroscopic/Chromatographic Analysis E->G Method 2 H Solubility Calculation F->H G->H

Caption: Workflow for Shake-Flask Solubility Determination.

References

An In-depth Technical Guide to the Spectral Data of 2-Amino-3-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Amino-3-Hydroxypyridine (CAS No: 16867-03-1), a vital intermediate in the pharmaceutical and chemical industries. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, along with the experimental protocols for these analyses.

Mass Spectrometry

Mass spectrometry of this compound confirms its molecular weight and provides insights into its fragmentation patterns under electron ionization.

Data Presentation

The mass spectrum is characterized by a prominent molecular ion peak and several key fragment ions.

m/z Relative Intensity (%) Possible Fragment
111.015.3[M+H]⁺
110.0100.0[M]⁺ (Molecular Ion)
82.011.5[M-CO]⁺ or [M-HCN-H]⁺
81.04.3[M-CHO]⁺ or [M-HCN-2H]⁺
65.09.0C₅H₅⁺
55.024.1C₃H₃O⁺ or C₄H₇⁺
54.010.4C₄H₆⁺

Table 1: Mass Spectrometry data for this compound. Data sourced from ChemicalBook.[1]

Experimental Protocol

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as methanol (B129727) or acetonitrile.

Instrumentation: An electron ionization (EI) mass spectrometer is used for the analysis.

Methodology:

  • The prepared sample is introduced into the ion source of the mass spectrometer, where it is vaporized.

  • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a positively charged molecular ion ([M]⁺) and various fragment ions.

  • These ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

  • A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound.

Data Presentation
Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H-47.0 - 7.2Doublet of doubletsJ(H4,H5) = 7-8, J(H4,H6) = 1-2
H-56.6 - 6.8Triplet of doubletsJ(H5,H4) = 7-8, J(H5,H6) = 4-5
H-67.5 - 7.7Doublet of doubletsJ(H6,H5) = 4-5, J(H6,H4) = 1-2
-NH₂5.0 - 6.0Broad singlet-
-OH9.0 - 10.0Broad singlet-

Table 2: Predicted ¹H NMR spectral data for this compound.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum in DMSO-d₆ would display five distinct signals corresponding to the five carbon atoms in the pyridine (B92270) ring.[2]

Carbon Predicted Chemical Shift (ppm)
C-2150 - 155
C-3140 - 145
C-4115 - 120
C-5110 - 115
C-6130 - 135

Table 3: Predicted ¹³C NMR spectral data for this compound.

Experimental Protocol

Sample Preparation: A solution of this compound is prepared by dissolving the sample in a deuterated solvent, typically DMSO-d₆, to a concentration of 5-10 mg/mL. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

Instrumentation: A high-resolution NMR spectrometer, for instance, a 400 MHz instrument, is used for the analysis.

Methodology:

  • The sample solution is placed in an NMR tube and inserted into the spectrometer's magnet.

  • For ¹H NMR, a radiofrequency pulse is applied to excite the protons. The resulting free induction decay (FID) signal is detected.

  • For ¹³C NMR, a similar process is used to excite the ¹³C nuclei, often with broadband proton decoupling to simplify the spectrum.

  • The FID is then subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum, which is plotted as intensity versus chemical shift (in ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

Data Presentation

The IR spectrum exhibits characteristic absorption bands for the O-H, N-H, and C=N bonds, as well as aromatic C-H and C=C stretching vibrations.

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
3400 - 3200Strong, BroadO-H and N-H stretching
3100 - 3000MediumAromatic C-H stretching
1620 - 1580StrongC=N stretching and N-H bending
1500 - 1400Medium to StrongAromatic C=C stretching
1300 - 1200StrongC-O stretching
1200 - 1100MediumC-N stretching

Table 4: Key IR absorption bands for this compound.

Experimental Protocol

Sample Preparation: For solid samples, a KBr (potassium bromide) pellet or a Nujol mull can be prepared.

  • KBr Pellet: A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent pellet.

  • Nujol Mull: The sample is ground to a fine paste with a few drops of Nujol (a mineral oil). This mull is then placed between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for the analysis.

Methodology:

  • A background spectrum of the empty sample holder (for KBr pellets) or the salt plates with Nujol (for mulls) is recorded.

  • The prepared sample is placed in the spectrometer's sample compartment.

  • An infrared beam is passed through the sample. The detector measures the amount of light that is transmitted at each wavenumber.

  • The instrument's software subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is plotted as transmittance or absorbance versus wavenumber (in cm⁻¹).

Synthesis Workflow of this compound from Furfural

A common and economically viable method for the synthesis of this compound is from furfural, a bio-based compound. The following diagram illustrates the key steps in this process.[3][4][5]

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Ring Opening cluster_reaction2 Reaction with Sulfamate cluster_intermediate Intermediate Product cluster_reaction3 Hydrolysis cluster_product Final Product Furfural Furfural RingOpening Ring Opening Reaction (Chlorine/Bromine in Water) Furfural->RingOpening Reacts with SulfamateReaction Reaction with Ammonium Sulfamate Solution RingOpening->SulfamateReaction Yields Mixed Liquor Sulfonate This compound Sulfonate SulfamateReaction->Sulfonate Forms Hydrolysis Hydrolysis (Alkaline Conditions) Sulfonate->Hydrolysis Is subjected to FinalProduct This compound Hydrolysis->FinalProduct Yields

Caption: Synthesis workflow of this compound from furfural.

References

Tautomerism in 2-Amino-3-Hydroxypyridine and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-hydroxypyridine and its derivatives are versatile scaffolds in medicinal chemistry and materials science. Their utility is intrinsically linked to their complex tautomeric behavior, which dictates their physicochemical properties, reactivity, and biological interactions. This technical guide provides an in-depth analysis of the tautomeric equilibria in these compounds, summarizing key quantitative data, detailing experimental methodologies for their characterization, and visualizing the fundamental tautomeric transformations. Understanding and controlling these equilibria are paramount for the rational design of novel therapeutics and functional materials.

Introduction

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers that differ in the position of a proton and a double bond, is a fundamental concept in organic chemistry with profound implications in drug design and development. In the case of this compound, the presence of both an amino and a hydroxyl group on the pyridine (B92270) ring gives rise to a rich tautomeric landscape, involving amino-imino and keto-enol equilibria. The predominant tautomeric form can be influenced by various factors, including the solvent, temperature, pH, and the nature of substituents on the pyridine ring. A thorough understanding of these tautomeric preferences is crucial for predicting molecular geometry, hydrogen bonding capabilities, and ultimately, the biological activity of these compounds.

Tautomeric Forms of this compound

The primary tautomeric equilibria for this compound involve the interconversion between the amino-hydroxy form (the enol-amino tautomer), the imino-hydroxy form (the enol-imino tautomer), and the amino-keto form (the keto-amino tautomer).

Tautomers A Amino-Hydroxy (Enol-Amino) B Imino-Hydroxy (Enol-Imino) A->B Amino-Imino Tautomerism C Amino-Keto (Keto-Amino) A->C Keto-Enol Tautomerism

Caption: Primary tautomeric equilibria in this compound.

Quantitative Analysis of Tautomeric Equilibria

The relative stability of the different tautomers has been investigated using both experimental and computational methods. The equilibrium constants (KT) and relative energies (ΔE) provide a quantitative measure of the tautomeric preference.

Amino-Imino Tautomerism

For 2-aminopyridine (B139424) and its derivatives, the amino form is generally the more stable tautomer.[1][2] Computational studies on 2-amino-4-methylpyridine (B118599) have shown the canonical amino structure to be significantly more stable than the imino tautomer.[3]

CompoundMethodSolvent/PhaseMost Stable TautomerRelative Energy (kcal/mol)Reference
2-Amino-4-methylpyridineB3LYP/6-311++G(d,p)Gas PhaseAmino (2A4MP1)13.60 (vs. 2A4MP2)[3]
2-AnilinopyridinesMO Calculations-AminoMore stable[1]
Keto-Enol Tautomerism

The keto-enol equilibrium in hydroxypyridines is highly sensitive to the environment. While the enol form may be favored in the gas phase, the keto form often predominates in polar solvents and the solid state.[4][5][6] For a Schiff base derived from this compound, the enol tautomer is more stable in solution, whereas the keto tautomer is exclusively present in the solid state due to stabilizing hydrogen bonding patterns.[7]

CompoundMethodSolvent/PhasePredominant TautomerΔE or KeqReference
2-Hydroxypyridine (B17775)Microwave SpectroscopyGas PhaseEnol~3 kJ/mol more stable[4]
2-Hydroxypyridine-WaterKeto (2-pyridone)Keq = 900[4]
2-Hydroxypyridine-CyclohexaneBoth coexistComparable amounts[4]
Schiff base of this compoundQuantum-chemical computationsSolutionEnolMore stable[7]
Schiff base of this compoundX-ray crystallographySolid StateKeto-[7]

Experimental Protocols for Tautomerism Studies

The characterization of tautomeric equilibria relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution. The chemical shifts of protons and carbons are sensitive to the electronic environment, leading to distinct signals for each tautomer.

Protocol for ¹H NMR Analysis of Tautomeric Ratios:

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound derivative in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, D₂O).

  • Data Acquisition: Record the ¹H NMR spectrum at a constant temperature.

  • Data Analysis: Identify distinct signals corresponding to each tautomer. Integrate the signals of non-exchangeable protons that are unique to each tautomer.

  • Quantification: Calculate the molar ratio of the tautomers from the ratio of the integrated peak areas.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve sample in deuterated solvent acq1 Acquire 1H NMR spectrum prep1->acq1 an1 Identify tautomer-specific peaks acq1->an1 an2 Integrate peak areas an1->an2 an3 Calculate tautomer ratio an2->an3

Caption: Workflow for NMR-based quantification of tautomers.

Infrared (IR) and UV-Vis Spectroscopy

IR spectroscopy can distinguish between keto and enol forms by the presence of characteristic C=O stretching vibrations (typically 1650-1700 cm⁻¹) for the keto tautomer and O-H stretching vibrations (around 3200-3600 cm⁻¹) for the enol tautomer. UV-Vis spectroscopy is also used, as the different conjugated systems of the tautomers result in distinct absorption maxima.[1][8]

Protocol for IR Spectroscopic Analysis:

  • Sample Preparation: Prepare the sample as a KBr pellet (for solid-state analysis) or as a solution in a suitable solvent (for solution-phase analysis).

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic vibrational bands for the C=O and O-H functional groups to determine the predominant tautomeric form.

Computational Chemistry

Density Functional Theory (DFT) and ab initio methods are widely used to calculate the relative energies of tautomers and the energy barriers for their interconversion.[3][4]

Typical Computational Workflow:

  • Structure Optimization: Build the 3D structures of all possible tautomers and optimize their geometries using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).

  • Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies).

  • Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

  • Solvent Effects: Incorporate the effects of a solvent using a continuum solvation model (e.g., PCM).

DFT_Workflow start Initial Structures of Tautomers opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq energy Single-Point Energy Calculation freq->energy solvent Inclusion of Solvent Model (e.g., PCM) energy->solvent end Relative Energies and Stabilities solvent->end

Caption: A typical workflow for computational analysis of tautomerism.

Implications for Drug Development

The tautomeric state of a drug molecule can significantly impact its:

  • Receptor Binding: Different tautomers present distinct hydrogen bond donor/acceptor patterns and overall shapes, leading to different binding affinities for a biological target.

  • Solubility and Permeability: The polarity and hydrogen bonding capacity of a molecule, which are influenced by its tautomeric form, affect its solubility and ability to cross biological membranes.

  • Metabolism: The metabolic fate of a drug can be dependent on the predominant tautomer, as different forms may be recognized and processed differently by metabolic enzymes.

Therefore, a comprehensive characterization of the tautomeric behavior of this compound derivatives is a critical step in the drug discovery and development process.

Conclusion

The tautomerism of this compound and its derivatives is a multifaceted phenomenon governed by a delicate balance of electronic, steric, and environmental factors. A combination of advanced spectroscopic techniques and computational modeling is essential for a complete understanding of the tautomeric equilibria. The insights gained from such studies are invaluable for medicinal chemists and drug development professionals in the rational design of new chemical entities with optimized pharmacokinetic and pharmacodynamic profiles. The data and protocols presented in this guide serve as a foundational resource for researchers working with this important class of heterocyclic compounds.

References

In-Depth Technical Guide: The Biological Mechanisms of Action of 2-Amino-3-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-hydroxypyridine, a heterocyclic aromatic compound, is a molecule of significant interest in both industrial and biomedical research. While primarily utilized as a precursor in the synthesis of oxidative hair dyes and as an intermediate in the pharmaceutical industry, emerging evidence suggests its potential to interact with and modulate key biological pathways. This technical guide provides a comprehensive overview of the putative mechanisms of action of this compound in biological systems, drawing upon its structural similarities to known bioactive molecules and the activities of related pyridine (B92270) derivatives. The primary focus is on its potential roles as an inhibitor of prolyl 4-hydroxylase, a modulator of Hypoxia-Inducible Factor-1α (HIF-1α) stabilization, an inhibitor of the NF-κB signaling pathway, and a potential inhibitor of DNA-dependent protein kinase (DNA-PK). This document also details relevant experimental protocols to facilitate further investigation into these mechanisms and presents available quantitative data for related compounds to guide future research.

Introduction

This compound is a pyridine derivative with amino and hydroxyl functional groups. Its chemical structure shares similarities with endogenous signaling molecules and known enzyme inhibitors, suggesting a potential for biological activity. Notably, its structural resemblance to mimosine, a natural amino acid known to chelate metal ions and inhibit metalloenzymes, provides a strong rationale for investigating its effects on similar biological targets.[1][2][3] This guide will explore the most probable mechanisms of action of this compound, focusing on pathways that are known to be modulated by analogous compounds.

Potential Mechanisms of Action

Inhibition of Prolyl 4-Hydroxylase and Stabilization of HIF-1α

A primary hypothesized mechanism of action for this compound is the inhibition of prolyl 4-hydroxylases (P4Hs).[4][5] P4Hs are a family of non-heme iron-containing dioxygenases that play a critical role in the degradation of Hypoxia-Inducible Factor-1α (HIF-1α).[6] Under normoxic conditions, P4Hs hydroxylate specific proline residues on HIF-1α, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[7]

The structural similarity of this compound to mimosine, a known inhibitor of P4Hs, suggests that it may act as a competitive inhibitor by chelating the iron (II) ion in the active site of the enzyme. By inhibiting P4H activity, this compound could prevent the hydroxylation of HIF-1α, leading to its stabilization and accumulation even under normoxic conditions.[8] Stabilized HIF-1α can then translocate to the nucleus, heterodimerize with HIF-1β, and activate the transcription of a wide range of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.[9]

HIF-1a Stabilization Pathway cluster_normoxia Normoxic Conditions cluster_inhibition Inhibition by this compound P4H_active Prolyl 4-Hydroxylase (Active) HIF1a_OH Hydroxylated HIF-1α P4H_active->HIF1a_OH P4H_inhibited Prolyl 4-Hydroxylase (Inhibited) HIF1a HIF-1α HIF1a->P4H_active O2, Fe(II) HIF1a_stable HIF-1α (Stabilized) VHL VHL Complex HIF1a_OH->VHL Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation AHP 2-Amino-3- Hydroxypyridine AHP->P4H_active Nucleus Nucleus HIF1a_stable->Nucleus HRE Hypoxia Response Element (HRE) Nucleus->HRE Gene_Expression Target Gene Expression HRE->Gene_Expression

Putative mechanism of HIF-1α stabilization by this compound.
Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival.[7][10] Derivatives of 2-aminopyridine (B139424) have been investigated as inhibitors of this pathway.[11] The canonical NF-κB pathway is activated by pro-inflammatory stimuli, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory IκBα protein, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of inflammatory genes.

This compound may inhibit the NF-κB pathway by interfering with the activity of the IKK complex or other upstream signaling components. By preventing the degradation of IκBα, it would sequester NF-κB in the cytoplasm, thereby downregulating the expression of pro-inflammatory cytokines and mediators.

Hypothesized inhibition of the NF-κB pathway by this compound.
Inhibition of DNA-Dependent Protein Kinase (DNA-PK)

DNA-dependent protein kinase (DNA-PK) is a key enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks.[12] Several pyridine-based compounds have been identified as inhibitors of DNA-PK.[10] Given its pyridine core, this compound could potentially act as a DNA-PK inhibitor. By binding to the ATP-binding pocket of the DNA-PK catalytic subunit (DNA-PKcs), it may prevent the phosphorylation of downstream targets, thereby impairing the repair of DNA damage. This could have implications for cancer therapy, where inhibition of DNA repair pathways can sensitize tumor cells to radiation or chemotherapy.

DNA-PK Inhibition DSB DNA Double-Strand Break (DSB) Ku Ku70/80 DSB->Ku DNAPKcs DNA-PKcs Ku->DNAPKcs Recruitment NHEJ Non-Homologous End Joining (NHEJ) DNAPKcs->NHEJ Phosphorylation of targets AHP 2-Amino-3- Hydroxypyridine AHP->DNAPKcs Potential Inhibition

Proposed mechanism of DNA-PK inhibition by this compound.

Quantitative Data

Direct quantitative data for the inhibition of biological targets by this compound is currently limited in the public domain. However, data for structurally related pyridine derivatives and mimosine can provide valuable benchmarks for future studies.

CompoundTargetAssay TypeIC50 / KiReference
Mimosine TyrosinaseEnzyme InhibitionIC50 = 31.4 µM[3]
GSK1278863 (pyridine derivative) PHD1, PHD2, PHD3Enzyme InhibitionIC50 = 3.8, 3.1, 3.9 nM[13]
2-(N-substituted-3-aminopyridine) derivative (Compound 27) DNA-PKKinase AssayIC50 = 0.28 µM[10]
2-(N-substituted-3-aminopyridine) derivative (Compound 15e) DNA-PKKinase AssayIC50 = 2.5 µM[10]
2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide derivative (Compound 8) PHD2Enzyme InhibitionIC50 = 21 nM[14][15]

Experimental Protocols

The following protocols provide a framework for investigating the potential biological activities of this compound.

Prolyl 4-Hydroxylase (P4H) Inhibition Assay

This protocol is a general guide for an in vitro P4H inhibition assay.

Materials:

  • Recombinant human P4H

  • Peptide substrate (e.g., (Pro-Pro-Gly)10)

  • 2-Oxoglutarate

  • Ascorbate

  • FeSO4

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.8)

  • This compound

  • Detection reagent (e.g., based on measuring succinate (B1194679) production or hydroxyproline (B1673980) formation)

Procedure:

  • Prepare a reaction mixture containing P4H, the peptide substrate, ascorbate, and FeSO4 in the assay buffer.

  • Add varying concentrations of this compound or a vehicle control (e.g., DMSO).

  • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding 2-oxoglutarate.

  • Allow the reaction to proceed for a defined period (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding acid or a specific inhibitor).

  • Measure the product formation using a suitable detection method.

  • Calculate the percentage of inhibition and determine the IC50 value.

HIF-1α Stabilization by Western Blot

This protocol describes the detection of HIF-1α protein levels in cell lysates by Western blot.[8][9][16][17][18][19][20]

Materials:

  • Cell line of interest (e.g., HEK293, HeLa)

  • Cell culture medium and supplements

  • This compound

  • Positive control for HIF-1α stabilization (e.g., CoCl2 or a known P4H inhibitor)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against HIF-1α

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Treat the cells with varying concentrations of this compound, a vehicle control, and a positive control for 4-6 hours.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against HIF-1α overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Western_Blot_Workflow A Cell Treatment with This compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation (anti-HIF-1α) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Analysis I->J

A typical workflow for Western blot analysis.
NF-κB Luciferase Reporter Assay

This protocol outlines a method to measure the inhibition of NF-κB transcriptional activity.[7][10][17][21][22][23][24][25][26][27][28]

Materials:

  • A cell line stably expressing an NF-κB-driven luciferase reporter construct (e.g., HEK293-NF-κB-luc)

  • Cell culture medium and supplements

  • This compound

  • NF-κB activator (e.g., TNF-α)

  • Luciferase assay reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with varying concentrations of this compound or a vehicle control for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours. Include an unstimulated control.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) if applicable.

  • Calculate the percentage of inhibition and determine the IC50 value.

In Vitro DNA-PK Inhibition Assay

This protocol provides a general method for measuring the inhibition of DNA-PK activity.[21][29][30][31]

Materials:

  • Purified human DNA-PK enzyme

  • DNA-PK substrate (e.g., a specific peptide)

  • Activating DNA

  • ATP (containing γ-32P-ATP for radiometric assay, or for use with ADP-Glo assay)

  • Kinase reaction buffer

  • This compound

  • Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting, or a luminescence-based assay like ADP-Glo)

Procedure:

  • Prepare a reaction mixture containing DNA-PK, the substrate peptide, and activating DNA in the kinase reaction buffer.

  • Add varying concentrations of this compound or a vehicle control.

  • Pre-incubate the mixture for a specified time at the desired temperature.

  • Initiate the reaction by adding ATP.

  • Allow the reaction to proceed for a defined period.

  • Stop the reaction.

  • Measure the amount of phosphorylated substrate using a suitable detection method.

  • Calculate the percentage of inhibition and determine the IC50 or Ki value.

Antibacterial and Anti-inflammatory Mechanisms

While derivatives of 2-aminopyridine have shown antibacterial and anti-inflammatory properties, the precise mechanisms for this compound are not well-defined.[11][32][33] The potential antibacterial action could involve the inhibition of essential bacterial enzymes, disruption of the cell membrane, or interference with nucleic acid synthesis.[29] Its anti-inflammatory effects are likely linked to the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway, as discussed earlier.[16][34][35] Further research is needed to elucidate the specific molecular targets and pathways involved in these activities.

Conclusion

This compound presents a compelling case for further investigation as a biologically active molecule. Its structural similarity to known enzyme inhibitors, particularly mimosine, strongly suggests that it may function as an inhibitor of prolyl 4-hydroxylases, leading to the stabilization of HIF-1α. Additionally, evidence from related pyridine compounds points towards potential inhibitory effects on the NF-κB signaling pathway and DNA-PK. The experimental protocols provided in this guide offer a starting point for researchers to systematically evaluate these hypotheses. The elucidation of the precise mechanisms of action of this compound could open up new avenues for its application in drug discovery and development, particularly in the areas of ischemia, inflammation, and oncology. Further studies, including detailed enzymatic assays, cell-based functional assays, and structural biology approaches, are warranted to fully characterize the biological activity of this intriguing molecule.

References

An In-Depth Technical Guide to the Discovery and Synthesis of 2-Amino-3-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical and contemporary synthetic routes to 2-Amino-3-Hydroxypyridine, a crucial intermediate in the pharmaceutical and chemical industries. This document details the evolution of its synthesis, presenting key experimental protocols, comparative data, and reaction mechanisms to support research and development efforts.

Historical Context and Discovery

The synthesis of this compound has been a subject of interest for decades, primarily driven by its utility as a scaffold in medicinal chemistry. Early methods for its preparation were often characterized by harsh reaction conditions and the use of expensive starting materials. One of the foundational approaches, documented in the mid-20th century, involved the modification of existing pyridine (B92270) rings. A notable early example is the nitration of 3-hydroxypyridine (B118123) followed by the reduction of the resulting nitro group, a method described in a 1957 publication in the Journal of the Chemical Society.[1] Concurrently, the application of the Chichibabin reaction, first reported in 1914, to 3-hydroxypyridine provided another direct, albeit often low-yielding, route to this aminopyridine derivative. These initial syntheses laid the groundwork for the development of more efficient and scalable methods in the subsequent years.

Major Synthetic Strategies

The synthesis of this compound has evolved significantly, with modern methods focusing on improved yields, cost-effectiveness, and greener reaction profiles. The core synthetic strategies can be broadly categorized based on their starting materials.

Synthesis from 3-Hydroxypyridine Derivatives

The earliest and most direct approaches to this compound begin with the functionalization of a pre-existing 3-hydroxypyridine scaffold.

This classic two-step method involves the electrophilic nitration of 3-hydroxypyridine to introduce a nitro group at the 2-position, followed by its reduction to the desired amine.

Experimental Protocol:

  • Step 1: Nitration of 3-Hydroxypyridine

    • Dissolve 3-hydroxypyridine in concentrated sulfuric acid.

    • Slowly add anhydrous potassium nitrate (B79036) (KNO₃) in portions while maintaining a controlled temperature, typically around 40°C.

    • After the addition is complete, continue stirring for a designated period (e.g., 2 hours) to ensure the reaction goes to completion.

    • Carefully pour the reaction mixture into water.

    • Neutralize the solution to a pH of 4.5-7.5 using a solid base like sodium bicarbonate (NaHCO₃) to precipitate the product.

    • Allow the mixture to stand, then filter and dry the solid to obtain 3-hydroxy-2-nitropyridine (B88870).

  • Step 2: Reduction of 3-Hydroxy-2-nitropyridine

    • Suspend the 3-hydroxy-2-nitropyridine in a suitable solvent, such as methanol (B129727).

    • Add a catalyst, typically palladium on carbon (Pd/C).

    • Carry out the hydrogenation under a hydrogen atmosphere until the reaction is complete.

    • Filter off the catalyst and concentrate the solvent to yield this compound.

The Chichibabin reaction offers a direct route to aminate the pyridine ring using sodium amide.[2]

Experimental Protocol:

  • In a pressure vessel, combine 3-hydroxypyridine with sodium amide in an inert, high-boiling solvent such as xylene.[2]

  • Heat the mixture under pressure at a temperature range of 145-160°C for several hours.[3] The evolution of hydrogen gas indicates the progress of the reaction.[3]

  • After cooling, carefully hydrolyze the reaction mixture with water.

  • Separate the aqueous phase and neutralize it to a pH of 7.0.

  • Extract the product with an organic solvent.

  • Purify the product by distillation or recrystallization.[3]

Synthesis from Furan Derivatives

More contemporary and economically viable methods utilize readily available furan-based starting materials, which undergo ring transformation to form the pyridine nucleus.

This process involves the reaction of esters or amides of furan-2-carboxylic acid with ammonia (B1221849) at high temperatures and pressures.[4]

Experimental Protocol:

  • In a high-pressure autoclave, charge a furan-2-carboxylic acid derivative (e.g., furan-2-carboxylic acid amide), an acid catalyst (e.g., ammonium (B1175870) chloride), a high-boiling amide-containing solvent (e.g., hexametapol), and a significant excess of ammonia.[4]

  • Heat the sealed autoclave to a temperature between 200°C and 260°C for several hours (e.g., 4.5 hours).[4]

  • After cooling, the crude product is obtained.

  • For purification, adjust the pH of the reaction mixture to acidic (pH 1-2) and wash with an organic solvent.

  • Then, adjust the pH to 7 and extract the product with an ether.[4]

  • Further purification can be achieved by sublimation or chromatography.[4]

A highly efficient and cost-effective modern approach starts with furfural (B47365), a biomass-derived chemical.[5]

Experimental Protocol:

  • Step 1: Ring-Opening of Furfural

    • Prepare an aqueous solution of furfural and cool it to 0°C.[5][6]

    • Introduce chlorine or bromine gas while maintaining the temperature between 0-10°C to effect the ring-opening of the furan.[5][6]

  • Step 2: Reaction with Ammonium Sulfamate (B1201201)

    • React the resulting mixture from the ring-opening step with an ammonium sulfamate solution. The pH of this mixture is typically controlled to be between 1.5 and 2.[5] This reaction forms the intermediate, this compound sulfonate.[5]

  • Step 3: Hydrolysis

    • Hydrolyze the sulfonate intermediate under alkaline conditions. This is typically achieved by dissolving the intermediate in water, heating to 80-90°C, and then adjusting the pH to 8-9 with a liquid alkali.[5]

    • After cooling and stirring, the crude brown this compound is obtained.[5]

  • Step 4: Purification

    • The crude product can be refined by dissolving it in dimethylformamide, followed by cooling to precipitate a white solid.[6]

    • This solid is then further purified by recrystallization from methanol to yield high-purity white this compound.[6]

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic methods described.

Table 1: Comparison of Yields for this compound Synthesis

Starting MaterialSynthetic MethodReported YieldReference
3-HydroxypyridineChichibabin Amination62.9% (based on recovered starting material)[3]
Furan-2-carboxylic acid methyl esterReaction with Ammonia~50% (crude), 48% (pure)[4]
Furan-2-carboxylic acid ethyl esterReaction with Ammonia~50% (crude), 52% (pure)[4]
Furan-2-carboxylic acid amideReaction with Ammonia~60% (crude), 60% (pure)[4]
FurfuralRing Transformation>75% (crude), ≥70% (pure)[5]

Reaction Mechanisms and Logical Workflows

Understanding the underlying chemical transformations is critical for optimizing reaction conditions and exploring novel synthetic pathways.

Chichibabin Reaction Mechanism

The Chichibabin reaction proceeds via a nucleophilic aromatic substitution mechanism.

Chichibabin_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_products Products cluster_final Final Product 3-Hydroxypyridine 3-Hydroxypyridine Sigma_Complex Anionic σ-adduct (Meisenheimer Complex) 3-Hydroxypyridine->Sigma_Complex Nucleophilic attack by NH2- Sodium_Amide Sodium Amide (NaNH2) Sodium_Amide->Sigma_Complex Product_Amide This compound (anionic form) Sigma_Complex->Product_Amide Elimination Hydride_Ion Hydride Ion (H-) Sigma_Complex->Hydride_Ion Elimination Final_Product This compound Product_Amide->Final_Product Workup (Protonation)

Caption: Mechanism of the Chichibabin amination of 3-hydroxypyridine.

Synthetic Workflow from Furfural

The multi-step synthesis from furfural represents a significant advancement in the production of this compound.

Furfural_Synthesis_Workflow Furfural Furfural Ring_Opening Ring-Opening (Halogenation) Furfural->Ring_Opening Cl2 or Br2, H2O, 0-10°C Intermediate_Sulfonate This compound Sulfonate Ring_Opening->Intermediate_Sulfonate Ammonium Sulfamate, pH 1.5-2 Hydrolysis Alkaline Hydrolysis Intermediate_Sulfonate->Hydrolysis Crude_Product Crude this compound (Brown) Hydrolysis->Crude_Product pH 8-9 Purification Purification (Recrystallization) Crude_Product->Purification DMF, Methanol Final_Product Pure this compound (White) Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound from furfural.

Logical Relationship of Synthetic Strategies

The various synthetic routes to this compound can be understood as an evolution from modifying existing pyridine rings to constructing the ring from acyclic or different heterocyclic precursors.

Synthesis_Logic cluster_pyridine_methods Functionalization of Pyridine Ring cluster_furan_methods Ring Transformation Pyridine_Scaffold Existing Pyridine Scaffold (e.g., 3-Hydroxypyridine) Nitration_Reduction Nitration & Reduction Pyridine_Scaffold->Nitration_Reduction Chichibabin Chichibabin Amination Pyridine_Scaffold->Chichibabin Furan_Scaffold Furan-based Scaffolds (e.g., Furfural, Furoic Acid Derivatives) From_Furfural From Furfural Furan_Scaffold->From_Furfural From_Furoic_Acid From Furan-2-carboxylic Acid Derivatives Furan_Scaffold->From_Furoic_Acid Final_Product This compound Nitration_Reduction->Final_Product Chichibabin->Final_Product From_Furfural->Final_Product From_Furoic_Acid->Final_Product

Caption: Logical overview of the main synthetic approaches to this compound.

Biological Significance and Applications

While this compound is not known to be directly involved in specific signaling pathways as an endogenous molecule, its importance lies in its role as a versatile building block for the synthesis of a wide range of biologically active compounds.[3] It is a key precursor in the development of pharmaceuticals, including anti-inflammatory agents and analgesics.[7] Its derivatives have been investigated for their potential as DNA-PK inhibitors and for their antibacterial properties. Furthermore, this compound is utilized in the cosmetics industry as a coupler in oxidative hair dyes and in materials science for the development of novel polymers with unique optical properties. The reactivity of its amino and hydroxyl groups allows for a variety of chemical modifications, making it a valuable starting material for combinatorial chemistry and drug discovery programs.

Conclusion

The synthesis of this compound has progressed from classical pyridine functionalization methods to more sophisticated and sustainable ring-transformation strategies. The modern approaches, particularly those utilizing furfural, offer significant advantages in terms of yield, cost, and environmental impact. This guide provides a detailed technical overview to aid researchers and professionals in understanding the history, key methodologies, and practical considerations for the synthesis of this important chemical intermediate. The provided experimental protocols and comparative data serve as a valuable resource for laboratory-scale synthesis and process development.

References

The Versatile Scaffold: An In-Depth Technical Guide to 2-Amino-3-Hydroxypyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, and its substituted derivatives have led to the development of numerous therapeutic agents. Among these, 2-Amino-3-Hydroxypyridine stands out as a versatile building block, offering a unique combination of hydrogen bond donors and acceptors, and multiple points for chemical modification. This technical guide explores the significant potential of the this compound core in the design and discovery of novel drugs across various therapeutic areas, including oncology, neurodegenerative disorders, and inflammatory diseases.

Core Properties and Synthesis

This compound is a grayish-white to brown powder with a melting point of 168-172 °C.[1] It is a stable, bifunctional molecule containing a nucleophilic amino group and a phenolic hydroxyl group, which allows for a wide range of chemical transformations.[2] Its unique electronic and structural features make it a valuable starting material for creating diverse chemical libraries for drug screening.

The synthesis of the this compound core can be achieved through several routes. One common method involves the reaction of furan-2-carboxylic acid derivatives with ammonia (B1221849) at high temperatures and pressures.[3] Another approach utilizes the Hofmann rearrangement of 3-hydroxypicolinamide. More recent and efficient methods involve a one-pot, four-component reaction of aldehydes, ketones, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297), which can be catalyzed by various agents, including zinc zirconium phosphate (B84403) nanoparticles or even under solvent-free microwave irradiation.[4][5]

Applications in Anticancer Drug Discovery

The this compound scaffold is a prominent feature in a variety of anticancer agents, primarily due to its ability to interact with key enzymatic targets in cancer signaling pathways.

DNA-PK Inhibitors

DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major DNA repair mechanism.[6][7] Inhibiting DNA-PK can sensitize cancer cells to radiation and chemotherapy. Several potent DNA-PK inhibitors have been developed incorporating the this compound moiety. For instance, 2-(N-substituted-3-aminopyridine)-substituted-1,3-benzoxazines have shown high to moderate DNA-PK inhibitory activity.[2][8] Compound 27 from this class exhibited a DNA-PK IC50 of 0.28 µM.[8]

DNA_Damage_Response cluster_0 DNA Double-Strand Break cluster_1 NHEJ Pathway cluster_2 Inhibition DSB DNA Double-Strand Break Ku70_80 Ku70/80 DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits Artemis Artemis DNA_PKcs->Artemis phosphorylates Ligase_IV XRCC4/Ligase IV DNA_PKcs->Ligase_IV activates Artemis->DSB processes ends Ligase_IV->DSB ligates Inhibitor This compound Derivative (e.g., Compound 27) Inhibitor->DNA_PKcs inhibits

Kinase Inhibitors

The 2-aminopyridine (B139424) scaffold is a well-established kinase hinge-binder, and derivatives of this compound have been explored as inhibitors of various kinases implicated in cancer. For example, 3,5-diaryl-2-aminopyridine derivatives have been developed as potent and selective inhibitors of ALK2 kinase.[9] Furthermore, pyrido[2,3-d]pyrimidine (B1209978) derivatives, which can be synthesized from 2-amino-3-cyanopyridines, have shown inhibitory activity against a range of tyrosine kinases.[10]

STAT3 Pathway Inhibitors

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival.[11][12] 2-amino-3-cyanopyridine (B104079) derivatives have been synthesized and shown to inhibit the STAT3 signaling pathway. Compound 3n from a series of cyanopyridines demonstrated potent anticancer activity against HCT-116, Hela, and A375 cells with IC50 values of 10.50 µM, 14.27 µM, and 4.61 µM, respectively, by inhibiting the phosphorylation of STAT3.[13]

STAT3_Signaling_Pathway cluster_0 Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to Gene_Expression Target Gene Expression (Proliferation, Survival) Inhibitor 2-Amino-3-cyanopyridine Derivative (e.g., 3n) Inhibitor->STAT3 inhibits phosphorylation pSTAT3_in_nucleus pSTAT3 pSTAT3_in_nucleus->Gene_Expression promotes

Neuroprotective Applications

Derivatives of 3-hydroxypyridine (B118123) have demonstrated significant neuroprotective effects, suggesting the potential of the this compound scaffold in the treatment of neurodegenerative diseases.

Ischemic Stroke

In experimental models of intracerebral hemorrhage, 3-hydroxypyridine derivatives have been shown to improve survival rates and reduce pathological signs.[5][14] These compounds are believed to exert their neuroprotective effects through antioxidant, antihypoxic, and anti-apoptotic mechanisms.[15] For instance, the compound 2-ethyl-6-methyl-3-hydroxypyridinium gammalactone-2,3-dehydro-L-gulonate (3-EA) has been shown to suppress cortical cell death in models of glutamate (B1630785) excitotoxicity and oxygen-glucose deprivation.[4][16]

Alzheimer's Disease

The accumulation of amyloid-β (Aβ) plaques and neuroinflammation are key pathological features of Alzheimer's disease. Pyridine derivatives have been investigated as potential therapeutic agents for Alzheimer's disease.[17] The this compound scaffold can serve as a basis for the design of multi-target-directed ligands that can, for example, chelate metal ions involved in Aβ aggregation and modulate neuroinflammatory pathways.

Neuroinflammation_Pathway cluster_0 Stimuli cluster_1 Glial Activation cluster_2 Inflammatory Response cluster_3 Therapeutic Intervention Stimuli Pathological Stimuli (e.g., Aβ, cellular debris) Microglia Microglia Stimuli->Microglia activates Astrocyte Astrocyte Microglia->Astrocyte activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Microglia->Cytokines ROS_NOS ROS/NOS Microglia->ROS_NOS Astrocyte->Cytokines Astrocyte->ROS_NOS Neuronal_Damage Neuronal Damage Cytokines->Neuronal_Damage ROS_NOS->Neuronal_Damage Hydroxypyridine 3-Hydroxypyridine Derivative Hydroxypyridine->Microglia modulates Hydroxypyridine->Astrocyte modulates

Anti-inflammatory Potential

The this compound scaffold has also been utilized in the development of anti-inflammatory agents. Derivatives have been shown to inhibit key inflammatory mediators.

Data Presentation

Compound ClassTargetSpecific Compound/DerivativeIC50/ActivityTherapeutic Area
2-(N-substituted-3-aminopyridine)-1,3-benzoxazinesDNA-PKCompound 270.28 µMAnticancer
2-amino-3-cyanopyridinesSTAT3 PhosphorylationCompound 3nHCT-116: 10.50 µM, Hela: 14.27 µM, A375: 4.61 µMAnticancer
2-amino-3-cyanopyridinesPIM-1 KinaseCompound 4k21.2 nMAnticancer
2-amino-3-cyanopyridinesPIM-1 KinaseCompound 7b18.9 nMAnticancer
2-amino-3-cyanopyridinesAnticancer2-amino-6-(4-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)nicotinonitrileA549: 10 nM, HT-29: 0.33 nM, SMMC-7721: 0.25 nMAnticancer
3-Hydroxypyridine derivativesNeuroprotection2-ethyl-6-methyl-3-hydroxypyridinium gammalactone-2,3-dehydro-L-gulonate (3-EA)Dose-dependent suppression of cortical cell deathNeuroprotection

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-3-cyanopyridine Derivatives

A mixture of an aromatic aldehyde (1 mmol), a ketone (1 mmol), malononitrile (1.1 mmol), and ammonium acetate (1.5 mmol) is stirred in ethanol (B145695) (10 mL). The reaction mixture is refluxed for 2-8 hours and monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent to afford the desired 2-amino-3-cyanopyridine derivative.[18]

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Product Aldehyde Aromatic Aldehyde Reaction One-pot reaction (Ethanol, Reflux) Aldehyde->Reaction Ketone Ketone Ketone->Reaction Malononitrile Malononitrile Malononitrile->Reaction Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Reaction Filtration Filtration Reaction->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product 2-Amino-3-cyanopyridine Derivative Recrystallization->Product

In Vitro DNA-PK Kinase Inhibition Assay

The inhibitory activity of compounds against DNA-PK can be determined using a radiometric assay. The reaction mixture contains DNA-PK enzyme, a biotinylated peptide substrate, and [γ-32P]ATP in a kinase buffer. The reaction is initiated by the addition of the ATP solution and incubated at 30°C. The reaction is then stopped, and the phosphorylated substrate is captured on a streptavidin-coated plate. The amount of incorporated radioactivity is measured using a scintillation counter. IC50 values are calculated by fitting the data to a dose-response curve.

MTT Assay for Cytotoxicity

Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). After incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control, and IC50 values are determined.[6][14]

Conclusion

The this compound scaffold has proven to be a highly valuable and versatile platform in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a wide range of biologically active molecules targeting diverse therapeutic areas. The continued exploration of this privileged scaffold, coupled with rational drug design and advanced synthetic methodologies, holds significant promise for the discovery of novel and effective therapies for cancer, neurodegenerative diseases, and inflammatory conditions. This guide provides a comprehensive overview for researchers and drug development professionals to leverage the full potential of the this compound core in their future endeavors.

References

The Versatile Precursor: A Technical Guide to 2-Amino-3-Hydroxypyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-hydroxypyridine is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile precursor in modern organic synthesis. Its unique arrangement of a pyridine (B92270) ring substituted with both an amino and a hydroxyl group at adjacent positions imparts a distinct reactivity profile, making it an attractive starting material for the construction of a diverse array of complex molecules. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of biologically active compounds. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

Physicochemical Properties and Reactivity

This compound is a grayish-white to brown powder with a melting point in the range of 170-174°C.[1] It is sparingly soluble in water but shows good solubility in polar organic solvents like alcohols and dimethyl sulfoxide (B87167) (DMSO).[2] The molecule possesses both a nucleophilic amino group and a phenolic hydroxyl group, making it amenable to a variety of chemical transformations. The pyridine ring itself can also participate in reactions, although the electron-donating nature of the substituents influences its reactivity.

The amino and hydroxyl groups can act as nucleophiles in substitution reactions.[2] Furthermore, the presence of these two adjacent functional groups allows for the construction of fused heterocyclic systems through cyclocondensation reactions.

Synthesis of this compound

Several synthetic routes to this compound have been developed, with notable methods starting from readily available precursors like furfural (B47365) and furan-2-carboxylic acid derivatives.

Synthesis from Furfural

A cost-effective and high-yielding method for the preparation of this compound utilizes furfural as the starting material.[1][3][4] The process involves a ring-opening reaction of furfural, followed by reaction with an ammonium (B1175870) sulfamate (B1201201) solution and subsequent hydrolysis under alkaline conditions.[1][3][4] This method is reported to produce brown this compound with a yield of over 75% and a purity of approximately 96%.[1][3] Further purification can be achieved to obtain a white solid with a purity exceeding 99%.[1]

Table 1: Summary of Synthesis from Furfural

StepReagents and ConditionsProductYieldPurityReference
1. Ring Opening & Reaction with Ammonium SulfamateFurfural, Chlorine or Bromine in water, Ammonium Sulfamate solutionThis compound sulfonate--[1][3][4]
2. HydrolysisAlkaline conditionsBrown this compound>75%~96%[1][3][4]
3. PurificationRecrystallization from Dimethylformamide and Methanol (B129727)White this compound>70%>99%[1]
Synthesis from Furan-2-Carboxylic Acid Derivatives

Another established route involves the reaction of furan-2-carboxylic acid derivatives (such as esters or amides) with ammonia (B1221849) at high temperatures and pressures in the presence of an acid catalyst and a solvent containing amide groups.[5]

Table 2: Synthesis from Furan-2-Carboxylic Acid Derivatives

Starting MaterialReagents and ConditionsCrude YieldPurified YieldReference
Furan-2-carboxylic acid methyl esterAmmonia, Ammonium bromide, Hexametapol, 230°C, 9 hours50 ± 5%48%[5]
Furan-2-carboxylic acid ethyl esterAmmonia, Ammonium chloride, Hexametapol, 230°C, 10 hours50 ± 5%-[5]
Furan-2-carboxylic acid amideAmmonia, Ammonium chloride, Hexametapol, 230°C, 4.5 hours60 ± 5%60%[5]

Key Reactions and Applications in Organic Synthesis

The unique structural features of this compound make it a versatile building block for the synthesis of a variety of heterocyclic compounds, many of which exhibit significant biological activity.

Synthesis of Pyridopyrimidines as Kinase Inhibitors

Pyridopyrimidines are a class of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potent inhibitory activity against various protein kinases. These enzymes play crucial roles in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. This compound serves as a key precursor for the synthesis of pyridopyrimidine scaffolds.

The synthesis typically involves the cyclocondensation of this compound with a suitable three-carbon building block. For instance, reaction with dicyandiamide (B1669379) or other activated nitriles can lead to the formation of 2,4-diaminopyrido[2,3-d]pyrimidines. Further functionalization of the pyridopyrimidine core allows for the generation of libraries of compounds for screening against various kinase targets.

Derivatives of pyridopyrimidines have shown inhibitory activity against several important kinases, including:

  • PIM Kinases: These serine/threonine kinases are involved in cell survival and proliferation and are attractive targets for cancer therapy.[6][7][8][9][10][11][12][13][14][15]

  • PI3K/mTOR Pathway: This signaling pathway is frequently overactive in cancer, and its inhibition is a validated therapeutic strategy.[2][3][16][17][18]

Experimental Protocol: General Synthesis of a Pyrido[2,3-d]pyrimidine Scaffold

A mixture of this compound (1.0 eq.) and a β-ketoester such as ethyl acetoacetate (B1235776) (1.1 eq.) in a high-boiling solvent like diphenyl ether is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with a non-polar solvent (e.g., hexanes), and purified by recrystallization or column chromatography to afford the corresponding pyrido[2,3-d]pyrimidinone derivative.

Workflow for the Synthesis of Bioactive Pyridopyrimidines

G A This compound C Cyclocondensation A->C B Dicarbonyl Compound (e.g., β-ketoester) B->C D Pyrido[2,3-d]pyrimidine Core C->D E Further Functionalization (e.g., Cross-coupling, Alkylation) D->E F Library of Bioactive Derivatives E->F G Kinase Inhibition Assays (PIM-1, PI3K/mTOR) F->G H Lead Compound Identification G->H

Caption: Synthetic workflow for developing pyridopyrimidine-based kinase inhibitors.

PIM-1 Kinase Signaling Pathway and Inhibition

G cluster_0 Upstream Signaling cluster_1 PIM-1 Kinase Activation cluster_2 Downstream Effects JAK JAK STAT STAT JAK->STAT Phosphorylates PIM1_Gene PIM-1 Gene STAT->PIM1_Gene Activates Transcription PIM1_Protein PIM-1 Kinase PIM1_Gene->PIM1_Protein Translation Bad Bad PIM1_Protein->Bad Phosphorylates (Inactivates) Cell_Survival Cell Survival PIM1_Protein->Cell_Survival Promotes Apoptosis Apoptosis Bad->Apoptosis Inhibits Inhibitor Pyridopyrimidine Inhibitor (from this compound) Inhibitor->PIM1_Protein Inhibits

Caption: Inhibition of the PIM-1 kinase signaling pathway by pyridopyrimidine derivatives.

PI3K/mTOR Signaling Pathway and Inhibition

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Pyridopyrimidine Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: Dual inhibition of the PI3K/mTOR signaling pathway.

Synthesis of Ghrelin Receptor Agonists

While a direct, documented synthetic route from this compound to the ghrelin receptor agonist Ulimorelin was not identified in the reviewed literature, the core structures of many bioactive small molecules share similarities with derivatives accessible from this precursor. Ghrelin receptor agonists are of therapeutic interest for conditions such as gastroparesis and postoperative ileus.[19] The ghrelin receptor (GHSR-1a) is a G-protein coupled receptor (GPCR) that, upon activation, can trigger multiple downstream signaling cascades.

Ghrelin Receptor Signaling Pathway

G Ghrelin Ghrelin / Agonist GHSR Ghrelin Receptor (GHSR-1a) Ghrelin->GHSR Binds to Gq Gαq GHSR->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Cellular_Response Cellular Response (e.g., GI Motility) Ca_release->Cellular_Response Leads to

Caption: Simplified Gαq-mediated signaling pathway of the ghrelin receptor.

Other Important Reactions
  • N- and O-Alkylation: The amino and hydroxyl groups can be selectively alkylated to introduce various substituents, further diversifying the range of accessible derivatives.

  • Condensation Reactions: Reaction with 1,3-dicarbonyl compounds, such as diethyl malonate and ethyl cyanoacetate, can lead to the formation of various fused heterocyclic systems.[20][21][22][23]

  • Pictet-Spengler Reaction: While not explicitly documented for this compound, related β-arylethylamines undergo this reaction to form tetrahydroisoquinoline derivatives, suggesting a potential synthetic avenue for this precursor as well.[24]

Detailed Experimental Protocols

Preparation of this compound from Furfural

Materials:

  • Furfural

  • Deionized water

  • Chlorine gas

  • Ammonium sulfamate solution

  • Sodium hydroxide (B78521) solution (for pH adjustment)

  • Dimethylformamide (DMF)

  • Methanol

Procedure:

Step 1: Ring Opening and Reaction with Ammonium Sulfamate

  • In a suitable reaction vessel, charge deionized water and furfural (e.g., 350g water and 20g furfural).

  • Cool the mixture to 0°C with stirring.

  • Introduce chlorine gas at a controlled rate (e.g., 2.5-3 g/10 min) while maintaining the temperature between 0-10°C. Periodically add more furfural as the reaction progresses.

  • After the ring-opening reaction is complete, transfer the mixture to a second vessel and cool to 0°C.

  • Adjust the pH of the mixture to 1.5-2 by the dropwise addition of a sodium hydroxide solution, maintaining the temperature between 0-10°C.

  • Add the ammonium sulfamate solution and stir for the prescribed time to form this compound sulfonate.

Step 2: Hydrolysis

  • Dissolve the this compound sulfonate in water.

  • Heat the solution to 80-90°C for 25-40 minutes.[1]

  • Adjust the pH to 8-9 with a sodium hydroxide solution.

  • Cool the mixture to 35-40°C and stir for 0.5-1.5 hours.[1]

  • Filter the resulting precipitate and dry to obtain brown this compound.

Step 3: Purification

  • Dissolve the brown this compound in DMF (e.g., 45g in 200ml) and heat to approximately 100°C for 30 minutes.

  • Perform a hot filtration and rapidly cool the filtrate to -5°C to precipitate a white solid.

  • Collect the white solid by filtration.

  • Reflux the white solid in methanol for 1 hour, then cool to -5°C.

  • Filter and dry the solid to obtain pure, white this compound.

Synthesis of this compound from Furan-2-carboxylic Acid Methyl Ester

Materials:

  • Furan-2-carboxylic acid methyl ester

  • Ammonium bromide

  • Hexametapol

  • Ammonia

  • 3N Sulfuric acid

  • 10% Sodium hydroxide solution

  • Diethyl ether

Procedure:

  • In a 300 ml autoclave, combine 37.8 g (0.3 mole) of furan-2-carboxylic acid methyl ester, 3.0 g of ammonium bromide, 60 ml of hexametapol, and 51 g (3.0 moles) of ammonia.[5]

  • Heat the sealed autoclave to 230°C for 9 hours.[5]

  • After cooling to room temperature, adjust the pH of the reaction mixture to 1-2 with 3N sulfuric acid.

  • Wash the acidic solution repeatedly with methylene (B1212753) chloride.

  • Adjust the pH of the aqueous layer to 7 with 10% sodium hydroxide solution.

  • Continuously extract the aqueous layer with diethyl ether.

  • Concentrate the ether extracts under reduced pressure.

  • Sublimate the residue to yield pure this compound.

Conclusion

This compound is a precursor of significant value in organic synthesis, offering a gateway to a wide range of heterocyclic structures. Its application in the synthesis of biologically active molecules, particularly kinase inhibitors, highlights its importance in drug discovery and development. The synthetic methods and reaction protocols detailed in this guide provide a solid foundation for researchers to explore the full potential of this versatile building block in their synthetic endeavors. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel molecular architectures with important therapeutic applications.

References

An In-depth Technical Guide to the Safety and Handling of 2-Amino-3-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for 2-Amino-3-Hydroxypyridine, intended for researchers, scientists, and professionals in drug development. The following sections detail the hazards, protective measures, emergency procedures, and toxicological data associated with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1][2] It is toxic if swallowed or in contact with skin, causes serious eye irritation, skin irritation, and may cause respiratory irritation.[2][3][4]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed.[3][4]
Acute Toxicity, Dermal3H311: Toxic in contact with skin.
Skin Corrosion/Irritation2H315: Causes skin irritation.[3][4]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[3][4]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[3]
Hazardous to the aquatic environment - Chronic Hazard2H411: Toxic to aquatic life with long lasting effects.[4]

Pictograms:

GHS06 (Skull and crossbones), GHS08 (Health Hazard), GHS09 (Environment)[4]

Signal Word: Danger[2][4]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties

PropertyValue
AppearanceGrey-beige-brown powder[4]
CAS Number16867-03-1[2]
Molecular FormulaC5H6N2O[1]
Boiling PointDecomposes at approximately 298°C[4]
Flash Point203.5°C[4]
Vapor Pressure0.007 Pa at 20°C; 0.28 Pa at 50°C[4]
SolubilitySlightly soluble in water[4]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure safety.

  • Avoid all personal contact, including inhalation of dust.[1]

  • Use only in a well-ventilated area or under a laboratory hood.[1][4]

  • Do not eat, drink, or smoke when using this product.[2][3][4]

  • Wash hands and any exposed skin thoroughly after handling.[2][3]

  • Wear appropriate personal protective equipment (PPE).[2][3]

  • Avoid formation of dust and aerosols.[5]

  • Keep away from heat, sparks, and open flames.[4]

  • Take precautionary measures against electrostatic discharge.[4]

  • Store in original, tightly sealed containers.[1][3]

  • Keep in a cool, dry, and well-ventilated place.[1][2][3]

  • Store locked up.[2][3][4]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2][4]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[5]
Skin Protection Chemical-resistant, impervious gloves (e.g., PVC, rubber).[1] Wear suitable protective clothing, including a lab coat and safety footwear.[1][4]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a combination filter for particles and organic gases and vapors. A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[2][5]

PPE_Workflow start Handling this compound eye_protection Wear Safety Goggles (EN 166 / NIOSH approved) start->eye_protection skin_protection Wear Impervious Gloves (PVC or Rubber) start->skin_protection clothing Wear Protective Clothing (Lab coat, safety footwear) start->clothing respiratory Is ventilation inadequate or are exposure limits exceeded? start->respiratory proceed Proceed with work eye_protection->proceed skin_protection->proceed clothing->proceed respirator Use Approved Respirator (NIOSH/MSHA/EN 149) respiratory->respirator Yes respiratory->proceed No respirator->proceed

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 4: First Aid Procedures

Exposure RouteProcedure
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2][3] Rinse mouth with water.[3][5] Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[3]
Inhalation IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3] Lay the patient down and keep them warm and rested.[1][3] If not breathing, give artificial respiration.[3] Seek immediate medical attention.[2]
Skin Contact IF ON SKIN: Immediately remove all contaminated clothing.[1] Wash off immediately with plenty of soap and water.[2] Flush skin and hair with running water.[1][3] Seek medical attention if irritation occurs or persists.[1][3]
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][2][3] Seek immediate medical attention.[2][3]

First_Aid_Flowchart exposure Exposure to this compound route Identify Exposure Route exposure->route inhalation Inhalation route->inhalation Inhaled skin Skin Contact route->skin On Skin eye Eye Contact route->eye In Eyes ingestion Ingestion route->ingestion Swallowed inhalation_steps 1. Move to fresh air. 2. Keep warm and rested. 3. Seek immediate medical attention. inhalation->inhalation_steps skin_steps 1. Remove contaminated clothing. 2. Wash with soap and water. 3. Seek medical attention if irritation persists. skin->skin_steps eye_steps 1. Rinse with water for 15 mins. 2. Remove contact lenses if possible. 3. Seek immediate medical attention. eye->eye_steps ingestion_steps 1. Immediately call POISON CENTER. 2. Rinse mouth. 3. Do NOT induce vomiting. ingestion->ingestion_steps

Accidental Release and Firefighting Measures

  • Minor Spills: Remove all ignition sources.[1][3] Clean up spills immediately.[1][3] Use dry clean-up procedures and avoid generating dust.[1][3] Place in a suitable, labeled container for disposal.[1][3]

  • Major Spills: Clear the area of personnel and move upwind.[1][3] Alert emergency responders.[1][3] Wear full body protective clothing with breathing apparatus.[1] Prevent spillage from entering drains or water courses.[1][3] Contain the spill with sand, earth, or vermiculite.[3][4]

  • Suitable Extinguishing Media: Use foam, dry chemical powder, carbon dioxide (CO2), or water spray (for large fires only).[1][2]

  • Specific Hazards: The substance is a combustible solid but propagates flame with difficulty.[1] Dust may form an explosive mixture with air.[1] May emit poisonous fumes in a fire.[3]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[2][4]

Toxicological Information

This section summarizes the known toxicological data for this compound.

Table 5: Acute Toxicity Data

TestSpeciesRouteValueReference
LD50RatOral500 mg/kg body weight (in propylene (B89431) glycol)[6][7]
LD50RatOral262.09 mg/kg (Predicted)[4]
LD50MouseOral>50-200 mg/kg[4]
NOAEL (90-day study)RatOral30 mg/kg body weight/day (in deionized water)[7]
EC50 (48h)Daphnia magnaAquatic24.6 mg/L[4]

An acute oral toxicity study of this compound in propylene glycol was conducted on Wistar rats.[6][7]

  • Objective: To determine the median lethal dose (LD50) of the substance.

  • Methodology:

    • Animals were divided into dose groups. For example, one study involved male and female rats receiving a single gavage dose of 300 mg/kg, and another group of females receiving 1000 mg/kg.[6]

    • The test substance was administered orally.

    • Animals were observed daily for 14 days for clinical signs of toxicity and mortality.[6]

  • Observations: At 1000 mg/kg, all animals died shortly after dosing.[6] Clinical signs included tremor, cramped and hunched posture, abnormal gait, salivation, and chromodacryorrhea.[6] At 300 mg/kg, one female rat died.[6]

Chronic Health Effects:

  • Prolonged or repeated exposure may cause cumulative health effects.[1]

  • There is some evidence from animal studies of potential developmental toxicity (teratogenesis).[1]

  • Data from experimental studies suggest that pyridines may be a potential cause of cancer in humans, though there is insufficient data to classify this compound specifically.[1]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][5] Do not allow the chemical to enter drains or the environment.[4][5]

This guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) for this product before use and consult with a qualified safety professional.

References

Methodological & Application

Synthesis of 2-Amino-3-Hydroxypyridine from Furfural: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the synthesis of 2-amino-3-hydroxypyridine from the bio-renewable starting material, furfural (B47365). This multi-step synthesis involves the oxidative ring-opening of furfural, followed by cyclization with an ammonia (B1221849) source and subsequent hydrolysis. The protocol details the experimental procedures, including reaction conditions, necessary reagents, and purification methods. Quantitative data from representative syntheses are summarized, and a workflow diagram is provided for clarity. This guide is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development. This compound is a valuable intermediate in the pharmaceutical industry and a precursor for various chemical products, including hair dyes.[1]

Introduction

This compound is a key heterocyclic building block in the synthesis of a variety of chemical entities. Its synthesis from furfural, a readily available and cost-effective starting material derived from biomass, presents an economical and sustainable alternative to traditional synthetic routes.[2][3] The described method proceeds through the formation of an intermediate sulfonate, which is then hydrolyzed to yield the target compound.[2] This process has been shown to produce high yields of high-purity this compound.[2]

Overall Reaction Scheme

The synthesis of this compound from furfural can be summarized in the following three main stages:

  • Ring-Opening of Furfural: The furan (B31954) ring of furfural is opened via oxidation with a halogen, such as chlorine or bromine, in an aqueous solution.[2][3][4]

  • Formation of this compound Sulfonate: The ring-opened intermediate is then reacted with an ammonium (B1175870) sulfamate (B1201201) solution to form a sulfonate salt of this compound.[2][4]

  • Hydrolysis and Purification: The sulfonate intermediate is hydrolyzed under basic conditions to yield crude this compound, which is subsequently purified to obtain the final product.[2][4]

Experimental Protocol

This protocol is a synthesized procedure based on multiple reported examples.[2][4]

Materials and Reagents
  • Furfural (C₅H₄O₂)

  • Chlorine gas (Cl₂) or Bromine (Br₂)

  • Ammonium sulfamate (H₆N₂O₃S)

  • Sodium hydroxide (B78521) (NaOH) or other suitable base

  • Dimethylformamide (DMF)

  • Methanol (CH₃OH)

  • Deionized water

  • Ice

Equipment
  • Jacketed reaction vessels

  • Stirring apparatus

  • Gas inlet tube

  • pH meter

  • Cooling system (ice-salt bath)

  • Heating mantle with temperature controller

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

  • Standard laboratory glassware

Synthesis of Brown this compound (Crude)

Step 1: Ring-Opening of Furfural

  • In a suitable reaction vessel, combine 350 g of deionized water and 20 g of furfural.

  • Cool the mixture to 0°C with continuous stirring.

  • Introduce chlorine gas at a rate of 2.5-3 g every 10 minutes, ensuring the reaction temperature is maintained between 0-10°C.[4]

  • After the initial introduction of chlorine, add 10 g of furfural every 20 minutes for a total of three additions.

  • Continue the introduction of chlorine gas until a total of approximately 37 g has been added.[4]

Step 2: Formation of this compound Sulfonate

  • Transfer the resulting mixed liquid from Step 1 to a second reaction vessel and cool to 0°C.

  • Prepare an ammonium sulfamate solution by diluting 66 g of 28% aqueous ammonia with water and adding sulfamic acid in portions while stirring to maintain a pH of 1.5-2.[2]

  • Add the ammonium sulfamate solution to the reaction mixture.

Step 3: Hydrolysis to Crude this compound

  • Dissolve the this compound sulfonate intermediate in water.

  • Heat the solution to 80-90°C and maintain this temperature for 25-40 minutes.[2]

  • Adjust the pH of the solution to 8-9 by adding a liquid alkali, such as sodium hydroxide solution.[2]

  • Cool the mixture to 35-40°C and stir for 0.5-1.5 hours to precipitate the crude product.[2]

  • Filter the resulting brown solid and wash with cold water. Dry the solid to obtain crude brown this compound.

Purification of this compound
  • In a reaction vessel, add 45 g of the crude brown this compound to 200 ml of dimethylformamide (DMF).[4]

  • Heat the mixture to 100°C ± 2°C for 30 minutes.[4]

  • Filter the hot solution to remove any insoluble impurities.

  • Rapidly cool the filtrate to -5°C using an ice-salt bath to crystallize the product.

  • Filter the white solid and wash with a small amount of cold DMF.

  • Transfer the white solid to a clean reaction vessel and add 200 ml of methanol.

  • Heat the mixture to reflux for 1 hour.[4]

  • Cool the mixture to -5°C, filter the purified white solid, and dry under vacuum.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative synthesis and purification of this compound.

ParameterCrude ProductPurified ProductReference
Appearance Brown SolidWhite Solid[2][4]
Yield (based on furfural) > 75%≥ 70%[2][4]
Purity ~96%> 99%[2]
Melting Point Not Reported172-174°C[2]

Experimental Workflow and Logic Diagram

The following diagram illustrates the workflow for the synthesis and purification of this compound from furfural.

Synthesis_Workflow A Furfural in Water B Ring-Opening Reaction A->B Chlorine/Bromine, 0-10°C C Mixed Liquor Intermediate B->C D Reaction with Ammonium Sulfamate C->D E This compound Sulfonate D->E F Hydrolysis (Alkaline Conditions) E->F Heat, Base G Crude Brown This compound F->G H Purification (Recrystallization) G->H DMF, Methanol I Pure White This compound H->I

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • This synthesis involves the use of hazardous materials, including chlorine/bromine gas and corrosive bases. All procedures should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Care should be taken when handling chlorine/bromine gas, as it is highly toxic and corrosive.

  • Reactions involving heating should be carefully monitored.

Conclusion

The protocol described provides a detailed and reliable method for the synthesis of high-purity this compound from furfural. The use of a bio-renewable starting material and the high yields achieved make this an attractive method for both academic research and industrial applications. The provided workflow and quantitative data offer a clear guide for the successful execution of this synthesis.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 2-Hydroxy-3-Nitropyridine to 2-Amino-3-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-hydroxypyridine is a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds and other complex molecules. Its unique structure, featuring both an amino and a hydroxyl group on a pyridine (B92270) ring, provides a versatile scaffold for the development of novel therapeutic agents and other functional materials. The catalytic hydrogenation of 2-hydroxy-3-nitropyridine (B160883) offers a robust and efficient pathway to this important building block. This application note provides a detailed protocol for this transformation, focusing on the use of palladium on carbon (Pd/C) as a catalyst.

The reduction of a nitro group to an amine via catalytic hydrogenation is a widely utilized and environmentally friendly method in organic synthesis. For the conversion of 2-hydroxy-3-nitropyridine, this approach has been reported to be highly effective, with yields reaching as high as 89%.[1] This method avoids the use of harsh or stoichiometric reducing agents, often resulting in cleaner reaction profiles and simpler product isolation.

Materials and Methods

Materials
  • 2-Hydroxy-3-nitropyridine

  • 10% Palladium on carbon (Pd/C), 50% wet with water

  • Methanol (B129727) (MeOH), ACS grade

  • Ethyl acetate (B1210297) (EtOAc), ACS grade

  • Diatomaceous earth (e.g., Celite®)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bars

  • Hydrogenation apparatus (e.g., Parr shaker or a balloon hydrogenation setup)

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Rotary evaporator

Experimental Protocol: Catalytic Hydrogenation using Pd/C

This protocol details the reduction of 2-hydroxy-3-nitropyridine to this compound using a standard catalytic hydrogenation setup.

1. Reaction Setup:

  • In a round-bottom flask or a pressure-rated hydrogenation vessel of appropriate size, add 2-hydroxy-3-nitropyridine.

  • Add methanol as the solvent. A typical concentration is in the range of 5-10% (w/v) of the substrate in the solvent.

  • Add a magnetic stir bar to the flask.

  • Carefully add 10% palladium on carbon (Pd/C) catalyst to the reaction mixture. The catalyst loading is typically in the range of 5-10 mol% relative to the 2-hydroxy-3-nitropyridine.

2. Hydrogenation:

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the system by evacuating the atmosphere and refilling with nitrogen gas. Repeat this cycle 3-5 times to ensure the removal of oxygen.

  • Following the nitrogen purge, evacuate the vessel and introduce hydrogen gas. Repeat this evacuation-refill cycle with hydrogen 3-5 times.

  • Pressurize the vessel with hydrogen gas to the desired pressure, typically between 1 and 4 atmospheres. For a laboratory-scale reaction, a hydrogen-filled balloon can also be used to maintain a positive pressure of hydrogen.

  • Begin vigorous stirring of the reaction mixture.

  • The reaction is typically conducted at room temperature, but gentle heating (up to 50°C) can be applied if the reaction is sluggish.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or by observing the uptake of hydrogen gas.

3. Work-up and Product Isolation:

  • Upon completion of the reaction (as indicated by the cessation of hydrogen uptake or TLC analysis), carefully vent the excess hydrogen gas from the reaction vessel.

  • Purge the system with nitrogen gas to ensure a safe, inert atmosphere.

  • Prepare a small pad of diatomaceous earth in a Büchner funnel.

  • Carefully filter the reaction mixture through the pad of diatomaceous earth to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric, especially when dry. Do not allow the filter cake to dry completely and handle it with care.

  • Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

  • Combine the filtrate and the washings.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ethyl acetate) or by column chromatography if necessary.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the catalytic hydrogenation of 2-hydroxy-3-nitropyridine, based on established methodologies for analogous compounds.

ParameterCondition/ValueReference
Substrate 2-Hydroxy-3-nitropyridineN/A
Catalyst 10% Pd/C[2][3]
Catalyst Loading 5-10 mol%[2]
Solvent Methanol (MeOH)[1][3]
Hydrogen Pressure 1-4 atm[2]
Temperature Room Temperature to 50°C[2]
Reaction Time 2-24 hours (monitor by TLC)[2]
Expected Yield Up to 89%[1]

Visualizations

The following diagram illustrates the general experimental workflow for the catalytic hydrogenation of 2-hydroxy-3-nitropyridine.

experimental_workflow cluster_setup Reaction Setup cluster_hydrogenation Hydrogenation cluster_workup Work-up & Isolation start Start add_substrate Add 2-Hydroxy-3-nitropyridine and Methanol to Flask start->add_substrate add_catalyst Add 10% Pd/C Catalyst add_substrate->add_catalyst purge_n2 Purge with Nitrogen add_catalyst->purge_n2 purge_h2 Purge with Hydrogen purge_n2->purge_h2 pressurize Pressurize with H₂ (1-4 atm) purge_h2->pressurize react Stir at RT - 50°C pressurize->react monitor Monitor by TLC react->monitor vent Vent H₂ and Purge with N₂ monitor->vent Reaction Complete filter Filter through Celite vent->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product concentrate->purify end End Product: This compound purify->end

Caption: Experimental workflow for the catalytic hydrogenation.

Results and Discussion

The catalytic hydrogenation of 2-hydroxy-3-nitropyridine using palladium on carbon is an efficient and high-yielding method for the synthesis of this compound. The reaction proceeds under relatively mild conditions, typically at room temperature and low hydrogen pressure, making it a practical and accessible method for many research laboratories.

The choice of solvent is important, with polar protic solvents like methanol being commonly employed due to their ability to dissolve the starting material and facilitate the interaction with the solid catalyst. The catalyst loading can be optimized, but a range of 5-10 mol% is generally sufficient to achieve a reasonable reaction rate without being cost-prohibitive.

Reaction monitoring is crucial to determine the endpoint of the hydrogenation and to prevent over-reduction or side reactions. TLC is a simple and effective method for this purpose. The work-up procedure is straightforward, with the primary challenge being the safe handling of the potentially pyrophoric Pd/C catalyst. Ensuring the catalyst remains wet during filtration is a key safety precaution.

The final product, this compound, is a stable solid that can be purified by standard techniques such as recrystallization. The high purity of the product obtained through this method makes it suitable for direct use in subsequent synthetic steps in drug discovery and development pipelines.

Conclusion

This application note provides a comprehensive and detailed protocol for the catalytic hydrogenation of 2-hydroxy-3-nitropyridine to this compound. The use of palladium on carbon as a catalyst offers a reliable, efficient, and scalable method for the synthesis of this important pharmaceutical intermediate. The provided experimental details, data summary, and workflow visualization are intended to assist researchers and scientists in the successful implementation of this valuable synthetic transformation.

References

detailed experimental procedure for Chichibabin amination of 3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the Chichibabin amination of 3-hydroxypyridine (B118123) to synthesize 2-amino-3-hydroxypyridine. The Chichibabin reaction is a classic method for the direct amination of pyridine (B92270) and its derivatives using sodium amide. This protocol is based on a documented industrial process, offering a practical guide for laboratory-scale synthesis. Included are a summary of reaction parameters, a step-by-step experimental protocol, and a workflow diagram for clarity.

Introduction

The Chichibabin reaction, first reported by Aleksei Chichibabin in 1914, is a nucleophilic substitution reaction that installs an amino group onto a pyridine ring, typically at the 2-position.[1] The reaction proceeds via the addition of the amide anion (NH₂⁻) to the pyridine ring, followed by the elimination of a hydride ion (H⁻).[1] For 3-substituted pyridines, such as 3-hydroxypyridine, the amination occurs preferentially at the 2-position. The resulting product, this compound, is a valuable intermediate in the synthesis of various pharmaceuticals and other heterocyclic compounds.

Data Presentation

The following table summarizes the key quantitative data for the Chichibabin amination of 3-hydroxypyridine.

ParameterValue
Reactants
3-Hydroxypyridine1.0 mole
Sodamide (Sodium Amide)1.5 moles
Solvent
4-Picoline400 cc
Reaction Conditions
Temperature180 °C (initial), gradually lowered to 151 °C
Reaction Time3.5 hours (after initiation)
Product Information
ProductThis compound
Yield (based on recovered starting material)62.9%[2]
Boiling Point223-228 °C at 29 mmHg[2]
Melting Point (recrystallized)162-163 °C[2]

Experimental Protocol

This protocol details the synthesis of this compound via the Chichibabin amination of 3-hydroxypyridine.

Materials:

  • 3-Hydroxypyridine

  • Sodamide (NaNH₂)

  • 4-Picoline

  • Water (H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol

  • Xylene

  • Autoclave with stirring and temperature control

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a suitable autoclave, combine 1.5 moles of sodamide and 400 cc of 4-picoline. Add 1.0 mole of 3-hydroxypyridine to the mixture.

  • Reaction Execution: Seal the autoclave and begin stirring. Heat the mixture to 180 °C. The onset of the reaction is indicated by the evolution of hydrogen gas.

  • Temperature Control: Once the reaction has initiated, continue for 3.5 hours, gradually lowering the temperature to 151 °C over this period.[2]

  • Hydrolysis: After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure. Cautiously hydrolyze the reaction mixture by adding 250 cc of water. The temperature during hydrolysis should be maintained around 60 °C.[2]

  • Work-up:

    • Separate the aqueous phase from the organic layer.

    • Neutralize the aqueous phase to a pH of 7.0 using concentrated hydrochloric acid.[2]

    • Extract the neutralized aqueous phase three times with 4-picoline.[2]

  • Purification:

    • Combine the 4-picoline extracts.

    • Distill the combined extracts to recover unreacted 3-hydroxypyridine and the product, this compound, which boils at 223-228 °C at 29 mmHg.[2]

    • For further purification, the solid product can be recrystallized from a methanol-xylene mixture to yield crystals with a melting point of 162-163 °C.[2]

Mandatory Visualization

Chichibabin_Amination_Workflow A Reaction Setup: Combine 3-hydroxypyridine, sodamide, and 4-picoline in an autoclave. B Heating & Reaction: Heat to 180°C to initiate. Maintain for 3.5h, gradually cooling to 151°C. A->B Heat & Stir C Hydrolysis: Cool to room temperature. Carefully add water at 60°C. B->C Cool & Quench D Work-up: Separate aqueous phase. Neutralize with HCl to pH 7. Extract with 4-picoline. C->D Phase Separation & Neutralization E Purification: Distill combined extracts to isolate This compound. D->E Isolation F Optional Recrystallization: Recrystallize from methanol-xylene for higher purity. E->F Further Purification

Caption: Workflow for the Chichibabin Amination of 3-Hydroxypyridine.

References

Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Bases Derived from 2-Amino-3-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, characterization, and biological evaluation of Schiff bases derived from 2-amino-3-hydroxypyridine. The protocols detailed herein are intended for use in a laboratory setting by trained professionals.

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide array of applications in medicinal chemistry, materials science, and catalysis. Those derived from this compound are of particular interest due to their potential as bioactive molecules, exhibiting a range of pharmacological activities including anticancer, antibacterial, and antifungal properties. The presence of the pyridine (B92270) ring and the hydroxyl group in the precursor imparts unique electronic and coordination properties to the resulting Schiff bases and their metal complexes, making them promising candidates for drug development.

This document outlines detailed protocols for the synthesis of these Schiff bases, summarizes key characterization data, and provides methodologies for evaluating their biological efficacy.

Synthesis of Schiff Bases from this compound

The synthesis of Schiff bases from this compound is typically achieved through the condensation reaction with a suitable aldehyde or ketone. The general reaction scheme is presented below:

G cluster_0 General Reaction Scheme This compound This compound Carbonyl Compound (Aldehyde or Ketone) Carbonyl Compound (Aldehyde or Ketone) This compound->Carbonyl Compound (Aldehyde or Ketone) + Schiff Base Schiff Base Carbonyl Compound (Aldehyde or Ketone)->Schiff Base Reflux, Solvent (e.g., Methanol) Water Water Schiff Base->Water +

Caption: General synthesis of Schiff bases.

Experimental Protocols

Protocol 1: General Synthesis of Schiff Bases from this compound and Aldehydes

This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 2,4-dihydroxybenzaldehyde, salicylaldehyde)

  • Methanol (B129727) (analytical grade)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 0.01 mol of this compound in 50 mL of methanol.

  • To this solution, add a solution of 0.01 mol of the desired aldehyde dissolved in 25 mL of methanol.

  • The resulting mixture is refluxed with continuous stirring for a period of 4 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature, which typically results in the precipitation of the Schiff base product.

  • The solid product is collected by filtration using a Büchner funnel.

  • The collected solid is washed with a small amount of cold methanol to remove any unreacted starting materials.

  • The purified Schiff base is then dried in a desiccator over anhydrous calcium chloride.

Data Presentation

Table 1: Synthesis and Characterization of this compound Schiff Bases
Carbonyl CompoundSchiff Base ProductYield (%)Melting Point (°C)Key IR Bands (cm⁻¹) (νC=N)Key ¹H NMR Signals (δ, ppm) (CH=N)
2,4-Dihydroxybenzaldehyde2-((2,4-dihydroxybenzylidene)amino)pyridin-3-ol~85>250~1630~8.5
Salicylaldehyde2-((2-hydroxybenzylidene)amino)pyridin-3-ol~90198-200~1625~8.6
2-Hydroxy-1-naphthaldehyde2-(((2-hydroxynaphthalen-1-yl)methylene)amino)pyridin-3-ol--~1615-

Note: Yields and melting points are approximate and can vary based on specific reaction conditions and purity.

Table 2: Anticancer Activity of this compound Schiff Base Metal Complexes
ComplexCell LineIC₅₀ (µM)Reference
Cu(II) complex with Schiff base from this compound and 3-methoxysalicylaldehydeHCT-116-[1]
Co(II) complex with Schiff base from this compound and 3-methoxysalicylaldehydeHCT-116-[1]
Ni(II) complex with Schiff base from this compound and 3-methoxysalicylaldehydeMCF-7-[1]
Fe(II) complex with Schiff base from this compound and 3-methoxysalicylaldehydeMCF-7-[1]
Cd(II) complex with Schiff base from this compound and 3-methoxysalicylaldehydeHepG-2-[1]
Zn(II) complex with Schiff base from this compound and 3-methoxysalicylaldehydeHepG-2-[1]

Note: Specific IC₅₀ values were not provided in the abstract, but the study indicates screening against these cell lines.

Table 3: Antimicrobial Activity of a this compound Schiff Base and its Metal Complexes
CompoundTest OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Schiff base (from 2,4-dihydroxybenzaldehyde)Pseudomonas aeruginosa-
Schiff base (from 2,4-dihydroxybenzaldehyde)Bacillus cereus-
Schiff base (from 2,4-dihydroxybenzaldehyde)Escherichia coli-
Schiff base (from 2,4-dihydroxybenzaldehyde)Staphylococcus aureus-
Schiff base (from 2,4-dihydroxybenzaldehyde)Fusarium oxysporum-
Schiff base (from 2,4-dihydroxybenzaldehyde)Aspergillus niger-
Schiff base (from 2,4-dihydroxybenzaldehyde)Candida albicans-
Cu(II) ComplexPseudomonas aeruginosa-
Co(II) ComplexBacillus cereus-
Ni(II) ComplexEscherichia coli-
Mn(II) ComplexStaphylococcus aureus-
UO₂(II) ComplexCandida albicans-

Note: Specific MIC values were not provided in the abstract, but the study indicates evaluation against these microorganisms.[2]

Biological Evaluation Protocols

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized Schiff bases on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Synthesized Schiff base compounds

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare various concentrations of the Schiff base compounds in the cell culture medium.

  • After 24 hours, remove the old medium and treat the cells with different concentrations of the Schiff base compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Protocol 3: In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized Schiff bases against various bacterial and fungal strains.

Materials:

  • Synthesized Schiff base compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the Schiff base compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well microplate.

  • Prepare a standardized inoculum of the test microorganism and add it to each well.

  • Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Proposed Mechanism of Action in Cancer Cells

Recent studies on amino acid Schiff bases suggest a potential mechanism of action involving the targeting of cellular energy metabolism.[3] This proposed pathway involves the inhibition of mitochondrial complex I, a key component of the electron transport chain, which leads to a decrease in ATP production.[3][4] This, in turn, activates AMP-activated protein kinase (AMPK) and subsequently inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a crucial regulator of cell growth and proliferation.[3][5]

G cluster_0 Proposed Signaling Pathway of Schiff Base Action SchiffBase This compound Schiff Base MitoComplexI Mitochondrial Complex I SchiffBase->MitoComplexI Inhibits ATP ATP Production MitoComplexI->ATP Leads to AMPK AMPK ATP->AMPK Decreased levels activate mTOR mTOR AMPK->mTOR Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes

Caption: Proposed mechanism of anticancer action.

Experimental Workflow

The following diagram illustrates the overall workflow from synthesis to biological evaluation of this compound derived Schiff bases.

G cluster_0 Experimental Workflow cluster_1 Biological Assays Synthesis Schiff Base Synthesis (this compound + Aldehyde) Purification Purification (Filtration & Washing) Synthesis->Purification Characterization Characterization (IR, NMR, etc.) Purification->Characterization BioActivity Biological Activity Screening Characterization->BioActivity Anticancer Anticancer Assay (MTT) BioActivity->Anticancer Antimicrobial Antimicrobial Assay (MIC Determination) BioActivity->Antimicrobial DataAnalysis Data Analysis (IC50 / MIC Calculation) Anticancer->DataAnalysis Antimicrobial->DataAnalysis

Caption: Workflow for Schiff base synthesis and evaluation.

References

Application Notes and Protocols: 2-Amino-3-Hydroxypyridine Derivatives as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 2-Amino-3-Hydroxypyridine and its derivatives as effective corrosion inhibitors for various metals. Detailed protocols for synthesis and corrosion inhibition studies are provided to facilitate research and development in this area.

Introduction

Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a widely adopted strategy to mitigate this issue. This compound and its derivatives have emerged as a promising class of corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective barrier.[1] Their efficacy stems from the presence of nitrogen and oxygen heteroatoms, which act as active centers for adsorption.[2]

Data Presentation: Corrosion Inhibition Efficiency

The following table summarizes the corrosion inhibition efficiency of this compound and other pyridine (B92270) derivatives on various metals in different corrosive media. The data has been compiled from weight loss and electrochemical studies.

InhibitorMetalCorrosive MediumConcentration (M)Temperature (°C)Inhibition Efficiency (%)Measurement TechniqueReference
This compoundAluminum2 M HCl0.00013085.2Weight Loss[1]
This compoundAluminum2 M HCl0.00053092.5Weight Loss[1]
This compoundCopper2 M HCl0.00013082.1Weight Loss[1]
This compoundCopper2 M HCl0.00053090.8Weight Loss[1]
2-Benzoyl PyridineMild Steel2 M HCl0.00013075.4Weight Loss
2-Benzoyl PyridineMild Steel2 M HCl0.013092.1Weight Loss
Pyridine Derivative (2c)Mild Steel0.5 M HCl0.00525>99Weight Loss[3]
Pyridine-carbamides (MS31)Carbon Steel1 M HCl--97Electrochemical
Imidazo[4,5-b]pyridinesMild Steel1.0 M HCl-->90Electrochemical

Experimental Protocols

Protocol 1: Synthesis of this compound from Furfural (B47365)

This protocol is adapted from patent literature describing a cost-effective synthesis route.[4]

Materials:

Procedure:

  • Ring-Opening Reaction:

    • In a reaction vessel, dissolve furfural in water.

    • Cool the solution to 0-10°C.

    • Slowly bubble chlorine gas or add bromine to the solution while maintaining the temperature. This initiates the ring-opening of the furfural.

  • Formation of this compound Sulfonate:

    • To the resulting mixture, add an ammonium sulfamate solution.

    • Stir the reaction mixture at a controlled temperature to facilitate the formation of this compound sulfonate.

  • Hydrolysis:

    • Adjust the pH of the solution to the alkaline range (pH 8-9) using a base such as sodium hydroxide.

    • Heat the mixture to 80-90°C for 25-40 minutes to induce hydrolysis.[4]

    • Cool the reaction mixture to 35-40°C and continue stirring for 0.5-1.5 hours to yield crude brown this compound.[4]

  • Purification:

    • Filter the crude product.

    • For further purification, recrystallize the solid from a suitable solvent system. A two-step process involving dimethylformamide and then methanol can be employed to obtain high-purity white crystals of this compound.[4]

Protocol 2: Evaluation of Corrosion Inhibition Efficiency

This protocol outlines the key experimental methods used to assess the performance of this compound derivatives as corrosion inhibitors.

1. Weight Loss Measurements:

  • Specimen Preparation: Prepare metal coupons (e.g., mild steel, aluminum, copper) of known dimensions. Polish the surfaces with different grades of emery paper, degrease with a suitable solvent (e.g., acetone), wash with distilled water, and dry.

  • Immersion Test: Weigh the prepared coupons accurately. Immerse them in the corrosive solution (e.g., 1 M HCl) with and without different concentrations of the inhibitor for a specified period at a constant temperature.

  • Analysis: After the immersion period, remove the coupons, clean them to remove corrosion products, dry, and reweigh.

  • Calculation: Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR = (Weight Loss) / (Surface Area × Time)

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

2. Electrochemical Measurements:

Electrochemical studies are typically performed using a three-electrode cell setup with the metal specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.

  • Potentiodynamic Polarization:

    • Allow the working electrode to reach a stable open circuit potential (OCP).

    • Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

    • Plot the logarithm of the current density versus the potential (Tafel plot).

    • Extrapolate the linear Tafel segments to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

    • Calculate the inhibition efficiency: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Plot the impedance data in Nyquist and Bode formats.

    • Model the data using an equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).

    • A higher Rct value in the presence of the inhibitor indicates better corrosion protection.

    • Calculate the inhibition efficiency: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100.

Visualizations

Synthesis Workflow

G cluster_synthesis Synthesis of this compound Furfural Furfural RingOpening Ring-Opening (Chlorination/Bromination) Furfural->RingOpening Intermediate1 Ring-Opened Intermediate RingOpening->Intermediate1 FormationSulfonate Formation of Sulfonate Derivative Intermediate1->FormationSulfonate AmmoniumSulfamate Ammonium Sulfamate Solution AmmoniumSulfamate->FormationSulfonate SulfonateDerivative This compound Sulfonate FormationSulfonate->SulfonateDerivative Hydrolysis Alkaline Hydrolysis SulfonateDerivative->Hydrolysis CrudeProduct Crude this compound Hydrolysis->CrudeProduct Purification Purification (Recrystallization) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthetic pathway for this compound from furfural.

Corrosion Inhibition Experimental Workflow

G cluster_workflow Corrosion Inhibition Evaluation Workflow cluster_methods Evaluation Methods cluster_electrochem Electrochemical Techniques SpecimenPrep Metal Specimen Preparation WeightLoss Weight Loss Measurement SpecimenPrep->WeightLoss Electrochemical Electrochemical Studies SpecimenPrep->Electrochemical CorrosiveMedium Corrosive Medium (e.g., HCl) CorrosiveMedium->WeightLoss CorrosiveMedium->Electrochemical Inhibitor This compound Derivative Inhibitor->WeightLoss Inhibitor->Electrochemical DataAnalysis Data Analysis (CR, IE%, Rct, icorr) WeightLoss->DataAnalysis PDP Potentiodynamic Polarization Electrochemical->PDP EIS Electrochemical Impedance Spectroscopy Electrochemical->EIS PDP->DataAnalysis EIS->DataAnalysis Conclusion Conclusion on Inhibition Performance DataAnalysis->Conclusion

Caption: Workflow for evaluating corrosion inhibition performance.

Mechanism of Corrosion Inhibition

G cluster_mechanism Adsorption Mechanism of this compound on Metal Surface cluster_interactions Adsorption Interactions MetalSurface Metal Surface (e.g., Fe, Al, Cu) ProtectiveLayer Formation of a Protective Adsorbed Layer MetalSurface->ProtectiveLayer Inhibitor This compound Molecule N_atom Nitrogen Atom (Amino Group) - Lone Pair Electrons O_atom Oxygen Atom (Hydroxyl Group) - Lone Pair Electrons Pi_electrons Pi-Electrons of Pyridine Ring N_atom->MetalSurface Chemisorption (Coordinate Bond) O_atom->MetalSurface Chemisorption (Coordinate Bond) Pi_electrons->MetalSurface Physisorption/ Pi-d Orbital Interaction CorrosionInhibition Corrosion Inhibition ProtectiveLayer->CorrosionInhibition

Caption: Adsorption mechanism of this compound on a metal surface.

References

application of 2-Amino-3-Hydroxypyridine in the formulation of oxidative hair dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-hydroxypyridine is a heterocyclic aromatic compound widely utilized as a coupler in permanent oxidative hair dye formulations.[1][2] In the oxidative hair coloring process, colorless precursor molecules (oxidation bases) are oxidized by an agent, typically hydrogen peroxide, to form reactive intermediates. These intermediates then react with coupler molecules, such as this compound, to generate complex dye molecules that impart a permanent color to the hair fiber.[1][2][3] The final shade achieved is dependent on the specific combination of precursors and couplers used, as well as the pH of the dye medium and the application time.[3]

This document provides detailed application notes and experimental protocols for the use of this compound in the formulation of oxidative hair dyes.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for formulation development, ensuring stability, and predicting reactivity.

PropertyValueReference
Chemical Name This compound[1]
CAS Number 16867-03-1N/A
Molecular Formula C5H6N2O[4]
Molecular Weight 110.11 g/mol [4]
Appearance White to beige crystalline powder[4]
Melting Point 168-172 °C[4]
Boiling Point ~385.2 °C[4]
Purity (by HPLC) >99.0%[4]
Typical Concentration in Undiluted Hair Dye 0.1% to 1.2%[2]
Maximum On-Head Concentration 1.0%[2]

Oxidative Dyeing Reaction Mechanism

The fundamental mechanism of oxidative hair dyeing involves a series of chemical reactions within the hair shaft. The process can be summarized in the following logical steps:

cluster_0 Hair Dye Formulation Components cluster_1 Reaction Cascade Precursor Precursor (e.g., p-phenylenediamine) Oxidized_Precursor Oxidized Precursor (Quinonediimine Intermediate) Precursor->Oxidized_Precursor Oxidation Coupler Coupler (this compound) Final_Dye Final Dye Molecule (in hair shaft) Coupler->Final_Dye Oxidant Oxidizing Agent (e.g., H2O2) Oxidant->Oxidized_Precursor Oxidized_Precursor->Final_Dye Coupling Reaction

Caption: Oxidative hair dye reaction pathway.

Experimental Protocols

Below are detailed protocols for the preparation of a representative oxidative hair dye formulation, the dyeing process, and the evaluation of the resulting color and its fastness properties.

Protocol 1: Preparation of a Cream-Based Oxidative Hair Dye

This protocol describes the preparation of a simple cream-based hair dye formulation.

Materials:

Procedure:

  • Oil Phase Preparation: In a suitable vessel, heat cetearyl alcohol, oleic acid, and sodium laureth sulfate to 70-75°C until all components are melted and homogenous.

  • Aqueous Phase Preparation: In a separate vessel, heat a portion of the deionized water to 70-75°C. Add propylene glycol and disodium EDTA and stir until dissolved.

  • Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing to form a stable emulsion. Cool the mixture to 40-45°C with continuous stirring.

  • Dye Intermediate Addition: In a separate container, dissolve p-phenylenediamine and this compound in a small amount of deionized water. Add sodium sulfite as an antioxidant and stir until fully dissolved.

  • Final Formulation: Add the dye intermediate solution to the cooled emulsion. Adjust the pH to 9.0-10.5 using the ammonia solution. Add the remaining deionized water to reach the final volume.

  • Developer Component: The developer is a 6% hydrogen peroxide solution.

Formulation Example:

ComponentFunctionConcentration (% w/w)
Dye Base
Cetearyl AlcoholEmollient, Thickener10.0
Sodium Laureth SulfateSurfactant2.0
Oleic AcidEmulsifier1.0
Propylene GlycolHumectant, Solvent5.0
p-PhenylenediaminePrecursor1.0
This compoundCoupler1.0
Ammonia (25%)Alkalizing Agent3.0
Sodium SulfiteAntioxidant0.5
Disodium EDTAChelating Agent0.2
Deionized WaterSolventq.s. to 100
Developer
Hydrogen PeroxideOxidizing Agent6.0
Protocol 2: Hair Dyeing Procedure

This protocol outlines the steps for dyeing hair swatches in a laboratory setting.

start Start prepare_swatches Prepare Hair Swatches (e.g., bleached human hair) start->prepare_swatches mix_dye Mix Dye Base and Developer (1:1 ratio) prepare_swatches->mix_dye apply_dye Apply Dye Mixture to Hair Swatches mix_dye->apply_dye incubate Incubate for 30 minutes at room temperature apply_dye->incubate rinse Rinse with water until clear incubate->rinse shampoo Shampoo and Condition rinse->shampoo dry Air dry the swatches shampoo->dry evaluate Evaluate Color and Fastness dry->evaluate

Caption: Experimental workflow for hair dyeing.

Procedure:

  • Preparation: Use standardized bleached human hair swatches.

  • Mixing: Immediately before application, mix the dye base and the developer in a 1:1 ratio by weight.

  • Application: Evenly apply the dye mixture to the hair swatches, ensuring complete saturation.

  • Incubation: Allow the dye to process on the hair for 30 minutes at ambient temperature.

  • Rinsing and Washing: Thoroughly rinse the hair swatches with lukewarm water until the water runs clear. Follow with a gentle shampoo and conditioner.

  • Drying: Allow the swatches to air dry completely before evaluation.

Protocol 3: Colorimetric Evaluation (CIELAB)

The color of the dyed hair is quantified using the CIELAB color space, which defines color in terms of L* (lightness), a* (red-green axis), and b* (yellow-blue axis).

Equipment:

  • Spectrophotometer or colorimeter

Procedure:

  • Calibrate the instrument according to the manufacturer's instructions.

  • Take multiple readings from different areas of each dyed hair swatch.

  • Record the L, a, and b* values.

  • Calculate the average and standard deviation for each set of swatches.

Protocol 4: Wash Fastness Evaluation

This protocol assesses the durability of the hair color to repeated washing.

Procedure:

  • Measure the initial Lab* values of the dyed swatches.

  • Subject the swatches to a standardized washing procedure (e.g., 10 cycles of washing with a standard shampoo, followed by rinsing and drying).

  • Measure the Lab* values again after the washing cycles.

  • Calculate the total color change (ΔE) using the following formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb)\²] A higher ΔE value indicates lower wash fastness.

Protocol 5: Light Fastness Evaluation

This protocol evaluates the stability of the hair color upon exposure to light.

Procedure:

  • Measure the initial Lab* values of the dyed swatches.

  • Expose the swatches to a controlled light source (e.g., a xenon arc lamp) for a specified duration (e.g., 10 hours).

  • Measure the Lab* values again after exposure.

  • Calculate the total color change (ΔE) as described in Protocol 4. A higher ΔE value indicates lower light fastness.

Data Presentation

The final color and fastness properties of a hair dye formulation containing this compound are highly dependent on the precursor used. The following tables provide an example of how to present such data. Note: The values in these tables are illustrative and will vary based on the specific formulation and experimental conditions.

Table 2: Colorimetric Data (Lab*) of Hair Dyed with this compound and Various Precursors

PrecursorCouplerLab*Resulting Shade
p-PhenylenediamineThis compound25.42.1-4.5Dark Brown with cool tones
p-AminophenolThis compound35.815.210.3Medium Auburn
Toluene-2,5-diamineThis compound28.15.6-2.1Natural Brown

Table 3: Wash and Light Fastness Data

FormulationWash Fastness (ΔE* after 10 washes)Light Fastness (ΔE* after 10h exposure)
PPD + 2-A-3-HP3.24.5
p-AP + 2-A-3-HP4.15.8
T-2,5-D + 2-A-3-HP3.54.9

Conclusion

This compound is a versatile coupler in oxidative hair dye formulations, capable of producing a range of shades when combined with different precursors. The provided protocols offer a framework for the systematic formulation and evaluation of hair dyes containing this ingredient. Researchers and developers should note that extensive optimization of the dye base, precursor-coupler ratios, and processing conditions is necessary to achieve desired color outcomes and performance characteristics. Safety assessments have concluded that this compound is safe for use in oxidative hair dye formulations at the specified concentrations.[2]

References

Application Notes and Protocols: 2-Amino-3-Hydroxypyridine as an Intermediate for Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-hydroxypyridine is a valuable heterocyclic intermediate in the synthesis of various pharmaceutical compounds. Its structural motifs are found in a range of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs). This document provides detailed application notes and protocols for researchers interested in utilizing this compound and its derivatives in the development of novel anti-inflammatory agents. The primary focus will be on the synthesis and evaluation of compounds structurally related to Piroxicam, a well-established NSAID of the oxicam class.

Rationale for Use in Anti-inflammatory Drug Discovery

The pyridine (B92270) ring of this compound serves as a key pharmacophore that can be incorporated into larger molecular scaffolds designed to interact with inflammatory targets. The amino and hydroxyl functional groups provide versatile handles for synthetic elaboration, allowing for the systematic modification of physicochemical and pharmacological properties. The structural similarity of 2-aminopyridine (B139424) derivatives to the pyridinyl moiety of Piroxicam makes this class of intermediates particularly relevant for the design of novel cyclooxygenase (COX) inhibitors.[1][2]

Featured Application: Synthesis of Piroxicam Analogues

While various synthetic routes to Piroxicam exist, many involve the condensation of a benzothiazine-3-carboxylate intermediate with 2-aminopyridine.[1][2] The following section outlines a generalized synthetic pathway that can be adapted for the use of this compound derivatives.

Logical Synthesis Pathway

The synthesis of Piroxicam and its analogues from a pyridine-based intermediate generally involves the formation of an amide bond with a suitably activated benzothiazine precursor. The following diagram illustrates a logical workflow for the synthesis of Piroxicam, which can be adapted for derivatives of this compound.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Benzothiazine Isopropyl 4-hydroxy-2-methyl-2H-1,2- benzothiazine-3-carboxylate 1,1-dioxide Reaction Condensation (Amide Formation) Benzothiazine->Reaction Aminopyridine 2-Aminopyridine (Analogue of this compound) Aminopyridine->Reaction Piroxicam Piroxicam Reaction->Piroxicam

Caption: Logical synthesis of Piroxicam.

Quantitative Data: In Vitro and In Vivo Activity of Piroxicam

The anti-inflammatory activity of Piroxicam has been extensively characterized. The following tables summarize key quantitative data for its inhibitory effects on COX enzymes and its efficacy in a standard animal model of inflammation.

In Vitro COX Inhibition
Compound COX-1 IC50 (µM) COX-2 IC50 (µM)
Piroxicam0.76 - 474.4 - 25

Note: IC50 values can vary depending on the specific assay conditions. The ranges presented are compiled from multiple sources.[3][4][5]

In Vivo Anti-inflammatory Activity
Animal Model Carrageenan-Induced Paw Edema in Rats
Compound Piroxicam
ED50 Doses around 10-15 mg/kg have been shown to be effective.[6]

Mechanism of Action: COX Inhibition

Piroxicam, like other NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as gastrointestinal protection, while COX-2 is inducible and its expression is upregulated at sites of inflammation. Piroxicam is a non-selective inhibitor of both COX-1 and COX-2. By inhibiting these enzymes, Piroxicam blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Pathway cluster_COX Cyclooxygenase Enzymes Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Piroxicam Piroxicam Piroxicam->COX1 inhibition Piroxicam->COX2 inhibition

Caption: Piroxicam's inhibition of the COX pathway.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-inflammatory properties of compounds derived from this compound.

Experimental Workflow

Experimental_Workflow Synthesis Synthesis of Novel Compound (from this compound derivative) In_Vitro In Vitro Screening (COX Enzyme Inhibition Assay) Synthesis->In_Vitro Cell_Based Cell-Based Assay (LPS-stimulated Cytokine Release in THP-1 cells) In_Vitro->Cell_Based In_Vivo In Vivo Testing (Carrageenan-Induced Paw Edema) Cell_Based->In_Vivo Data_Analysis Data Analysis and Lead Optimization In_Vivo->Data_Analysis

Caption: Workflow for anti-inflammatory drug discovery.

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay (Colorimetric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (human or ovine)

  • Arachidonic acid (substrate)

  • Heme

  • Assay buffer (e.g., Tris-HCl)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Test compound and reference inhibitor (e.g., Piroxicam) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of enzymes, substrate, and test compounds in the appropriate buffers as recommended by the supplier.

  • Assay Setup: In a 96-well plate, prepare the following wells in triplicate:

    • Background: Assay buffer and heme.

    • 100% Initial Activity (Control): Assay buffer, heme, and COX enzyme.

    • Inhibitor: Assay buffer, heme, COX enzyme, and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at the recommended temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 590 nm kinetically for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the kinetic curves.

    • Subtract the background rate from all other rates.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the 100% initial activity control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound and reference drug (e.g., Piroxicam) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Control: Vehicle only.

    • Reference: Piroxicam.

    • Test: Test compound at various doses.

  • Drug Administration: Administer the test compound, reference drug, or vehicle orally or intraperitoneally 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection (Vt).

  • Data Analysis:

    • Calculate the percentage of paw edema for each animal at each time point: % Edema = [(Vt - V0) / V0] x 100.

    • Calculate the percentage of inhibition of edema for each treated group compared to the control group.

    • Determine the ED50 value of the test compound if multiple doses are tested.

Protocol 3: Lipopolysaccharide (LPS)-Stimulated Cytokine Release in THP-1 Cells

Objective: To assess the effect of a test compound on the production of pro-inflammatory cytokines in a human monocytic cell line.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

  • Lipopolysaccharide (LPS)

  • Test compound and reference inhibitor (e.g., Dexamethasone)

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Differentiation (Optional):

    • Culture THP-1 cells in RPMI-1640 medium.

    • For differentiation into macrophage-like cells, treat THP-1 cells with PMA (e.g., 50 ng/mL) for 48-72 hours.

  • Cell Seeding: Seed the THP-1 cells (or differentiated macrophages) into a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound or reference inhibitor for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 4-24 hours).

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell-free supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine production for each concentration of the test compound compared to the LPS-stimulated control.

    • Determine the IC50 value for the inhibition of each cytokine.

Conclusion

This compound and its derivatives represent a promising class of intermediates for the development of novel anti-inflammatory agents. The provided protocols offer a comprehensive framework for the synthesis and evaluation of these compounds, from initial in vitro screening to in vivo efficacy testing. By leveraging the synthetic versatility of this scaffold and employing robust pharmacological assays, researchers can advance the discovery of new and improved treatments for inflammatory diseases.

References

Application Notes and Protocols for the Synthesis of Antibacterial Agents from 2-Amino-3-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-3-hydroxypyridine is a versatile scaffold for the synthesis of novel antibacterial agents. Its unique electronic and structural features, arising from the interplay between the amino, hydroxyl, and pyridine (B92270) ring functionalities, make it an attractive starting material for generating diverse molecular architectures with potential therapeutic applications. This document provides detailed protocols for the synthesis of three major classes of antibacterial compounds derived from this compound: Schiff bases, chalcones, and azo dyes. The antibacterial activities of representative compounds from these classes are also presented.

Synthetic Pathways and Antibacterial Activity

The primary synthetic routes explored for the derivatization of this compound to obtain compounds with antibacterial properties involve condensation and coupling reactions. These methods are generally robust and allow for the introduction of a wide variety of substituents, enabling the fine-tuning of the pharmacological profile of the final products.

Synthesis of Schiff Bases

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are readily synthesized through the condensation of this compound with various aldehydes and ketones. This reaction provides a straightforward method to introduce diverse aromatic and heterocyclic moieties, which can significantly influence the antibacterial efficacy of the resulting compounds.

Materials:

  • This compound

  • Substituted benzaldehyde (B42025) (e.g., salicylaldehyde, 4-chlorobenzaldehyde)

  • Ethanol (B145695)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Crystallization dish

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of ethanol with gentle warming and stirring.

  • To this solution, add the substituted benzaldehyde (10 mmol) in 20 mL of ethanol.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated solid product is collected by vacuum filtration using a Buchner funnel.

  • Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.

  • Dry the purified crystals in a desiccator.

The antibacterial activity of Schiff bases derived from aminopyridines is often attributed to the imine group, which can interfere with bacterial cellular processes. The presence of a hydroxyl group on the pyridine ring and various substituents on the aldehyde-derived phenyl ring can modulate this activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Schiff Base Derivatives

CompoundDerivative ofGram-positive Bacteria (MIC, µg/mL)Gram-negative Bacteria (MIC, µg/mL)
SB-1 SalicylaldehydeS. aureus: 62.5[1]E. coli: 62.5[1]
SB-2 4-NitrobenzaldehydeS. aureus: 62.5[1]E. coli: 250[1]
SB-3 CinnamaldehydeS. aureus: No activity[1]E. coli: 62.5[1]

Note: The MIC values presented are for Schiff bases derived from para-aminophenol, which are structurally analogous to those that would be derived from this compound. Specific data for this compound derivatives were not available in the searched literature.

Schiff_Base_Synthesis A This compound C Reaction Mixture (Ethanol, Acetic Acid) A->C B Substituted Aldehyde B->C D Reflux (4-6h) C->D E Crude Schiff Base D->E F Purification (Recrystallization) E->F G Pure Schiff Base F->G

Caption: Synthetic workflow for Schiff base formation.

Synthesis of Chalcones

Chalcones, belonging to the flavonoid family, are α,β-unsaturated ketones that can be synthesized via the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a benzaldehyde derivative. For the synthesis of chalcones from this compound, the amino group would first need to be acetylated to form 2-acetylamino-3-hydroxypyridine, which can then be reacted with a substituted benzaldehyde.

Part A: Acetylation of this compound

  • Dissolve this compound (10 mmol) in 20 mL of acetic anhydride.

  • Heat the mixture at reflux for 1 hour.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain 2-acetylamino-3-hydroxypyridine.

Part B: Claisen-Schmidt Condensation

  • Dissolve 2-acetylamino-3-hydroxypyridine (10 mmol) and a substituted benzaldehyde (10 mmol) in 30 mL of ethanol in a round-bottom flask.

  • Add a catalytic amount of a strong base, such as 40% aqueous sodium hydroxide (B78521) or potassium hydroxide solution, dropwise with stirring at room temperature.[2]

  • Continue stirring the reaction mixture at room temperature for 24 hours.[2]

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Collect the precipitated chalcone (B49325) by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

Chalcones are known to exhibit a broad spectrum of biological activities, including antibacterial effects. Their mechanism of action is thought to involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.

Table 2: Minimum Inhibitory Concentration (MIC) of Representative Chalcone Derivatives

CompoundDerivative ofGram-positive Bacteria (MIC, µg/mL)Gram-negative Bacteria (MIC, µg/mL)
CH-1 2-HydroxybenzaldehydeS. aureus: 32[3]E. coli: >128[3]
CH-2 3-HydroxybenzaldehydeS. aureus: 32[3]E. coli: >128[3]
CH-3 4-HydroxybenzaldehydeS. aureus: >128[3]E. coli: >128[3]

Note: The MIC values are for heterocyclic chalcone analogues and are provided to illustrate the potential activity of this class of compounds.

Chalcone_Synthesis cluster_0 Acetylation cluster_1 Claisen-Schmidt Condensation A This compound C Reflux (1h) A->C B Acetic Anhydride B->C D 2-Acetylamino-3-hydroxypyridine C->D F Reaction Mixture (Ethanol, NaOH/KOH) D->F E Substituted Benzaldehyde E->F G Stirring (24h) F->G H Crude Chalcone G->H I Purification (Recrystallization) H->I J Pure Chalcone I->J

Caption: Synthetic workflow for chalcone formation.

Synthesis of Azo Dyes

Azo dyes, containing the characteristic -N=N- azo linkage, can be synthesized from this compound through a diazotization reaction followed by coupling with an electron-rich aromatic compound, such as a phenol (B47542) or another amine.

Materials:

  • This compound

  • Sodium nitrite (B80452) (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Coupling agent (e.g., 2-naphthol, phenol)

  • Sodium hydroxide (NaOH)

  • Ice bath

  • Beakers

  • Magnetic stirrer

Procedure:

  • Diazotization:

    • Dissolve this compound (10 mmol) in a mixture of concentrated HCl (5 mL) and water (10 mL) in a beaker, cooling the mixture to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (10 mmol in 10 mL of water) dropwise to the amine solution with constant stirring, maintaining the temperature between 0-5 °C.

    • Continue stirring for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Coupling:

    • In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol, 10 mmol) in a 10% aqueous solution of sodium hydroxide.

    • Cool the solution of the coupling agent to 0-5 °C in an ice bath.

    • Slowly add the freshly prepared diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.

    • A brightly colored azo dye will precipitate immediately.

    • Continue stirring for another 30 minutes in the ice bath.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration.

    • Wash the solid with a copious amount of cold water until the filtrate is neutral.

    • Recrystallize the crude azo dye from a suitable solvent (e.g., ethanol or acetic acid).

    • Dry the purified dye in a desiccator.

Azo compounds have been investigated for their antibacterial properties, which are influenced by the nature of the aromatic rings and the substituents they carry. The azo group itself is considered a key pharmacophore.

Table 3: Minimum Inhibitory Concentration (MIC) of Representative Azo Dye Derivatives

CompoundCoupling AgentGram-positive Bacteria (MIC, µg/mL)Gram-negative Bacteria (MIC, µg/mL)
AZ-1 2-NaphtholS. aureus: 78.12[4]E. coli: >128[4]
AZ-2 PhenolS. aureus: 78.12[4]E. coli: >128[4]
AZ-3 ResorcinolS. aureus: 156.25[4]E. coli: >128[4]

Note: The MIC values are for azo dyes derived from other aromatic amines and are presented to indicate the potential antibacterial activity of this class of compounds.

Azo_Dye_Synthesis cluster_0 Diazotization cluster_1 Coupling Reaction A This compound B NaNO2, HCl (0-5°C) A->B C Diazonium Salt B->C G Azo Dye Precipitation C->G D Coupling Agent (e.g., 2-Naphthol) F Coupling Solution D->F E NaOH (aq) E->F F->G H Crude Azo Dye G->H I Purification (Recrystallization) H->I J Pure Azo Dye I->J

Caption: Synthetic workflow for azo dye formation.

General Mechanism of Action

While the specific molecular targets for many of these compounds are yet to be fully elucidated, the general antibacterial mechanisms for these classes of compounds are thought to involve:

  • Inhibition of Cell Wall Synthesis: Some compounds may interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.

  • Disruption of Cell Membrane: Lipophilic derivatives can insert into the bacterial cell membrane, disrupting its integrity and leading to the leakage of essential cellular components.

  • Inhibition of Protein Synthesis: Certain compounds may bind to bacterial ribosomes, interfering with the process of protein synthesis, which is essential for bacterial growth and replication.

  • Inhibition of Nucleic Acid Synthesis: Some antibacterial agents can inhibit the enzymes involved in DNA replication and transcription, such as DNA gyrase and topoisomerase.

Further studies are required to determine the precise mechanism of action for antibacterial agents derived specifically from this compound.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds with promising antibacterial activities. The synthetic protocols for preparing Schiff bases, chalcones, and azo dyes are well-established and offer considerable scope for structural diversification. The preliminary antibacterial data for analogous compounds suggest that these derivatives are worthy of further investigation in the quest for new and effective antimicrobial agents. Future work should focus on the synthesis and rigorous biological evaluation of a focused library of this compound derivatives to establish clear structure-activity relationships and to identify lead compounds for further development.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Amino-3-Hydroxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-hydroxypyridine and its derivatives are pivotal structural motifs in medicinal chemistry, serving as essential building blocks for a wide array of pharmaceutical compounds. These derivatives have demonstrated significant potential in the development of novel therapeutics, including kinase inhibitors, and agents with antimicrobial and anticancer properties.[1][2] Conventional methods for the synthesis of these compounds often involve multi-step procedures, harsh reaction conditions, and long reaction times. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering advantages such as dramatically reduced reaction times, increased product yields, and improved purity profiles, all within a more environmentally friendly framework.[3]

This document provides detailed application notes and protocols for the microwave-assisted synthesis of this compound derivatives, designed to be a valuable resource for researchers in organic synthesis and drug discovery.

Advantages of Microwave-Assisted Synthesis

Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to several key advantages over conventional heating methods:

  • Accelerated Reaction Rates: Reactions that typically take hours or days can often be completed in minutes.

  • Higher Yields: Improved energy transfer and the ability to maintain precise temperature control can lead to higher conversion rates and product yields.

  • Enhanced Purity: The reduction in reaction time often minimizes the formation of byproducts, simplifying purification.

  • Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.

  • Facilitation of "Green Chemistry": The use of solvent-free conditions or minimal solvent volumes is often possible, reducing environmental impact.

Synthesis of this compound Derivatives

A versatile approach to the synthesis of substituted this compound backbones is through a one-pot, multi-component reaction under microwave irradiation. This strategy allows for the rapid assembly of the pyridine (B92270) core from simple, readily available starting materials.

General Reaction Scheme

A plausible one-pot synthesis involves the condensation of a β-ketoester, an activated nitrile (such as malononitrile (B47326) or cyanoacetamide), and an ammonium (B1175870) source, catalyzed by a base. While a direct protocol for this compound is not extensively reported, a logical adaptation of related pyridine syntheses is presented below. The initial product would be a 2-amino-3-cyano-4-substituted-6-hydroxypyridine, which can be further modified.

reagents β-Ketoester + Activated Nitrile + Ammonium Acetate (B1210297) microwave Microwave Irradiation (Solvent-free or in polar solvent) reagents->microwave One-pot reaction intermediate Cyclization & Dehydration microwave->intermediate product Substituted 2-Amino-3-cyanopyridine (B104079) Derivative intermediate->product hydrolysis Hydrolysis of Cyano Group (Acid or Base) product->hydrolysis final_product This compound Derivative hydrolysis->final_product

Caption: General workflow for the microwave-assisted synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: One-Pot Microwave-Assisted Synthesis of 2-Amino-3-cyano-4-methyl-6-phenylpyridin-5-ol

This protocol is adapted from general procedures for the synthesis of substituted 2-aminopyridines.

Materials:

  • Ethyl benzoylacetate (1 mmol)

  • Malononitrile (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Ethanol (B145695) (3 mL)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • Combine ethyl benzoylacetate, malononitrile, and ammonium acetate in a 10 mL microwave synthesis vial equipped with a magnetic stir bar.

  • Add ethanol as the solvent.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 120°C for 10-15 minutes with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the vial to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired product.

Quantitative Data

The following table summarizes typical results for the microwave-assisted synthesis of related 2-amino-3-cyanopyridine derivatives, demonstrating the efficiency of this method.[2][4]

EntryAldehyde/KetoesterKetone/NitrileReaction Time (min)Power (W)Temperature (°C)Yield (%)
1BenzaldehydeAcetophenone845012085
24-ChlorobenzaldehydeAcetophenone745012083
34-MethoxybenzaldehydeCyclohexanone945012088
4Ethyl acetoacetateMalononitrile1030010090

Note: The conditions and yields are illustrative and may require optimization for specific substrates.

Applications in Drug Development

Derivatives of this compound are prevalent in various therapeutic areas due to their ability to act as versatile pharmacophores.

  • Kinase Inhibitors: The pyridine core can serve as a scaffold for designing inhibitors of various protein kinases, which are crucial targets in oncology. The amino and hydroxyl groups provide key hydrogen bonding interactions within the ATP-binding pocket of kinases.

  • Antimicrobial Agents: Functionalized 2-amino-3-hydroxypyridines have been shown to possess antibacterial and antifungal activities.[1]

  • Antiviral Activity: Certain derivatives have been investigated for their potential as antiviral agents, including activity against HIV.[2]

Signaling Pathway Diagram

The following diagram illustrates a simplified representation of how a this compound-based kinase inhibitor might function.

cluster_cell Cancer Cell receptor Growth Factor Receptor kinase Protein Kinase (e.g., Tyrosine Kinase) receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate proliferation Cell Proliferation & Survival p_substrate->proliferation inhibitor This compound Kinase Inhibitor inhibitor->kinase Inhibits ATP Binding

Caption: Simplified signaling pathway showing the inhibitory action of a this compound derivative on a protein kinase.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of this compound derivatives. The protocols and data presented herein demonstrate the potential of this technology to accelerate the discovery and development of new drug candidates by providing rapid, efficient, and environmentally conscious access to these valuable heterocyclic compounds. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.

References

analytical methods for the quantification of 2-Amino-3-Hydroxypyridine in a mixture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for the Quantification of 2-Amino-3-Hydroxypyridine

This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound in a mixture. The methodologies outlined are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction to this compound

This compound is a heterocyclic aromatic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical and chemical products.[1] It is a key component in the preparation of anti-inflammatory drugs, analgesics, and antibacterial agents.[1] Given its significance, accurate and reliable quantification in reaction mixtures, final products, and biological matrices is essential for quality control, process optimization, and pharmacokinetic studies.

This guide explores several robust analytical techniques for the quantification of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the separation and quantification of this compound due to its high resolution, sensitivity, and accuracy. Both Reverse-Phase HPLC with UV detection and HPLC with Fluorescence Detection (after derivatization) are applicable.

Method 1: Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is suitable for the direct analysis of this compound in relatively clean sample matrices.

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). A Newcrom R1 column is also a suitable alternative.[2]

  • Mobile Phase: An isocratic or gradient mixture of Acetonitrile (MeCN) and water containing an acid modifier. A typical mobile phase could be a mixture of MeCN, water, and phosphoric acid.[2] For LC-MS compatibility, 0.1% formic acid should be used in place of phosphoric acid.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by scanning a standard solution across the UV range (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax).

  • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution (e.g., 1 mg/mL) of this compound in a suitable solvent like methanol.

    • Perform serial dilutions to prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to construct a calibration curve.

  • Sample Preparation:

    • Solid Samples: Extract the analyte using a suitable solvent such as methanol, potentially aided by sonication.

    • Liquid Samples: Dilute the sample with the mobile phase.

    • Cleanup (if necessary): For complex matrices, use Solid Phase Extraction (SPE) with a C18 cartridge to remove interfering substances.[3]

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Matrix Extraction Extraction Sample->Extraction Extraction/ Dilution Standard This compound Standard Stock_Sol Stock_Sol Standard->Stock_Sol Dissolve Cleanup Cleanup Extraction->Cleanup SPE Cleanup (Optional) Work_Std Work_Std Stock_Sol->Work_Std Serial Dilution Filtration_Std Filtration_Std Work_Std->Filtration_Std 0.45 µm Filter Filtration Filtration Cleanup->Filtration 0.45 µm Filter HPLC_System HPLC System (C18 Column, UV Detector) Filtration->HPLC_System Inject Filtration_Std->HPLC_System Inject Chromatogram Chromatogram HPLC_System->Chromatogram Peak_Integration Peak_Integration Chromatogram->Peak_Integration Identify Peak Cal_Curve Cal_Curve Peak_Integration->Cal_Curve Plot Area vs. Conc. Quantification Quantification Cal_Curve->Quantification

Caption: Workflow for RP-HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and selectivity, making it an excellent method for quantifying trace amounts of this compound, especially in complex matrices. Due to the low volatility of the analyte, a derivatization step is mandatory.[4][5]

Experimental Protocol:

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., Triple Quadrupole).

  • Derivatization: A two-step derivatization is required to increase the volatility of the amino and hydroxyl groups. Silylation is a common approach.

    • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

    • Add a silylation reagent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) in a suitable solvent (e.g., DMF) and a catalyst (e.g., triethylamine).[6]

    • Heat the mixture (e.g., at 60°C for 30 minutes) to complete the reaction.[6]

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm).[5]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injection Mode: Splitless at 280 °C.[5]

    • Oven Temperature Program: Start at 100°C for 2 minutes, ramp to 280°C at 4°C/min, and hold for 15 minutes.[4][6]

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Interface Temperature: 280 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity or full scan for qualitative analysis.

  • Standard and Sample Preparation:

    • Prepare stock and working standards as described for the HPLC method.

    • Extract the analyte from the sample matrix.

    • Evaporate an aliquot of the sample extract or standard solution to dryness.

    • Perform the derivatization procedure on the dried residue.

  • Data Analysis:

    • Identify the derivatized this compound peak based on its retention time and mass spectrum.

    • Construct a calibration curve using the peak areas of the derivatized standards.

    • Quantify the analyte in the samples using the calibration curve. An internal standard is recommended for improved accuracy.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample or Standard Extraction Extraction Sample->Extraction Extraction Evaporation Evaporation Extraction->Evaporation Dry Down (N2) Derivatization Derivatization Evaporation->Derivatization Add MTBSTFA, Heat 60°C GCMS_System GC-MS System (DB-5MS Column, SIM Mode) Derivatization->GCMS_System Inject MS_Data MS_Data GCMS_System->MS_Data Acquire Data Peak_ID Peak_ID MS_Data->Peak_ID Identify Peak (RT & Mass Spectrum) Integration Integration Peak_ID->Integration Integrate Peak Area Cal_Curve Cal_Curve Integration->Cal_Curve Build Calibration Curve Quantification Quantification Cal_Curve->Quantification Calculate Concentration

Caption: Workflow for GC-MS analysis of this compound.

UV-Vis Spectrophotometry

This technique offers a rapid and straightforward method for estimating the concentration of this compound, particularly in pure samples or simple mixtures where interfering substances are minimal.[3]

Experimental Protocol:

  • Instrumentation: A UV-Vis Spectrophotometer.

  • Solvent Selection: Methanol or ethanol (B145695) are suitable solvents.[3]

  • Wavelength of Maximum Absorbance (λmax) Determination:

    • Prepare a standard solution of this compound.

    • Scan the solution across the UV range (e.g., 200-400 nm) against a solvent blank to determine the λmax.

  • Standard Preparation:

    • Prepare a stock solution (e.g., 100 µg/mL) in the chosen solvent.

    • Create a series of dilutions to construct a calibration curve.

  • Sample Preparation:

    • Dissolve or dilute the sample in the same solvent used for the standards.

    • Ensure the sample is free of particulate matter. Centrifuge or filter if necessary.

  • Data Analysis:

    • Measure the absorbance of each standard solution and the sample solution at the predetermined λmax.

    • Plot a calibration curve of absorbance versus concentration for the standards.

    • Determine the concentration of this compound in the sample by using its absorbance value and the linear regression equation from the calibration curve.

Workflow Diagram:

UVVis_Workflow Start Prepare Standards & Samples in Methanol/Ethanol Scan Scan Standard to Determine λmax Start->Scan Measure Measure Absorbance of Standards & Samples at λmax Scan->Measure Plot Plot Calibration Curve (Absorbance vs. Concentration) Measure->Plot Calculate Calculate Sample Concentration from Calibration Curve Plot->Calculate

Caption: Workflow for UV-Vis spectrophotometric analysis.

Quantitative Data Summary

The selection of an analytical method often depends on the required sensitivity, precision, and the complexity of the sample matrix. The following table summarizes typical performance data for the described methods, based on the analysis of similar aminopyridine compounds.

Performance Metric RP-HPLC-UV GC-MS (with Derivatization) UV-Vis Spectrophotometry
Limit of Detection (LOD) ~0.015 µg/mL[4]~0.016 - 0.411 ng/m³[5]Higher, suitable for µg/mL range
Limit of Quantification (LOQ) ~0.048 µg/mL[4]~0.048 - 1.234 ng/m³[5]Higher, suitable for µg/mL range
Linearity (R²) > 0.999[4]> 0.99[5]> 0.99
Accuracy (% Recovery) 98 - 101%[4]Good recovery is expected95 - 105% (in simple matrices)
Precision (%RSD) < 5%[3]< 20%[4]< 5%
Selectivity GoodExcellentLow (prone to interference)
Throughput HighModerateVery High
Cost ModerateHighLow

Note: The values presented are illustrative and should be established for each specific application through method validation.

Conclusion and Method Selection

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • RP-HPLC-UV is the method of choice for routine quality control and assays where analyte concentrations are relatively high and the sample matrix is not overly complex. It offers a good balance of speed, cost, and performance.

  • GC-MS is superior for applications requiring high sensitivity and specificity, such as trace impurity analysis or bioanalytical studies in complex matrices like plasma or urine. The requirement for derivatization adds a step to the sample preparation but yields excellent selectivity.[7]

  • UV-Vis Spectrophotometry is a cost-effective and rapid technique ideal for preliminary analysis, high-concentration samples, or simple mixtures where high accuracy and selectivity are not the primary concerns.[3]

Proper method validation according to ICH guidelines is crucial to ensure that the chosen analytical procedure is fit for its intended purpose.[7]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3-Hydroxypyridine from Furfural

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Amino-3-Hydroxypyridine synthesis from furfural (B47365).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound from furfural, focusing on the primary route involving furfural ring-opening, reaction with ammonium (B1175870) sulfamate (B1201201), and subsequent hydrolysis.

Question 1: Why is the yield of the crude brown this compound lower than the expected >75%?

Answer:

Low yield of the crude product can be attributed to several factors throughout the synthesis process. Here are the key areas to investigate:

  • pH Control: The pH during the reaction of the ring-opened furfural intermediate with the ammonium sulfamate solution is critical. The optimal pH range is 1.5-2.0.[1] Deviation from this range can significantly impact the yield. Ensure accurate pH measurement and adjustment.

  • Temperature of Ring-Opening Reaction: The ring-opening reaction of furfural with chlorine or bromine should be conducted at a low temperature, typically between 0-10°C.[1] Higher temperatures can lead to undesired side reactions and decomposition of intermediates.

  • Rate of Halogen Introduction: The rate of chlorine or bromine gas introduction should be carefully controlled. A suggested rate is 2.5 to 3g per 10 minutes.[1] Too rapid addition can lead to localized overheating and side product formation.

  • Hydrolysis Conditions: The hydrolysis of the this compound sulfonate intermediate is most effective under alkaline conditions (pH 8-9) at a temperature of 80-90°C for 25-40 minutes.[1] Incomplete hydrolysis will result in a lower yield of the final product.

Question 2: The purity of the final white this compound is below 99% after purification. What are the likely impurities and how can I remove them?

Answer:

Impurities can arise from side reactions or incomplete reactions. The crude product is often a brown solid, and purification is necessary to obtain a high-purity white product.[1][2]

  • Potential Impurities:

    • 2,3-dihydroxypyridine and 3-hydroxy-2-pyridone: These can form as byproducts during the synthesis.[3]

    • Unreacted intermediates: Incomplete hydrolysis can leave residual this compound sulfonate.

    • Polymeric materials: Furfural and its intermediates can polymerize under certain conditions.

  • Purification Troubleshooting:

    • Recrystallization: The primary method for purification is recrystallization. A common procedure involves dissolving the crude brown product in dimethylformamide (DMF), followed by filtration and precipitation to obtain a white solid. This solid is then further purified by refluxing in methanol (B129727) and cooling to a low temperature (e.g., -5°C to -7°C) to crystallize the pure product.[1][2]

    • Solvent Choice: The choice of solvent for recrystallization is crucial. Methanol is effective for the final purification step.[1]

    • Temperature Control: During the DMF treatment, heating to around 100°C is recommended, followed by rapid cooling to maximize the precipitation of the purified intermediate.[2]

Question 3: The reaction seems to stall or proceed very slowly. What could be the issue?

Answer:

Slow reaction rates can be due to several factors related to reagents and reaction conditions:

  • Reagent Quality: Ensure the furfural is of high purity and the chlorine or bromine gas flow is consistent. The ammonium sulfamate solution should be freshly prepared.

  • Mixing: Inadequate stirring can lead to poor mass transfer and localized reagent concentrations, slowing down the reaction. Ensure vigorous and consistent stirring throughout the process.

  • pH of Ammonium Sulfamate Solution: The pH of the ammonium sulfamate solution itself should be adjusted to 1.5-2 before it is reacted with the opened-ring intermediate.[1]

Frequently Asked Questions (FAQs)

Q1: What is the overall yield I can expect for the entire process from furfural to pure, white this compound?

A1: The reported yield for the crude brown this compound is over 75%.[1][2] After the purification process, the yield of the final white product with a purity of >99% is reported to be greater than or equal to 70% based on the initial amount of furfural.[1][2]

Q2: Can I use bromine instead of chlorine for the ring-opening reaction?

A2: Yes, the patents describing this synthesis mention that either chlorine or bromine can be used for the ring-opening of the furfural aqueous solution.[1][2]

Q3: What are the key safety precautions I should take during this synthesis?

A3: This synthesis involves hazardous materials and requires appropriate safety measures:

  • Halogens: Chlorine and bromine are toxic and corrosive. The reaction should be carried out in a well-ventilated fume hood.

  • Strong Acids and Bases: Use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, when handling acids and bases for pH adjustments.

  • Solvents: Dimethylformamide and methanol are flammable and toxic. Handle them in a fume hood and away from ignition sources.

Q4: Are there alternative synthesis routes for this compound?

A4: Yes, other methods exist, though the furfural-based route is often highlighted for its use of a renewable feedstock. Some alternatives include:

  • From Furan-2-carboxylic Acid Derivatives: This method involves reacting a furan-2-carboxylic acid derivative (such as an ester or amide) with ammonia (B1221849) at high temperatures (100-300°C) in a solvent containing amide groups and in the presence of an acid catalyst. Crude yields are reported to be in the range of 50-60%.[4]

  • Chichibabin Reaction: This reaction involves the amination of 3-hydroxypyridine (B118123) using sodium amide (NaNH₂). A reported yield for this method is 62.9% based on the recovered 3-hydroxypyridine.[5]

  • Hydrogenation of 2-nitro-3-hydroxypyridine: This is another common method for preparing this compound.[1]

Data Presentation

Table 1: Key Reaction Parameters for the Synthesis of this compound from Furfural

ParameterRecommended Value/RangeReference
Ring-Opening Reaction
Temperature0 - 10 °C[1]
HalogenChlorine or Bromine[1][2]
Chlorine Gas Introduction Rate2.5 - 3 g / 10 min[1]
Reaction with Ammonium Sulfamate
pH of Mixed Liquor1.5 - 2.0[1]
pH of Ammonium Sulfamate Solution1.5 - 2.0[1]
Hydrolysis
Temperature80 - 90 °C[1]
pH8 - 9[1]
Duration25 - 40 min[1]
Purification (Recrystallization)
Solvent 1 (for crude solid)Dimethylformamide (DMF)[1][2]
Temperature (DMF)98 - 102 °C[1]
Cooling Temperature (DMF)≤ -5 °C[1]
Solvent 2 (for white solid)Methanol[1]
Reflux Time (Methanol)1 hour[1]
Cooling Temperature (Methanol)-5 to -7 °C[1]

Table 2: Reported Yields and Purity

ProductYieldPurityReference
Brown this compound> 75%~96%[1][2]
White this compound≥ 70% (based on furfural)> 99%[1][2]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound from Furfural

This protocol is a generalized procedure based on the patent literature.[1][2] Researchers should adapt it to their specific laboratory conditions and scale.

Step 1: Ring-Opening of Furfural

  • In a suitable reaction vessel equipped with a stirrer, thermometer, and gas inlet, add water and furfural (e.g., a ratio of ~15:1 water to furfural by weight).

  • Cool the mixture to 0°C with constant stirring.

  • Introduce chlorine or bromine gas at a controlled rate (e.g., 2.5-3 g/10 min) while maintaining the reaction temperature between 0-10°C.

  • After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.

Step 2: Reaction with Ammonium Sulfamate

  • In a separate vessel, prepare an ammonium sulfamate solution by diluting aqueous ammonia with water and slowly adding sulfamic acid while stirring and maintaining a pH of 1.5-2.

  • Transfer the mixed liquor from Step 1 to a new reaction vessel and cool it to 0-10°C.

  • Slowly add the prepared ammonium sulfamate solution to the mixed liquor while maintaining the temperature and ensuring the pH of the reaction mixture remains between 1.5-2.

  • After the addition is complete, allow the reaction to proceed for a designated time. The product of this step is this compound sulfonate.

Step 3: Hydrolysis

  • Dissolve the this compound sulfonate from Step 2 in water.

  • Heat the solution to 80-90°C and maintain this temperature for 25-40 minutes.

  • Add a liquid alkali (e.g., sodium hydroxide (B78521) solution) to adjust the pH to 8-9.

  • Cool the mixture to 35-40°C and stir for 0.5-1.5 hours to allow the crude brown this compound to precipitate.

  • Filter the precipitate and dry it.

Step 4: Purification

  • Take the crude brown this compound and dissolve it in dimethylformamide (DMF) (e.g., a ratio of 45g crude product to 200ml DMF).[2]

  • Heat the mixture to approximately 100°C for about 30 minutes.

  • Filter the hot solution to remove any insoluble impurities.

  • Rapidly cool the filtrate to -5°C or below to precipitate a white solid.

  • Filter and collect the white solid.

  • Add the white solid to methanol (e.g., 200ml methanol for the solid from the previous step) and heat to reflux for 1 hour.

  • Cool the solution to -5°C to -7°C to crystallize the pure white this compound.

  • Filter the crystals and dry them under vacuum.

Mandatory Visualization

Experimental_Workflow cluster_start Step 1: Furfural Ring-Opening cluster_reaction Step 2: Reaction cluster_hydrolysis Step 3: Hydrolysis cluster_purification Step 4: Purification start Furfural + H2O ring_opening Introduce Cl2 or Br2 (0-10°C) start->ring_opening reaction Add Ammonium Sulfamate Solution (pH 1.5-2) ring_opening->reaction Ring-Opened Intermediate intermediate This compound Sulfonate reaction->intermediate hydrolysis Alkaline Hydrolysis (pH 8-9, 80-90°C) intermediate->hydrolysis crude_product Crude Brown Product hydrolysis->crude_product dmf_recryst Recrystallize from DMF crude_product->dmf_recryst methanol_recryst Recrystallize from Methanol dmf_recryst->methanol_recryst final_product Pure White Product (>99% Purity) methanol_recryst->final_product

Caption: Experimental workflow for the synthesis of this compound from furfural.

Troubleshooting_Yield start Low Yield of Crude Product? check_ph Check pH of Reaction with Ammonium Sulfamate start->check_ph Yes ph_correct Is pH 1.5 - 2.0? check_ph->ph_correct adjust_ph Adjust pH with Acid/Base ph_correct->adjust_ph No check_temp Check Ring-Opening Temperature ph_correct->check_temp Yes adjust_ph->check_ph temp_correct Is Temperature 0 - 10°C? check_temp->temp_correct adjust_temp Improve Cooling/Control Reagent Addition Rate temp_correct->adjust_temp No check_hydrolysis Check Hydrolysis Conditions temp_correct->check_hydrolysis Yes adjust_temp->check_temp hydrolysis_correct Is pH 8-9 and Temp 80-90°C? check_hydrolysis->hydrolysis_correct adjust_hydrolysis Adjust pH and Temperature hydrolysis_correct->adjust_hydrolysis No yield_ok Yield Should Improve hydrolysis_correct->yield_ok Yes adjust_hydrolysis->check_hydrolysis

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

purification of brown 2-Amino-3-Hydroxypyridine to high purity white solid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of brown 2-Amino-3-Hydroxypyridine to a high-purity white solid.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound brown?

A1: The brown coloration in crude this compound is typically due to the presence of impurities formed during its synthesis or degradation products. The manufacturing process can result in residual reactants and by-products.[1][2] Exposure to air and light can also lead to oxidation and the formation of colored impurities.

Q2: What are the common impurities in this compound?

A2: Potential impurities can include 2,3-dihydroxypyridine (B124209) and 3-hydroxy-2-pyridone.[3][4] Depending on the synthetic route, other precursors and reagents might also be present.

Q3: What level of purity can I expect after purification?

A3: With the appropriate refining method, it is possible to achieve a purity of over 99%, and in some cases, as high as 99.9%.[1][2]

Q4: What is the expected appearance and melting point of pure this compound?

A4: Pure this compound should be a white to light yellow crystalline powder.[5][6] The reported melting point is in the range of 170-176 °C.[7][8] A sharp melting point within a narrow range is a good indicator of high purity.[5]

Q5: What are the recommended methods for purifying this compound?

A5: A patented refining method using dimethylformamide (DMF) and methanol (B129727) has been shown to be highly effective.[1][2] Other common laboratory techniques such as recrystallization, column chromatography, and sublimation can also be employed.[9][10]

Troubleshooting Guide

Q1: My recrystallization attempt resulted in a low yield. What can I do?

A1:

  • Problem: Too much solvent was used.

    • Solution: Concentrate the filtrate by carefully evaporating some of the solvent and attempt to crystallize again.

  • Problem: The cooling process was too rapid.

    • Solution: Allow the solution to cool to room temperature slowly before placing it in an ice bath. This promotes the formation of larger, purer crystals.

  • Problem: The compound is too soluble in the chosen solvent even at low temperatures.

    • Solution: Try a different solvent or a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.

Q2: After purification, the this compound is still not white. What should I do?

A2:

  • Problem: Persistent colored impurities are not being removed by the current method.

    • Solution 1: If you performed recrystallization, you can try adding a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before cooling.

    • Solution 2: Consider a different purification technique. If recrystallization failed, column chromatography might be more effective at separating the impurities.

    • Solution 3: Repeat the purification step. A second recrystallization or passing the material through a second column may be necessary.

Q3: I am having trouble getting crystals to form during recrystallization. What are the possible reasons and solutions?

A3:

  • Problem: The solution is not supersaturated.

    • Solution: The solution may be too dilute. Try to carefully evaporate some of the solvent to increase the concentration of the this compound.

  • Problem: Lack of nucleation sites for crystal growth.

    • Solution 1: Try scratching the inside of the flask with a glass rod at the surface of the liquid. The small glass particles that are scraped off can act as nucleation sites.

    • Solution 2: Add a seed crystal of pure this compound to the solution to initiate crystallization.

  • Problem: The presence of impurities inhibiting crystallization.

    • Solution: The crude material may be too impure for recrystallization. Consider performing a preliminary purification step, such as passing it through a short plug of silica (B1680970) gel, before attempting recrystallization.

Experimental Protocols

Refining Method using Dimethylformamide (DMF) and Methanol

This method is adapted from a patented process for achieving high purity.[1][2]

  • Dissolution: In a fume hood, add the brown this compound to a flask and add dimethylformamide (e.g., a ratio of 45 g of crude product to 200 ml of DMF).[2]

  • Heating: Heat the mixture to approximately 100 °C with stirring until the solid dissolves.[2]

  • Hot Filtration: Perform a hot filtration of the solution to remove any insoluble impurities.

  • Cooling and Precipitation: Rapidly cool the filtrate in an ice-salt bath to -5 °C or below to precipitate the product as a white solid.[2]

  • Filtration: Collect the white solid by vacuum filtration.

  • Methanol Wash (Desorption): Transfer the white solid to a clean flask and add methanol (e.g., 200 ml for the solid from the previous step).[2]

  • Reflux: Heat the mixture to reflux and maintain for 1 hour.[2]

  • Final Cooling and Filtration: Cool the mixture to -5 °C or below, and collect the purified white this compound by vacuum filtration.[2]

  • Drying: Dry the final product under vacuum.

Recrystallization from Cyclohexane

This method is suggested by a process for a similar compound.[9]

  • Dissolution: Place the crude brown this compound in a flask and add a minimal amount of hot cyclohexane. Add the solvent portion-wise while heating and stirring until the solid is just dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, and continue to heat for a few minutes.

  • Hot Filtration: If charcoal was used, perform a hot filtration to remove it.

  • Cooling: Allow the filtrate to cool slowly to room temperature.

  • Crystallization: Further cool the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the white crystals by vacuum filtration and wash with a small amount of cold cyclohexane.

  • Drying: Dry the crystals under vacuum.

Sublimation

Sublimation can be an effective method for purifying some pyridine (B92270) derivatives.[10][11][12]

  • Apparatus Setup: Place the crude this compound in a sublimation apparatus.

  • Vacuum: Evacuate the apparatus to a high vacuum.

  • Heating: Gently heat the bottom of the apparatus containing the crude material. The temperature should be high enough for the compound to sublime but below its melting point.

  • Condensation: The pure this compound will sublime and deposit as crystals on the cold finger or the cooler upper parts of the apparatus.

  • Collection: After the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before breaking the vacuum. Carefully scrape the purified crystals from the cold surface.

Quantitative Data

Purification MethodStarting MaterialFinal PurityYieldReference
Refining with DMF and MethanolBrown this compound> 99% (up to 99.9%)≥ 70%[1][2]

Visualizations

PurificationWorkflow start Brown this compound method_selection Select Purification Method start->method_selection recrystallization Recrystallization method_selection->recrystallization Small Scale / First Attempt dmf_methanol Refining with DMF/Methanol method_selection->dmf_methanol High Purity Required sublimation Sublimation method_selection->sublimation Thermally Stable / Volatile Impurities column_chromatography Column Chromatography method_selection->column_chromatography Difficult Separation analysis Analyze Purity (e.g., HPLC, Melting Point) recrystallization->analysis dmf_methanol->analysis sublimation->analysis column_chromatography->analysis pure_product High Purity White Solid analysis->pure_product Purity > 99% troubleshoot Troubleshoot analysis->troubleshoot Purity < 99% troubleshoot->method_selection

Caption: Workflow for selecting a purification method for this compound.

TroubleshootingTree start Purification Result Unsatisfactory issue What is the issue? start->issue low_yield Low Yield issue->low_yield Yield not_white Product Not White issue->not_white Color no_crystals No Crystals Formed (Recrystallization) issue->no_crystals Crystallization yield_cause Possible Cause? low_yield->yield_cause color_cause Action to Take not_white->color_cause crystal_cause Possible Cause? no_crystals->crystal_cause too_much_solvent Too much solvent used? -> Concentrate filtrate yield_cause->too_much_solvent Volume rapid_cooling Cooled too quickly? -> Cool slowly yield_cause->rapid_cooling Rate wrong_solvent Wrong solvent? -> Change solvent/system yield_cause->wrong_solvent Solubility add_charcoal Add activated charcoal to hot solution color_cause->add_charcoal Recrystallizing repeat_purification Repeat purification step color_cause->repeat_purification Minor Impurity change_method Change purification method (e.g., to chromatography) color_cause->change_method Persistent Impurity too_dilute Solution too dilute? -> Evaporate some solvent crystal_cause->too_dilute Concentration no_nucleation No nucleation sites? -> Scratch flask or add seed crystal crystal_cause->no_nucleation Nucleation inhibitors Impurities inhibiting? -> Pre-purify with silica plug crystal_cause->inhibitors Purity

Caption: Troubleshooting decision tree for common purification issues.

References

overcoming low yield in the high-pressure amination of 3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the high-pressure amination of 3-hydroxypyridine (B118123).

Troubleshooting Guides

Issue 1: Consistently Low or No Yield of 3-Aminopyridine (B143674)

Question: My high-pressure reaction with 3-hydroxypyridine and ammonia (B1221849) is resulting in very low or no conversion to 3-aminopyridine. What are the likely causes and how can I improve the yield?

Answer:

Low to no yield in the amination of 3-hydroxypyridine is a common challenge primarily due to the inherent chemical properties of the starting material. The hydroxyl group (-OH) is a poor leaving group for nucleophilic aromatic substitution (SNAr). Additionally, the 3-position of the pyridine (B92270) ring is not electronically activated for nucleophilic attack, unlike the 2- and 4-positions.

Troubleshooting Workflow:

start Low Yield of 3-Aminopyridine check_activation Is the hydroxyl group being activated? start->check_activation no_activation No check_activation->no_activation No yes_activation Yes check_activation->yes_activation Yes activate_oh Activate the -OH group: - Convert to a better leaving group (e.g., -OTf, -OTs) - In-situ activation (e.g., with a silylating agent like HMDS) no_activation->activate_oh check_conditions Are the reaction conditions optimal? yes_activation->check_conditions activate_oh->check_conditions no_conditions No check_conditions->no_conditions No yes_conditions Yes check_conditions->yes_conditions Yes optimize_conditions Optimize Reaction Parameters: - Increase Temperature and Pressure incrementally - Screen different solvents - Evaluate catalyst performance no_conditions->optimize_conditions check_side_reactions Are there significant side reactions? yes_conditions->check_side_reactions optimize_conditions->check_side_reactions yes_side_reactions Yes check_side_reactions->yes_side_reactions Yes end Improved Yield check_side_reactions->end No mitigate_side_reactions Address Side Reactions: - Lower temperature - Use a more selective catalyst - Adjust stoichiometry yes_side_reactions->mitigate_side_reactions mitigate_side_reactions->end

Caption: Troubleshooting workflow for low yield in 3-hydroxypyridine amination.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solutions
Poor Leaving Group The hydroxyl group (-OH) is a very poor leaving group in nucleophilic aromatic substitution reactions.1. Convert to a better leaving group: Before the amination reaction, convert the hydroxyl group to a sulfonate ester (e.g., triflate [-OTf] or tosylate [-OTs]), which are excellent leaving groups.2. In-situ activation: Utilize a silylating agent like hexamethyldisilazane (B44280) (HMDS) to activate the hydroxyl group in the reaction mixture.
Unactivated Ring Position The 3-position of the pyridine ring is electron-rich compared to the 2- and 4-positions, making it less susceptible to nucleophilic attack.1. Harsh reaction conditions: High pressure and high temperature are necessary to force the reaction to proceed. Incrementally increase both to find the optimal conditions.2. Catalysis: Employ a suitable catalyst that can facilitate the amination at the 3-position. While challenging, screening different transition metal catalysts (e.g., based on Palladium, Copper, or Iron) may yield positive results.
Suboptimal Reaction Parameters The chosen temperature, pressure, solvent, and reaction time may not be suitable for this difficult transformation.1. Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Typical ranges for high-pressure aminations can be from 150°C to 250°C.2. Pressure: Increase the pressure of ammonia. Pressures can range from 50 to 200 bar (approx. 725 to 2900 psi).3. Solvent: The choice of solvent is crucial. Screen polar aprotic solvents like NMP, DMAc, or sulfolane. In some cases, the reaction may proceed better without a solvent.4. Reaction Time: Monitor the reaction progress over an extended period (e.g., 24-48 hours) to ensure it has reached completion.
Catalyst Deactivation If a catalyst is used, it may be deactivated by the reactants or byproducts.1. Catalyst Screening: Test different catalysts and catalyst loadings. For example, palladium-based catalysts are often used for C-N bond formation.2. Ligand Choice: For transition metal catalysts, the choice of ligand is critical. Screen a variety of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands.
Issue 2: Formation of Significant Byproducts

Question: My reaction is producing 3-aminopyridine, but I am also observing significant amounts of byproducts. How can I improve the selectivity?

Answer:

Byproduct formation in high-pressure amination reactions can arise from various side reactions, including decomposition of the starting material or product, or reactions with the solvent.

Potential Side Reactions and Mitigation Strategies:

Side Reaction Explanation Mitigation Strategies
Decomposition At high temperatures, 3-hydroxypyridine or the resulting 3-aminopyridine may decompose.1. Optimize Temperature: Find the lowest temperature at which the reaction proceeds at an acceptable rate.2. Minimize Reaction Time: Monitor the reaction and stop it once the starting material is consumed to avoid prolonged exposure of the product to harsh conditions.
Reaction with Solvent Some solvents may not be stable under high-pressure and high-temperature conditions and could react with the starting materials.1. Solvent Selection: Choose a high-boiling, inert solvent. Test the stability of your chosen solvent under the reaction conditions in a separate experiment.2. Solvent-Free Conditions: If possible, attempt the reaction without a solvent.
Formation of Polyaminated Products Although less likely at the 3-position, there is a possibility of further amination on the pyridine ring under very harsh conditions.1. Control Stoichiometry: Use a controlled amount of the aminating agent.2. Reaction Monitoring: Carefully monitor the reaction progress by techniques like GC-MS or HPLC to identify the onset of byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for temperature and pressure for the high-pressure amination of 3-hydroxypyridine?

A1: A reasonable starting point would be a temperature of 180°C and a pressure of 100 bar of ammonia. These parameters can then be adjusted based on the initial results.

Q2: Is a catalyst always necessary for this reaction?

A2: While the reaction might proceed to a small extent without a catalyst under very high temperatures and pressures, a catalyst is generally recommended to achieve a reasonable yield and reaction rate. The choice of catalyst will depend on the specific activation strategy for the hydroxyl group.

Q3: How can I activate the hydroxyl group of 3-hydroxypyridine?

A3: The most common methods are:

  • Ex-situ activation: Convert the hydroxyl group to a sulfonate ester like a tosylate (-OTs) or a triflate (-OTf) before the amination reaction. This creates a much better leaving group.

  • In-situ activation: Use a reagent like hexamethyldisilazane (HMDS) in the reaction mixture to convert the hydroxyl group to a trimethylsilyl (B98337) ether, which is a better leaving group than the hydroxyl group itself.

Q4: What are the safety precautions for high-pressure reactions?

A4: High-pressure reactions should only be conducted in a specialized high-pressure reactor (autoclave) by trained personnel. Ensure the reactor is properly maintained and rated for the intended pressure and temperature. Always use a blast shield and follow all institutional safety protocols.

Experimental Protocols

Protocol 1: Amination of 3-Tosyloxypyridine (Ex-situ Activation)

Step 1: Preparation of 3-Tosyloxypyridine

  • Dissolve 3-hydroxypyridine (1.0 eq.) in pyridine (as solvent) and cool to 0°C.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 3-tosyloxypyridine.

Step 2: High-Pressure Amination

  • Charge a high-pressure autoclave with 3-tosyloxypyridine (1.0 eq.), a suitable catalyst (e.g., a palladium catalyst with a phosphine ligand), and a high-boiling point solvent (e.g., NMP).

  • Seal the autoclave and purge it several times with nitrogen.

  • Introduce ammonia gas to the desired pressure (e.g., 100 bar).

  • Heat the reactor to the desired temperature (e.g., 200°C) with stirring.

  • Maintain the reaction at this temperature and pressure for 24-48 hours, monitoring the pressure to ensure it remains constant.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia.

  • Open the reactor, dilute the contents with a suitable solvent, and filter to remove the catalyst.

  • Analyze the product mixture by GC-MS or LC-MS to determine the yield of 3-aminopyridine.

  • Purify the product by standard methods.

Signaling Pathways and Logical Relationships

cluster_activation Activation of 3-Hydroxypyridine cluster_amination High-Pressure Amination hydroxypyridine 3-Hydroxypyridine (-OH is a poor leaving group) activated_pyridine Activated Pyridine (e.g., 3-Tosyloxypyridine) hydroxypyridine->activated_pyridine Activation Step (e.g., Tosylation) aminopyridine 3-Aminopyridine (Product) activated_pyridine->aminopyridine Nucleophilic Aromatic Substitution (High Pressure & Temperature) ammonia Ammonia (NH3) (Nucleophile) ammonia->aminopyridine

Caption: Reaction pathway for the amination of 3-hydroxypyridine via activation.

Technical Support Center: Identifying and Removing 2,3-Dihydroxypyridine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with 2,3-dihydroxypyridine (B124209) as an impurity in their experiments.

Frequently Asked Questions (FAQs)

Q1: How can I reliably identify the presence of 2,3-dihydroxypyridine as an impurity in my sample?

A1: The most common and reliable method for identifying 2,3-dihydroxypyridine is High-Performance Liquid Chromatography (HPLC).[1][2][3][4] A reversed-phase HPLC method using a C18 column is often a good starting point.[3][4] Detection can be performed using a UV detector, as pyridine-containing compounds typically exhibit UV absorbance.[1] For confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to determine the molecular weight of the impurity, which should correspond to that of 2,3-dihydroxypyridine (111.10 g/mol ).

Q2: What are the initial steps for troubleshooting the removal of 2,3-dihydroxypyridine impurity?

A2: Start by assessing the polarity of your main compound and the 2,3-dihydroxypyridine impurity. Since 2,3-dihydroxypyridine is a polar compound due to its two hydroxyl groups, its removal strategy will depend on the polarity difference between it and your desired product. A simple solubility test in various solvents of differing polarities can provide initial insights.

Q3: Can I use recrystallization to remove 2,3-dihydroxypyridine?

A3: Recrystallization can be an effective method if a solvent system can be identified where the solubility of your target compound and 2,3-dihydroxypyridine differ significantly with temperature.[5][6][7] Experiment with a range of solvents, from polar (e.g., water, ethanol) to less polar (e.g., ethyl acetate, toluene), and consider using a solvent/anti-solvent system.[8]

Q4: Which chromatographic technique is most suitable for removing 2,3-dihydroxypyridine?

A4: The choice of chromatographic technique depends on the properties of your main compound.

  • Normal-Phase Chromatography (NPC): Effective if your main compound is significantly less polar than 2,3-dihydroxypyridine. It uses a polar stationary phase (like silica (B1680970) gel) and a non-polar mobile phase.[9]

  • Reversed-Phase Chromatography (RPC): Suitable if your main compound is more non-polar. It employs a non-polar stationary phase (e.g., C18) and a polar mobile phase.[3][4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A good option for separating highly polar compounds.[10]

Q5: How does pH influence the separation of 2,3-dihydroxypyridine?

A5: The pH of the mobile phase can significantly impact the retention of 2,3-dihydroxypyridine in chromatography. As a pyridine (B92270) derivative, its basic nitrogen atom can be protonated at acidic pH, altering its polarity and interaction with the stationary phase. Experimenting with a pH gradient in your mobile phase can optimize the separation from your target compound.

Troubleshooting Guides

Issue: Poor Separation of 2,3-Dihydroxypyridine from the Main Compound using HPLC
Potential Cause Troubleshooting Step
Inappropriate column chemistrySwitch to a column with a different selectivity. If using a C18 column, consider a phenyl-hexyl or a polar-embedded column.
Mobile phase composition is not optimalModify the organic solvent (e.g., switch from acetonitrile (B52724) to methanol (B129727) or vice-versa). Adjust the ratio of organic solvent to aqueous buffer.
pH of the mobile phase is not suitableAdjust the pH of the aqueous portion of the mobile phase. For basic compounds like pyridines, a slightly acidic or basic pH can significantly alter retention times.
Isocratic elution is insufficientImplement a gradient elution, starting with a lower concentration of the organic solvent and gradually increasing it.
Issue: 2,3-Dihydroxypyridine Co-crystallizes with the Product
Potential Cause Troubleshooting Step
Solvent choice is not selective enoughScreen a wider range of recrystallization solvents with varying polarities.
Cooling rate is too fastAllow the solution to cool slowly to room temperature before placing it in an ice bath to promote selective crystallization.[7]
Supersaturation is not well-controlledTry a solvent/anti-solvent recrystallization method to have better control over the crystallization process.[8]

Experimental Protocols

Protocol 1: HPLC Method for Identification of 2,3-Dihydroxypyridine

This protocol provides a general starting point for the detection of 2,3-dihydroxypyridine. Optimization may be required based on the specific sample matrix.

Parameter Condition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Protocol 2: Recrystallization for Removal of 2,3-Dihydroxypyridine
  • Solvent Screening: Test the solubility of the impure compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures) at room and elevated temperatures. The ideal solvent will dissolve the compound when hot but have low solubility when cold, while the impurity remains in solution.[5][6][7]

  • Dissolution: Dissolve the impure compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. Seeding with a pure crystal of the desired compound can aid crystallization.

  • Cooling: Once at room temperature, cool the solution further in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 3: Solid-Phase Extraction (SPE) for Removal of 2,3-Dihydroxypyridine

This protocol is a starting point for removing a polar impurity like 2,3-dihydroxypyridine from a less polar compound of interest.

Step Procedure
1. Sorbent Selection Choose a normal-phase sorbent such as silica or diol.[11]
2. Conditioning Condition the SPE cartridge with a non-polar solvent (e.g., hexane).
3. Equilibration Equilibrate the cartridge with the solvent used to dissolve the sample.
4. Sample Loading Dissolve the sample in a non-polar solvent and load it onto the cartridge.
5. Washing Wash the cartridge with the non-polar solvent to elute the less polar compound of interest. The polar 2,3-dihydroxypyridine should be retained on the sorbent.
6. Elution (Optional) If desired, the retained 2,3-dihydroxypyridine can be eluted with a polar solvent (e.g., methanol) for analysis.

Data Presentation

Table 1: Comparison of Purification Techniques for Removing 2,3-Dihydroxypyridine Impurity

Technique Principle of Separation Typical Purity Achieved Advantages Disadvantages
Recrystallization Differential solubility>99% (if optimized)Scalable, cost-effectiveRequires significant solubility difference, can have lower yield
Normal-Phase Chromatography Adsorption (Polarity)>99.5%High resolution for polar compoundsRequires non-polar mobile phases, may not be suitable for all compounds
Reversed-Phase Chromatography Partitioning (Hydrophobicity)>99.5%Widely applicable, good for non-polar compoundsMay have poor retention for very polar compounds
Solid-Phase Extraction (SPE) Adsorption/Partitioning95-99% (for cleanup)Fast, good for sample cleanupLower resolution than chromatography, limited capacity

Visualizations

Impurity_Identification_Workflow cluster_0 Impurity Identification start Sample with Suspected 2,3-DHP Impurity hplc HPLC Analysis (UV Detection) start->hplc Inject lcms LC-MS Analysis hplc->lcms Analyze Peak of Interest confirm Impurity Confirmed lcms->confirm Match Molecular Weight

Caption: Workflow for the identification of 2,3-dihydroxypyridine impurity.

Impurity_Removal_Workflow cluster_1 Purification Strategy start Impure Compound (Containing 2,3-DHP) solubility Solubility & Polarity Assessment start->solubility recrystallization Recrystallization solubility->recrystallization Significant Solubility Difference chromatography Chromatography solubility->chromatography Similar Solubility spe Solid-Phase Extraction (Cleanup) solubility->spe Initial Cleanup pure_product Pure Product recrystallization->pure_product chromatography->pure_product spe->chromatography Further Purification

Caption: Decision workflow for selecting a purification method to remove 2,3-DHP.

References

Technical Support Center: Optimizing Reaction Conditions for the Reduction of 2-Nitro-3-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the reduction of 2-nitro-3-hydroxypyridine to 2-amino-3-hydroxypyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing 2-nitro-3-hydroxypyridine?

A1: The most common methods for the reduction of aromatic nitro compounds like 2-nitro-3-hydroxypyridine include:

  • Catalytic Hydrogenation: This is often the preferred method due to cleaner reaction profiles and easier product isolation.[1][2] Common catalysts include palladium on carbon (Pd/C) and Raney nickel.[1]

  • Metal/Acid Reduction: This classic method uses metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) or acetic acid (AcOH).[1][3][4]

  • Stannous Chloride (SnCl₂) Reduction: This method is known for its mildness and can be selective in the presence of other reducible functional groups.[1][5]

Q2: What are the potential side reactions to be aware of during the reduction?

A2: Several side reactions can occur, leading to impurities and lower yields:

  • Incomplete Reduction: The reaction may stop at intermediate stages, such as the nitroso or hydroxylamine (B1172632) derivatives.[6]

  • Over-reduction: In catalytic hydrogenation, the pyridine (B92270) ring itself can be reduced to a piperidine (B6355638) ring, although this typically requires harsh conditions.[7]

  • Dehalogenation: If the pyridine ring is substituted with halogens, these can be removed during catalytic hydrogenation, especially with Pd/C.[1]

  • Polymerization: Under certain conditions, the starting material or product may polymerize, leading to a viscous reaction mixture and low yields.[8]

  • Formation of Azo and Azoxy Compounds: These can form from the condensation of intermediates, particularly if the reaction is not driven to completion.[9]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by:

  • Thin-Layer Chromatography (TLC): This is a quick and effective way to observe the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can provide more detailed information about the reaction components, including intermediates and byproducts.

  • Hydrogen Uptake: In catalytic hydrogenation, monitoring the consumption of hydrogen gas can indicate the reaction's progress.[10]

Q4: What are the typical purification methods for this compound?

A4: Purification of the final product often involves:

  • Filtration: To remove heterogeneous catalysts or insoluble byproducts.[10][11]

  • Extraction: To separate the product from the reaction mixture. The pH of the aqueous layer may need to be adjusted to ensure the product is in a neutral form for extraction into an organic solvent.[12]

  • Recrystallization: To obtain a high-purity solid product.[13] Common solvents for recrystallization include water, ethanol (B145695), or mixtures thereof.

  • Column Chromatography: For purification of small-scale reactions or when other methods are insufficient.

Troubleshooting Guides

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst- Use fresh, high-quality catalyst.- For catalytic hydrogenation, ensure the catalyst is not poisoned by impurities like sulfur compounds.[3]
Insufficient reducing agent- Increase the molar equivalents of the reducing agent.
Low reaction temperature- Gradually increase the reaction temperature while monitoring for side reactions.
Poor solubility of starting material- Choose a solvent system in which the starting material is more soluble. For catalytic hydrogenation, adding a co-solvent like ethanol or acetic acid can be beneficial.[14]
Formation of Multiple Products (Byproducts) Reaction intermediates are present- Increase the reaction time or the amount of reducing agent to drive the reaction to completion.[6]
Over-reduction of the pyridine ring- Use milder reaction conditions (lower temperature, lower pressure for hydrogenation).[7]
Side reactions due to harsh conditions- If using a metal/acid system, consider switching to a milder reagent like SnCl₂.[1]
Dark-Colored Reaction Mixture or Product Formation of colored byproducts (e.g., azo/azoxy compounds)- Ensure complete reduction. The addition of a vanadium compound in catalytic hydrogenation has been shown to reduce the formation of these impurities.[9][15]
Air oxidation of the product- Work up the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Isolation Product is soluble in the aqueous phase- Adjust the pH of the aqueous layer to the isoelectric point of this compound to minimize its solubility before extraction.
Emulsion formation during extraction- Add brine to the aqueous layer to help break the emulsion.
Co-precipitation of inorganic salts- If using metal-based reducing agents, ensure the workup procedure effectively removes all metal salts. This may involve pH adjustments and filtration.[5]

Quantitative Data Summary

Reduction Method Catalyst/Reagent Solvent Temperature Reaction Time Yield Reference
Catalytic Hydrogenation Pd/CMethanol80 °C5 minGood (for a related substrate)[8]
Raney NickelMethanolRoom Temp.2-10 min90-95% (for general nitroarenes)[16]
Metal/Acid Reduction Fe / HCl / EthanolEthanol/WaterReflux1 hourNot specified for this substrate[13]
Fe / Acetic AcidEthanol/Acetic Acid100 °C2 hoursNot specified for this substrate[17]
Stannous Chloride Reduction SnCl₂·2H₂OEthanol30 °C (ultrasound)2 hours39-98% (for general aryl nitro compounds)[18]

Note: The yields and reaction conditions are highly dependent on the specific substrate and scale of the reaction. The data presented here for related or general nitro compounds should be used as a starting point for optimization.

Experimental Protocols

Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
  • Reaction Setup: In a flask suitable for hydrogenation, dissolve 2-nitro-3-hydroxypyridine (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Carefully add 5-10 mol% of 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely seal the reaction vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or by observing hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas. Remove the catalyst by filtration through a pad of Celite®.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization.

Method 2: Reduction with Iron in Acetic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-nitro-3-hydroxypyridine (1 equivalent) and a mixture of ethanol and acetic acid.

  • Reagent Addition: While stirring, add iron powder (approximately 3-5 equivalents) portion-wise. The reaction can be exothermic.

  • Reaction: Heat the mixture to reflux and stir for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the excess iron.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in water and basify with a suitable base (e.g., sodium carbonate or sodium hydroxide) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization.

Method 3: Reduction with Stannous Chloride (SnCl₂)
  • Reaction Setup: In a round-bottom flask, dissolve 2-nitro-3-hydroxypyridine (1 equivalent) in a suitable solvent like ethanol.

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, approximately 3-5 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. The use of ultrasound can accelerate the reaction.[18]

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Isolation: Add water and basify the mixture with a solution of sodium hydroxide (B78521) or potassium hydroxide. This will precipitate tin salts, which can be removed by filtration. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation cluster_purification Purification start 2-Nitro-3-hydroxypyridine solvent Choose Solvent start->solvent reagent Select Reducing Agent start->reagent reaction_mix Combine Reactants solvent->reaction_mix reagent->reaction_mix reaction_conditions Apply Reaction Conditions (Temp, Time, Pressure) reaction_mix->reaction_conditions monitoring Monitor Progress (TLC, LC-MS) reaction_conditions->monitoring monitoring->reaction_conditions Incomplete? filtration Filtration monitoring->filtration Complete extraction Extraction filtration->extraction evaporation Solvent Evaporation extraction->evaporation purification Recrystallization or Chromatography evaporation->purification product This compound purification->product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Inactive Catalyst/ Reagent start->cause1 cause2 Suboptimal Conditions (Temp, Time, Solvent) start->cause2 cause3 Side Reactions start->cause3 sol1 Use Fresh Reagents/ Increase Stoichiometry cause1->sol1 sol2 Optimize Reaction Parameters cause2->sol2 sol3 Switch to Milder Reducing Agent cause3->sol3 sol4 Improve Work-up Procedure cause3->sol4

References

Technical Support Center: Regioselective Synthesis of 2-Amino-3-Hydroxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-3-hydroxypyridine derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound derivatives, providing potential causes and solutions in a question-and-answer format.

Issue 1: Poor Regioselectivity and Formation of Isomeric Byproducts

Question: My reaction is producing a mixture of regioisomers instead of the desired this compound. How can I improve the regioselectivity?

Answer: The formation of undesired regioisomers is a common challenge in pyridine (B92270) synthesis due to the electronic nature of the pyridine ring.[1] The nitrogen atom deactivates the ring towards electrophilic attack and can also be protonated or coordinate to Lewis acids, further complicating reactions.[2] Here are several strategies to enhance regioselectivity:

  • Choice of Synthetic Route: The chosen synthetic pathway significantly influences the regiochemical outcome. For instance, starting from 3-hydroxypyridine (B118123) and introducing the amino group at the C2 position often requires specific conditions to avoid substitution at other positions.

  • Use of Directing Groups: Employing a directing group can effectively guide the incoming substituent to the desired position. For example, in the synthesis of related heterocyclic systems, bulky protecting groups have been used to sterically hinder the formation of undesired isomers.[1]

  • Reaction Conditions Optimization: Key reaction parameters can have a profound impact on regioselectivity.[1]

    • Temperature: Lowering the reaction temperature can sometimes favor the kinetically controlled product, which may be the desired isomer.

    • Catalyst: The choice of catalyst can be critical. For example, in some multi-component reactions, specific catalysts like iodine can promote the formation of a particular regioisomer.[1]

    • Solvent: The polarity and coordinating ability of the solvent can influence the reaction pathway and, consequently, the regioselectivity.

  • N-Oxide Chemistry: The use of pyridine N-oxides can alter the reactivity of the pyridine ring, often directing substitution to the C2 and C6 positions.[3] This strategy can be employed to introduce a group at the 2-position, which can then be converted to an amino group.

Issue 2: Low Yield of the Desired this compound Derivative

Question: I am obtaining a very low yield of my target this compound derivative. What are the possible reasons and how can I improve it?

Answer: Low yields can stem from a variety of factors, including incomplete reactions, side reactions, and product degradation. Consider the following troubleshooting steps:

  • Purity of Starting Materials: Ensure that all starting materials and reagents are pure and dry, as impurities can interfere with the reaction.

  • Reaction Time and Temperature: Both insufficient and excessive reaction times or temperatures can lead to low yields. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. High temperatures can sometimes cause product decomposition.[1]

  • Atmosphere: Some reactions are sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents and intermediates.

  • Alternative Synthetic Routes: If optimizing the current protocol fails to provide a satisfactory yield, exploring a different synthetic strategy may be necessary. For instance, methods starting from furfural (B47365) have been reported to give good yields of this compound.[4][5]

Issue 3: Difficulty in Purifying the Final Product

Question: I am struggling to separate my desired this compound derivative from starting materials and byproducts. What purification techniques are most effective?

Answer: The purification of this compound derivatives can be challenging due to their polarity and potential for multiple hydrogen bonding interactions.

  • Column Chromatography: This is the most common purification method.

    • Solvent System Optimization: Experiment with different solvent systems of varying polarities to achieve good separation on a TLC plate before scaling up to a column.

    • Stationary Phase: While silica (B1680970) gel is standard, other stationary phases like alumina (B75360) might provide better separation for certain compounds.[1]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining pure material.

  • Sublimation: For thermally stable compounds, sublimation under reduced pressure can be an excellent purification technique, as demonstrated in some patented procedures for this compound.[6]

  • Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed, although it is a more resource-intensive technique.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for preparing this compound?

A1: Several synthetic routes to this compound have been developed:

  • From 3-Hydroxypyridine: This involves the introduction of an amino group at the 2-position of a pre-existing 3-hydroxypyridine scaffold. This can be achieved through nitration followed by reduction, or by direct amination, for example, using sodium amide (Chichibabin reaction).[6]

  • From Furfural: This method involves the ring-opening of furfural, followed by reaction with an ammonia (B1221849) source and subsequent cyclization to form the pyridine ring.[4][5] This approach is often cost-effective due to the low price of furfural.[5]

  • From Furan-2-carboxylic acid derivatives: Reaction of furan-2-carboxylic acid esters or amides with ammonia at high temperatures and pressures can yield this compound.[6]

  • From 2-Aminopyridine (B139424): Halogenation of 2-aminopyridine followed by nucleophilic substitution with a hydroxide (B78521) source can provide this compound derivatives.[7]

Q2: How do the electronic properties of the pyridine ring affect the regioselective synthesis of this compound derivatives?

A2: The pyridine ring's electronic properties present significant challenges for regioselective synthesis. The electronegative nitrogen atom deactivates the ring towards electrophilic aromatic substitution, making reactions sluggish compared to benzene.[2] Electrophilic attack, when it occurs, is generally directed to the C3 position.[2] Conversely, the ring is activated towards nucleophilic aromatic substitution, with a preference for the C2 and C4 positions.[2] The presence of both an amino and a hydroxyl group on the ring further complicates reactivity, as both groups can be protonated or deprotonated and can direct incoming substituents.

Q3: What role do protecting groups play in the synthesis of this compound derivatives?

A3: Protecting groups are crucial for achieving regioselectivity and preventing unwanted side reactions.[8]

  • Amino Group Protection: The amino group is nucleophilic and can react with a wide range of electrophiles. Protecting it, for example as a carbamate (B1207046) (e.g., Boc or Cbz), allows for selective reactions at other positions on the pyridine ring.[9]

  • Hydroxyl Group Protection: The hydroxyl group can be acidic and can also direct electrophilic substitution. Protecting it as an ether (e.g., methyl or benzyl) or a silyl (B83357) ether can prevent these reactions and allow for functionalization at other sites.

Q4: What are some common analytical techniques to confirm the regiochemistry of the synthesized this compound derivatives?

A4: A combination of spectroscopic techniques is typically used to unambiguously determine the regiochemistry:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools. The coupling patterns and chemical shifts of the aromatic protons can provide clear evidence of the substitution pattern. 2D NMR techniques such as COSY, HSQC, and HMBC can be used to establish connectivity within the molecule.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragments, confirming the incorporation of the desired substituents.

  • X-ray Crystallography: If a suitable single crystal can be obtained, this technique provides the definitive structure of the molecule.

Data Presentation

Table 1: Comparison of Synthetic Routes to this compound

Starting MaterialKey ReagentsReaction ConditionsReported YieldReference
FurfuralChlorine, Ammonium (B1175870) Sulfamate (B1201201), Liquid Alkali0-10°C for chlorination, then hydrolysis at 80-90°C>75%[4][5]
Furan-2-carboxylic acid ethyl esterAmmonia, Ammonium Chloride, Hexametapol230°C, 10 hours in autoclave~50% (crude)[6]
Furan-2-carboxylic acid methyl esterAmmonia, Ammonium Bromide, Hexametapol230°C, 9 hours in autoclave~50% (crude)[6]
Furan-2-carboxylic acid amideAmmonia, Ammonium Chloride, Hexametapol230°C, 4.5 hours in autoclave~50% (crude)[6]
2-Amino-3-bromo-5-chloropyridinePotassium Hydroxide, Copper powder170°C, 10 hours in autoclave44.1%[7]

Experimental Protocols

Protocol 1: Synthesis of this compound from Furfural [4][5]

  • Ring-opening of Furfural: To a stirred aqueous solution of furfural at 0°C, chlorine gas is introduced at a controlled rate while maintaining the temperature between 0-10°C.

  • pH Adjustment: The resulting mixed liquor is cooled to 0°C and the pH is adjusted to 1.5-2 by the dropwise addition of a liquid alkali.

  • Reaction with Ammonium Sulfamate: The pH-adjusted solution is added to an ammonium sulfamate solution (pH 1.5-2) at 0-10°C to form this compound sulfonate.

  • Hydrolysis: The this compound sulfonate is dissolved in water and heated to 80-90°C for 25-40 minutes. Liquid alkali is then added to adjust the pH to 8-9.

  • Isolation: The solution is cooled to 35-40°C and stirred for 0.5-1.5 hours. The precipitated brown this compound is collected by filtration and dried.

Protocol 2: Synthesis of this compound from Furan-2-carboxylic acid ethyl ester [6]

  • Reaction Setup: In a 300 ml autoclave, place 42.0 g of furan-2-carboxylic acid ethyl ester, 3.0 g of ammonium chloride, 60 ml of phosphoric acid-tris(dimethylamide) (hexametapol), and 51 g of ammonia.

  • Heating: Heat the autoclave for 10 hours at 230°C.

  • Work-up: After cooling to room temperature, rinse the reaction mixture from the autoclave with water and acetone.

  • Extraction: Adjust the pH of the reaction mixture to 1-2 with 3N sulfuric acid and wash repeatedly with methylene (B1212753) chloride. Subsequently, bring the pH to 7 with 10% sodium hydroxide solution and continuously extract with diethyl ether.

  • Purification: Concentrate the ether extracts by evaporation and purify the residue by sublimation to yield pure this compound.

Visualizations

experimental_workflow_furfural start Furfural in Aqueous Solution ring_opening Ring-opening (Chlorination at 0-10°C) start->ring_opening ph_adjustment pH Adjustment (pH 1.5-2) ring_opening->ph_adjustment reaction_sulfamate Reaction with Ammonium Sulfamate ph_adjustment->reaction_sulfamate hydrolysis Hydrolysis (Alkaline, 80-90°C) reaction_sulfamate->hydrolysis isolation Isolation (Filtration and Drying) hydrolysis->isolation product This compound isolation->product

Caption: Workflow for the synthesis of this compound from furfural.

troubleshooting_regioselectivity problem Poor Regioselectivity: Mixture of Isomers cause1 Suboptimal Reaction Conditions problem->cause1 cause2 Inappropriate Synthetic Route problem->cause2 cause3 Lack of Directing Group Influence problem->cause3 solution1a Optimize Temperature cause1->solution1a solution1b Screen Catalysts cause1->solution1b solution1c Vary Solvent cause1->solution1c solution2 Explore Alternative Synthetic Pathways cause2->solution2 solution3a Introduce a Protecting/Directing Group cause3->solution3a solution3b Utilize N-Oxide Chemistry cause3->solution3b

Caption: Troubleshooting logic for poor regioselectivity in synthesis.

References

stability issues of 2-Amino-3-Hydroxypyridine under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 2-Amino-3-Hydroxypyridine under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to help ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3][4] It is recommended to protect the compound from light and moisture.[3] Storage at ambient room temperature is generally acceptable for short to medium-term storage.[3] For long-term storage, refrigeration (2-8°C) is advisable.

Q2: Is this compound sensitive to air?

A2: Yes, there are indications that this compound can oxidize in the air, which may lead to discoloration of the material.[2] Therefore, it is crucial to keep the container tightly sealed when not in use to minimize exposure to air.

Q3: What substances are incompatible with this compound?

A3: this compound is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1][3] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the chemical structure and data from similar aminopyridine compounds, the primary degradation pathways for this compound are expected to be oxidation, hydrolysis, and photolysis.[1]

  • Oxidation: The amino group and the pyridine (B92270) ring are susceptible to oxidation, especially in the presence of oxidizing agents or prolonged exposure to air.[1] This can lead to the formation of N-oxides or other oxidative degradation products.[5]

  • Hydrolysis: Under conditions of high humidity or in solution at extreme pH (highly acidic or basic), the compound may be susceptible to hydrolysis.

  • Photolysis: Exposure to light, particularly UV radiation, can induce photolytic degradation. It is recommended to store the compound in light-resistant containers.[3]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Discoloration of the solid compound (e.g., turning darker). Oxidation due to prolonged exposure to air or light.1. Ensure the container is always tightly sealed after use.2. Store the container in a dark place or use an amber-colored vial.3. For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).
Unexpected peaks in HPLC analysis of a recently prepared solution. Degradation of the compound in the solvent or due to solvent impurities.1. Use high-purity, degassed solvents for solution preparation.2. Analyze the solution as soon as possible after preparation.3. If the solution needs to be stored, keep it at a low temperature (2-8°C) and protected from light.4. Check the pH of the solution, as extreme pH can accelerate degradation.
Inconsistent experimental results over time. Gradual degradation of the stock material.1. Re-evaluate the storage conditions of the solid compound.2. Perform a purity check of the stock material using a suitable analytical method (e.g., HPLC, NMR).3. If degradation is confirmed, it is advisable to use a fresh batch of the compound.

Stability Under Forced Degradation Conditions

Condition Stress Agent Typical Conditions Potential Degradation Pathway
Acidic Hydrolysis 0.1 M HClRoom temperature to 60°CHydrolysis
Basic Hydrolysis 0.1 M NaOHRoom temperature to 60°CHydrolysis
Oxidation 3-30% H₂O₂Room temperatureOxidation
Thermal Dry Heat60-80°CThermal Decomposition
Photolytic UV/Visible LightICH Q1B guidelinesPhotolysis

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol outlines a general method for developing a stability-indicating HPLC-UV assay for this compound.

Objective: To separate the parent compound from its potential degradation products.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted).

  • This compound reference standard.

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A good starting point is a gradient elution with a mixture of buffer and acetonitrile.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., mobile phase or a mixture of water and acetonitrile) to obtain a known concentration.

  • Sample Preparation: Prepare samples from the stability studies (forced degradation or long-term storage) by dissolving them in the same solvent as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound (typically around 295 nm).

    • Column Temperature: 25-30°C.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Solvent A->B C Prepare Standard & Sample Solutions B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Record Chromatogram F->G H Identify & Quantify Peaks G->H I Assess Stability H->I

HPLC-UV Experimental Workflow for Stability Testing.
Protocol 2: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound.

  • 0.1 M Hydrochloric Acid (HCl).

  • 0.1 M Sodium Hydroxide (NaOH).

  • 3% Hydrogen Peroxide (H₂O₂).

  • High-purity water.

  • HPLC system with a validated stability-indicating method.

Procedure:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 water:acetonitrile).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to get a final concentration of 0.1 M HCl. Keep at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it, and dilute for HPLC analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Keep at 60°C for a defined period. At each time point, withdraw a sample, neutralize it, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light, for a defined period. At each time point, withdraw a sample and dilute for HPLC analysis.

  • Thermal Degradation: Store the solid compound in an oven at a controlled temperature (e.g., 80°C) for a defined period. At each time point, withdraw a sample, prepare a solution, and analyze by HPLC.

  • Photostability: Expose the solid compound and a solution to light conditions as specified in ICH Q1B guidelines. Analyze the samples by HPLC after the exposure period.

  • Control Samples: For each condition, prepare a control sample stored at ambient temperature and protected from light.

  • Analysis: Analyze all stressed and control samples using the validated stability-indicating HPLC method. Compare the chromatograms to identify and quantify any degradation products.

Forced_Degradation_Pathway cluster_conditions Stress Conditions cluster_products Potential Degradation Products substance This compound acid Acid (HCl) substance->acid Hydrolysis base Base (NaOH) substance->base Hydrolysis oxidation Oxidant (H₂O₂) substance->oxidation Oxidation heat Heat substance->heat Decomposition light Light (UV/Vis) substance->light Photolysis hydrolysis_prod Hydrolysis Products acid->hydrolysis_prod base->hydrolysis_prod oxidation_prod Oxidation Products (e.g., N-oxides) oxidation->oxidation_prod thermal_prod Thermal Decomposition Products heat->thermal_prod photo_prod Photolytic Products light->photo_prod

Logical Flow of a Forced Degradation Study.

References

scaling up the synthesis of 2-Amino-3-Hydroxypyridine for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the industrial-scale synthesis of 2-Amino-3-Hydroxypyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the industrial synthesis of this compound?

A1: Common starting materials for industrial synthesis include furan-2-carboxylic acid derivatives, furfural (B47365), and halogenated pyridines.[1][2][3] The choice of starting material often depends on cost, availability, and the desired scale of production.[3]

Q2: What are the key reaction parameters to monitor during the synthesis?

A2: Critical parameters to monitor include temperature, pressure (in autoclave reactions), pH, reaction time, and agitation rate.[1][3][4] Precise control of these parameters is crucial for maximizing yield and minimizing impurity formation.

Q3: What are the typical yields for the synthesis of this compound on an industrial scale?

A3: Yields can vary significantly depending on the synthetic route. For instance, the process starting from furan-2-carboxylic acid derivatives reports crude yields of around 50±5%, with purified yields reaching 52%.[1] The route utilizing furfural can achieve yields of over 75% for the crude product and 70% for the refined, high-purity product.[3][5]

Q4: What are the potential impurities in the final product?

A4: Potential impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. Specific potential impurities include 2,3-dihydroxypyridine (B124209) and 3-hydroxy-2-pyridone.[6] Heavy metal content should also be monitored.[6]

Q5: What are the recommended purification methods for industrial-scale production?

A5: Common purification methods include extraction, precipitation by pH adjustment, and recrystallization.[1][3][4] For instance, after synthesis from furfural, the crude brown product can be refined to a high-purity white solid by dissolving in dimethylformamide, filtering, cooling to induce crystallization, and then recrystallizing from methanol.[5]

Troubleshooting Guides

Problem: Low Yield
Potential Cause Suggested Solution
Incomplete Reaction - Verify the stoichiometry and purity of all starting materials. - Ensure the reaction temperature and time are maintained as per the protocol.[4] - For reactions involving catalysts, check the catalyst activity and loading.
Product Loss During Workup - Optimize the pH for precipitation to ensure maximum product isolation.[4] - Minimize the solubility of the product in the wash solvent by selecting an appropriate solvent and temperature. - Avoid emulsion formation during extraction by using brine washes or centrifugation.[7]
Side Reactions/Byproduct Formation - Adjust the reaction temperature; lower temperatures can sometimes improve selectivity.[7] - Control the rate of reagent addition to manage local concentration and temperature. - Ensure the reaction is performed under an inert atmosphere if any components are sensitive to oxidation.[7]
Problem: Low Purity/Off-Color Product
Potential Cause Suggested Solution
Presence of Unreacted Starting Materials - Increase the reaction time or modestly increase the temperature to drive the reaction to completion.[4] - Ensure correct stoichiometry of reactants.
Formation of Colored Impurities - Purify the product by recrystallization, potentially using activated carbon to remove colored impurities.[4] - Protect the reaction mixture from light if any components are light-sensitive.[4]
Inefficient Purification - Optimize the solvent system for recrystallization to maximize the precipitation of the desired product while leaving impurities in the solution.[4] - Ensure the isolated solid is washed thoroughly with a suitable solvent to remove soluble impurities.[4]
Problem: Poor Solubility of Intermediates or Product
Potential Cause Suggested Solution
High Concentration of the Reaction Mixture - Adjust the solvent volume to maintain a manageable slurry.[4]
Precipitation at an Inopportune Stage - Modify the reaction solvent or temperature profile to keep intermediates in solution until the desired precipitation step.

Experimental Protocols

Synthesis from Furan-2-Carboxylic Acid Ester

This method is adapted from a patented industrial process.[1]

1. Reaction Setup:

  • A 300 ml autoclave is charged with 37.8 g (0.3 mole) of furan-2-carboxylic acid methyl ester, 3.0 g of ammonium (B1175870) bromide, and 60 ml of hexametapol.

  • 51 g (3.0 moles) of ammonia (B1221849) are introduced into the autoclave.

2. Reaction:

  • The mixture is heated to 230°C for 9 hours.

3. Workup and Purification:

  • After cooling to 20-25°C, the reaction mixture is adjusted to a pH of 1-2 with 3N sulfuric acid.

  • The acidic mixture is washed repeatedly with methylene (B1212753) chloride.

  • The aqueous layer is then brought to pH 7 with a 10% sodium hydroxide (B78521) solution.

  • The neutralized solution is continuously extracted with diethyl ether.

  • The ether extracts are concentrated by evaporation, and the residue is purified by sublimation to yield pure this compound.

Synthesis from Furfural

This high-yield process is based on a patented method.[3][5]

1. Ring-Opening Reaction:

  • 350g of water and 20g of furfural are added to a reaction vessel and cooled to 0°C with stirring.

  • Chlorine gas is introduced to carry out the ring-opening reaction.

2. Formation of Sulfonate Intermediate:

  • The resulting mixed liquor is reacted with an ammonium sulfamate (B1201201) solution (pH adjusted to 1.5-2) to obtain this compound sulfonate.

3. Hydrolysis:

  • The sulfonate intermediate is hydrolyzed under alkaline conditions (pH adjusted to 8-9 with liquid alkali) at 80-90°C.

  • After cooling, the mixture is stirred to precipitate the crude brown this compound.

4. Purification:

  • The crude product is dissolved in dimethylformamide and heated.

  • The hot solution is filtered, and the filtrate is cooled to -5°C to crystallize the product.

  • The resulting white solid is then refluxed in methanol, cooled, filtered, and dried to yield high-purity this compound.

Visualizations

experimental_workflow_furan_ester Workflow for Synthesis from Furan-2-Carboxylic Acid Ester start Start charge_reactants Charge Autoclave: - Furan-2-carboxylic acid methyl ester - Ammonium bromide - Hexametapol - Ammonia start->charge_reactants heating Heat to 230°C for 9 hours charge_reactants->heating cooling Cool to 20-25°C heating->cooling ph_adjust_acid Adjust pH to 1-2 with H₂SO₄ cooling->ph_adjust_acid wash_ch2cl2 Wash with Methylene Chloride ph_adjust_acid->wash_ch2cl2 ph_adjust_base Adjust pH to 7 with NaOH wash_ch2cl2->ph_adjust_base extract_ether Continuous Extraction with Diethyl Ether ph_adjust_base->extract_ether concentrate Concentrate by Evaporation extract_ether->concentrate sublimation Purify by Sublimation concentrate->sublimation end_product Pure this compound sublimation->end_product

Caption: Synthesis workflow from furan-2-carboxylic acid ester.

troubleshooting_low_yield Troubleshooting Logic for Low Yield problem Problem: Low Yield check_reaction Check for Incomplete Reaction problem->check_reaction check_workup Investigate Product Loss During Workup problem->check_workup check_byproducts Analyze for Side Reactions/Byproducts problem->check_byproducts solution_reaction Verify Stoichiometry & Purity Adjust Time/Temp Check Catalyst check_reaction->solution_reaction solution_workup Optimize Precipitation pH Select Appropriate Wash Solvent Break Emulsions check_workup->solution_workup solution_byproducts Adjust Temperature for Selectivity Control Reagent Addition Rate Use Inert Atmosphere check_byproducts->solution_byproducts

Caption: Troubleshooting logic for addressing low product yield.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Amino-3-Hydroxypyridine: Furfural vs. Nitropyridine Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2-Amino-3-hydroxypyridine, a crucial building block in the pharmaceutical industry, can be synthesized through various routes. This guide provides a detailed comparison of two prominent methods: a green chemistry approach starting from biomass-derived furfural (B47365) and a traditional route involving the reduction of a nitropyridine precursor.

At a Glance: Comparing the Two Synthetic Routes

The choice between the furfural and nitropyridine routes for synthesizing this compound involves a trade-off between factors such as cost, environmental impact, and overall process efficiency. The furfural-based method stands out for its use of a renewable starting material and high overall yields. In contrast, the nitropyridine route, while employing more conventional synthetic transformations, involves multiple steps that may impact the overall yield and cost-effectiveness.

ParameterFurfural RouteNitropyridine Route
Starting Material Furfural (from biomass)2-Hydroxypyridine or 2-Chloropyridine
Key Intermediates This compound sulfonate2-Hydroxy-3-nitropyridine (B160883) or 2-Chloro-3-nitropyridine
Overall Yield >70% (purified)[1]Variable (multi-step process)
Purity of Final Product >99% (after refining)[1]Dependent on purification
Environmental Impact Utilizes renewable feedstock.[2]Involves nitrating agents and potentially heavy metal catalysts.
Safety Considerations Use of chlorine or bromine gas.Handling of strong acids (nitric, sulfuric) and potentially flammable solvents.

The Furfural Route: A Greener Approach

The synthesis of this compound from furfural is a multi-step process that has gained attention due to its use of a bio-based and readily available starting material.[2] This pathway is characterized by a ring-opening reaction of the furan (B31954) structure, followed by cyclization to form the desired pyridine (B92270) ring.

Experimental Protocol: Furfural Route

The synthesis from furfural generally proceeds in three main stages[1][3]:

  • Ring-Opening of Furfural: Furfural is treated with chlorine or bromine in an aqueous solution at low temperatures (0-10°C) to induce ring-opening.

  • Formation of Sulfonate Intermediate: The resulting mixture is then reacted with an ammonium (B1175870) sulfamate (B1201201) solution. The pH of the ammonium sulfamate solution is typically maintained between 1.5 and 2.

  • Hydrolysis: The this compound sulfonate intermediate is hydrolyzed under alkaline conditions (pH 8-9) at an elevated temperature (80-90°C) to yield brown this compound.[1]

  • Purification: A final refining step, often involving recrystallization from a solvent like dimethylformamide followed by methanol (B129727) wash, yields a white, high-purity product.[1]

A crude yield of over 75% is reported for the brown product, with the final white product having a yield of over 70% and a purity exceeding 99%.[1]

furfural_route furfural Furfural ring_opening Ring Opening (Cl2 or Br2, H2O, 0-10°C) furfural->ring_opening intermediate1 Ring-Opened Intermediate ring_opening->intermediate1 reaction_sulfamate Reaction with Ammonium Sulfamate (pH 1.5-2) intermediate1->reaction_sulfamate sulfonate This compound Sulfonate reaction_sulfamate->sulfonate hydrolysis Alkaline Hydrolysis (pH 8-9, 80-90°C) sulfonate->hydrolysis crude_product Crude this compound (>75% yield) hydrolysis->crude_product purification Refining crude_product->purification final_product Pure this compound (>70% yield, >99% purity) purification->final_product

Synthesis of this compound from Furfural

The Nitropyridine Route: A Conventional Pathway

The synthesis of this compound via a nitropyridine intermediate is a more traditional approach. This route typically begins with a commercially available pyridine derivative, which is first nitrated and then the nitro group is reduced to an amino group.

Experimental Protocol: Nitropyridine Route

A plausible pathway for the nitropyridine route involves the following steps[4][5]:

  • Nitration of 2-Hydroxypyridine: 2-Hydroxypyridine is dissolved in a solvent like pyridine and treated with nitric acid, often in an ice bath to control the reaction temperature. The reaction is typically stirred at room temperature.[5] This step yields 2-hydroxy-3-nitropyridine.

  • Reduction of the Nitro Group: The intermediate, 2-hydroxy-3-nitropyridine, is then subjected to a reduction reaction to convert the nitro group to an amino group. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) in a solvent like methanol is a common method for this transformation.[4]

nitropyridine_route hydroxypyridine 2-Hydroxypyridine nitration Nitration (HNO3, Pyridine, 0°C to RT) hydroxypyridine->nitration nitropyridine 2-Hydroxy-3-nitropyridine nitration->nitropyridine reduction Catalytic Hydrogenation (e.g., Pd/C, H2, Methanol) nitropyridine->reduction final_product This compound reduction->final_product

Synthesis of this compound from 2-Hydroxypyridine

Comparative Analysis

To facilitate a direct comparison, the following logical workflow outlines the key considerations when choosing a synthetic route.

comparison_flowchart cluster_furfural Furfural Route Evaluation cluster_nitropyridine Nitropyridine Route Evaluation start Select Synthesis Route for This compound furfural_route Furfural Route start->furfural_route nitropyridine_route Nitropyridine Route start->nitropyridine_route furfural_yield High Overall Yield (>70%) furfural_route->furfural_yield furfural_cost Potentially Lower Cost (Renewable Feedstock) furfural_route->furfural_cost furfural_safety Handles Halogens furfural_route->furfural_safety furfural_env Green Starting Material furfural_route->furfural_env nitropyridine_yield Variable Overall Yield (Multi-step) nitropyridine_route->nitropyridine_yield nitropyridine_cost Potentially Higher Cost (Petroleum-based Feedstock) nitropyridine_route->nitropyridine_cost nitropyridine_safety Handles Strong Acids/Bases nitropyridine_route->nitropyridine_safety nitropyridine_env Generates Nitrate Waste nitropyridine_route->nitropyridine_env decision Decision furfural_yield->decision furfural_cost->decision furfural_safety->decision furfural_env->decision nitropyridine_yield->decision nitropyridine_cost->decision nitropyridine_safety->decision nitropyridine_env->decision

References

comparative study of the corrosion inhibition efficiency of aminopyridine isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural orientation of functional groups on an aromatic ring can significantly influence a molecule's chemical and physical properties. In the context of corrosion science, aminopyridine isomers (2-aminopyridine, 3-aminopyridine, and 4-aminopyridine) present a compelling case study. The position of the amino group on the pyridine (B92270) ring affects the electron density distribution, which in turn governs the molecule's ability to adsorb onto a metal surface and inhibit corrosion. This guide provides a comparative overview of the corrosion inhibition efficiency of aminopyridine isomers, supported by experimental data and detailed methodologies.

Quantitative Data Summary

InhibitorCorrosive MediumConcentrationTemperatureInhibition Efficiency (%)MethodReference
2-Aminopyridine Derivative
2-(butylamino)-4-phenylnicotinonitrile0.5 M H₂SO₄5 x 10⁻⁴ M20 °C97.45Weight Loss[1]
3-Aminopyridine Derivative
3-acetyl-4-(4-bromophenyl)-6-(2-oxo-2H-chromen-3-yl)pyridin-2(1H)-one0.5 M HCl0.5 mM25 °C98.4Weight Loss[2]
4-Aminopyridine Derivative
4-Amino Acetophenone Pyridine 2-Aldehyde1 M HCl60 ppm308 K91Mass Loss[3]
4-aminoantipyrine2M H₂SO₄--Increases with concentrationWeight Loss, Potentiodynamic Polarization[4]

Note: The data presented is for derivatives of aminopyridine and not the parent isomers. Direct comparison should be made with caution due to differing molecular structures and experimental conditions.

Mechanism of Corrosion Inhibition

The corrosion inhibition by aminopyridine isomers is primarily attributed to their adsorption on the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption process can occur through:

  • Physisorption: Electrostatic interaction between the charged metal surface and the protonated amine group.

  • Chemisorption: Coordinate bonding between the lone pair of electrons on the nitrogen atoms (both in the ring and the amino group) and the vacant d-orbitals of the metal atoms. The π-electrons of the pyridine ring also contribute to the adsorption.

The position of the amino group influences the electron density on the pyridine ring and the nitrogen atoms, thereby affecting the strength of adsorption and, consequently, the inhibition efficiency.

CorrosionInhibitionMechanism cluster_metal Metal Surface (e.g., Mild Steel) H+ H⁺ Metal Fe H+->Metal Corrosion Attack Cl- Cl⁻ Inhibitor Aminopyridine Isomer Inhibitor->Metal Adsorption (Physisorption & Chemisorption) Fe2+ Fe²⁺ Metal->Fe2+ Anodic Dissolution

Corrosion inhibition mechanism of aminopyridine isomers.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the corrosion inhibition efficiency of aminopyridine isomers.

This gravimetric method is a straightforward technique to determine the corrosion rate.

  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried.

  • Procedure:

    • The initial weight of the polished and dried coupons is accurately measured.

    • The coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without different concentrations of the aminopyridine isomer for a specified period (e.g., 6 hours) at a constant temperature.[5]

    • After the immersion period, the coupons are removed, washed with distilled water and acetone, dried, and re-weighed.

  • Data Analysis: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).

    • Corrosion Rate (CR) = ΔW / (A * t), where ΔW is the weight loss, A is the surface area of the coupon, and t is the immersion time.[5]

    • Inhibition Efficiency (IE%) = [(CR₀ - CRi) / CR₀] * 100, where CR₀ is the corrosion rate in the absence of the inhibitor and CRi is the corrosion rate in the presence of the inhibitor.

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.

  • Cell Setup: A three-electrode cell is used, consisting of the mild steel specimen as the working electrode, a platinum foil as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.

  • Procedure:

    • The working electrode is immersed in the test solution until a stable open-circuit potential (OCP) is reached.

    • A potentiodynamic scan is performed by polarizing the electrode potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting Tafel plot (logarithm of current density vs. potential) is extrapolated to the corrosion potential (Ecorr) to determine the corrosion current density (icorr). The inhibition efficiency is calculated using the icorr values. Both the anodic and cathodic branches of the polarization curves of the acid solutions shifted toward a lower current density at all investigated concentrations in acid media, as the figure illustrates.[6] This suggests that 4-NBAAP in the 1 M HCl solution inhibited both the anodic and cathodic reactions of MS corrosion.[6]

EIS is a non-destructive technique that provides information about the resistance and capacitance of the metal/solution interface.

  • Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.

  • Procedure:

    • The system is allowed to stabilize at the OCP.

    • A small amplitude AC voltage (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[5]

  • Data Analysis: The impedance data is often represented as a Nyquist plot. The charge transfer resistance (Rct) is determined from the diameter of the semicircle in the Nyquist plot. The inhibition efficiency is calculated from the Rct values. The Nyquist plots showed that, the charge transfer resistance (Rct) increase, and the double layer capacitance (Cdl) decreases with time of immersion increase.[7]

ExperimentalWorkflow cluster_prep Sample Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis Polishing Polish Metal Coupon Cleaning Degrease & Wash Polishing->Cleaning Drying Dry & Weigh Cleaning->Drying Immersion Immerse in Corrosive Medium +/- Inhibitor Drying->Immersion Weight_Loss Weight Loss Measurement Immersion->Weight_Loss Electrochemical Electrochemical Measurements Immersion->Electrochemical CR_IE Calculate Corrosion Rate (CR) & Inhibition Efficiency (IE%) Weight_Loss->CR_IE Tafel Tafel Plot Analysis (icorr, Ecorr) Electrochemical->Tafel Nyquist Nyquist Plot Analysis (Rct) Electrochemical->Nyquist Tafel->CR_IE Nyquist->CR_IE

General workflow for evaluating corrosion inhibitors.

References

A Comparative Guide to 2-Amino-3-Hydroxypyridine and 3-Aminophenol as Couplers in Oxidative Hair Dye Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two key coupler molecules used in oxidative hair dye formulations: 2-Amino-3-Hydroxypyridine and 3-aminophenol (B1664112). The objective is to furnish researchers and formulation scientists with a detailed comparison of their chemical properties, expected performance characteristics, and the methodologies used for their evaluation.

Introduction to Oxidative Hair Dye Chemistry

Permanent hair color is achieved through a chemical process known as oxidative dyeing. This process involves the reaction of primary intermediates (also called precursors or developers) with couplers in an alkaline environment and in the presence of an oxidizing agent, typically hydrogen peroxide. The small, colorless precursor and coupler molecules penetrate the hair shaft where they react to form larger, colored molecules that are trapped within the hair cortex, resulting in a long-lasting color.[1][2]

The choice of coupler is critical as it significantly influences the final shade, color intensity, and fastness properties of the hair dye. This guide focuses on a comparative evaluation of a pyridine-based coupler, this compound, and a well-established phenol-based coupler, 3-aminophenol.

Chemical Structures and Properties

A fundamental understanding of the chemical structures of these couplers is essential to appreciating their reactivity and performance in hair dye formulations.

G cluster_0 This compound cluster_1 3-Aminophenol AHP AP

Caption: Chemical structures of this compound and 3-Aminophenol.

This compound is a heterocyclic aromatic amine. The presence of the nitrogen atom in the pyridine (B92270) ring influences the electron density of the molecule, which can affect its reactivity and the stability of the resulting dye molecule. It is known to be used in permanent hair dye formulations.[3][4][5][6][7]

3-Aminophenol is a benzenoid aromatic amine and is one of the most common couplers used in oxidative hair dyes.[8][9][10] Its derivatives are known to produce a range of shades, particularly in the reddish and brown tones.[8][11][12]

Performance Comparison

Direct, publicly available, side-by-side quantitative experimental data comparing the performance of this compound and 3-aminophenol is limited. The following comparison is based on general chemical principles and information extrapolated from various sources. The provided data tables are illustrative examples to guide researchers in how to present such comparative data.

Color Formation and Shade

The final color produced depends on the primary intermediate used in conjunction with the coupler.

  • This compound: As a pyridine derivative, it is expected to contribute to the formation of dyes in the yellow to orange and brown range. The resulting colors may exhibit good vibrancy.

  • 3-Aminophenol: This coupler is well-known for producing natural-looking brown and reddish-brown shades when combined with p-phenylenediamine (B122844) (PPD) or p-aminophenol (PAP).[12]

Table 1: Illustrative Colorimetric Data (CIELab*) on Bleached Human Hair

Primary IntermediateCouplerL* (Lightness)a* (Red/Green)b* (Yellow/Blue)Resulting Shade
p-PhenylenediamineThis compound45.215.825.4Medium Auburn Brown
p-Phenylenediamine3-Aminophenol42.518.220.1Medium Reddish Brown
p-AminophenolThis compound55.710.535.8Light Golden Brown
p-Aminophenol3-Aminophenol52.125.628.3Vibrant Copper

Disclaimer: The data in this table is illustrative and intended for demonstration purposes only. Actual values will vary depending on the full formulation, hair type, and processing conditions.

Dye Uptake and Intensity

The efficiency of dye formation and its deposition within the hair shaft determines the color intensity. While specific comparative data on dye uptake is unavailable, the molecular size and polarity of the couplers suggest they can effectively penetrate the hair cuticle.

Fastness Properties

The stability of the formed dye molecules to various environmental factors determines the longevity of the hair color.

Table 2: Illustrative Fastness Properties

CouplerWash Fastness (Grayscale Rating after 10 washes)Light Fastness (Grayscale Rating after 20 hours Xenon arc)Rubbing Fastness (Crockmeter - Wet)
This compound44-54
3-Aminophenol3-444

Disclaimer: The data in this table is illustrative and intended for demonstration purposes only. Ratings are on a scale of 1 to 5, where 5 is excellent.

  • Wash Fastness: The resistance of the color to fading with repeated shampooing. The larger, more complex dye molecules formed from heterocyclic couplers like this compound may exhibit slightly better wash fastness.

  • Light Fastness: The ability of the color to resist fading upon exposure to light. Both couplers are expected to form dyes with good light fastness.

  • Rubbing Fastness (Crocking): The resistance of the color to transfer to other surfaces upon rubbing. Both are expected to have good rubbing fastness once the dye is fully oxidized and rinsed.

Toxicological Profile

Both this compound and 3-aminophenol have been reviewed for their safety in cosmetic applications.

  • This compound: The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe as used in hair dye formulations at concentrations up to 1.0% (on-head).[3][4]

  • 3-Aminophenol: The CIR Expert Panel has also reviewed the safety of 3-aminophenol and its use in hair dyes and has established concentration limits for its safe use.

Experimental Protocols

Standardized methods are crucial for the accurate evaluation and comparison of hair dye coupler performance.

Colorimetric Evaluation

Objective: To quantitatively measure the color of dyed hair tresses.

Methodology:

  • Hair Tress Preparation: Standardized bleached human hair tresses are used.

  • Dye Application: The hair dye formulation containing the coupler is prepared by mixing the dye cream with the developer (e.g., 6% hydrogen peroxide) in a 1:1 ratio. The mixture is immediately applied to the hair tress and allowed to process for a specified time (e.g., 30 minutes) at a controlled temperature.

  • Rinsing and Drying: The tress is thoroughly rinsed with water, shampooed, and dried.

  • Color Measurement: The color of the dyed tress is measured using a spectrophotometer or colorimeter to obtain CIELab* values. Measurements are taken at multiple points on the tress and averaged.

G cluster_workflow Colorimetric Evaluation Workflow prep Prepare Hair Tress mix Mix Dye and Developer apply Apply Dye to Tress mix->apply process Process for 30 min apply->process rinse Rinse and Shampoo process->rinse dry Dry Tress rinse->dry measure Measure CIEL*a*b* dry->measure

Caption: Workflow for colorimetric evaluation of hair dyes.

Wash Fastness Test

Objective: To assess the color stability of dyed hair after repeated washing.

Methodology:

  • Initial Color Measurement: The initial CIELab* values of the dyed hair tress are recorded.

  • Washing Cycles: The tress is subjected to a defined number of washing cycles (e.g., 10 cycles). Each cycle consists of washing with a standardized shampoo for a specific duration, followed by rinsing and drying.

  • Final Color Measurement: The CIELab* values are measured again after the final washing cycle.

  • Color Difference Calculation: The total color difference (ΔE) is calculated using the formula: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb*)^2]. The change in color is also assessed visually using a grayscale for staining.

Light Fastness Test

Objective: To evaluate the color stability of dyed hair upon exposure to a standardized light source.

Methodology:

  • Initial Color Measurement: The initial CIELab* values of the dyed hair tress are recorded.

  • Light Exposure: A portion of the hair tress is masked, and the unmasked portion is exposed to a controlled artificial light source (e.g., Xenon arc lamp) for a specified duration (e.g., 20 hours) according to ISO 105-B02.

  • Final Color Measurement: The CIELab* values of the exposed and unexposed portions are measured.

  • Color Change Assessment: The color change is evaluated by calculating ΔE* and by visual assessment against the grayscale for color change.

Rubbing Fastness (Crocking) Test

Objective: To determine the amount of color transferred from the dyed hair to another surface by rubbing.

Methodology:

  • Sample Preparation: A dyed hair tress is used as the test specimen.

  • Crockmeter Test: The test is performed using a crockmeter according to AATCC Test Method 8. A dry and a wet white cotton test cloth are rubbed against the hair tress for a specified number of cycles.

  • Evaluation: The staining of the white cotton cloths is assessed by comparing them with the Gray Scale for Staining or a Chromatic Transference Scale.

Conclusion

Both this compound and 3-aminophenol are effective couplers in oxidative hair dye formulations. The choice between them will depend on the desired final shade, with 3-aminophenol being a classic choice for natural brown and red tones, while this compound offers possibilities for vibrant auburn and golden brown shades. While direct comparative performance data is scarce in the public domain, the experimental protocols outlined in this guide provide a framework for conducting in-house comparative studies to determine the optimal coupler for a specific hair dye product. Further research directly comparing the performance of these and other novel couplers would be of significant value to the cosmetic science community.

Signaling Pathways and Logical Relationships

The following diagram illustrates the general mechanism of oxidative hair dyeing.

G cluster_mechanism Oxidative Hair Dyeing Mechanism PI Primary Intermediate (Precursor) Hair Hair Shaft PI->Hair Penetrates QI Quinone-diimine (Activated Intermediate) PI->QI Forms C Coupler (e.g., this compound or 3-Aminophenol) C->Hair Penetrates Dye Large Colored Dye Molecule C->Dye Forms H2O2 Hydrogen Peroxide (Oxidizing Agent) H2O2->PI Oxidizes Alkali Alkaline Agent (e.g., Ammonia) Alkali->Hair Swells Cuticle QI->C Reacts with Color Permanent Hair Color Dye->Color Results in

Caption: General mechanism of oxidative hair dyeing.

References

structure-activity relationship of 2-Amino-3-Hydroxypyridine derivatives in anticancer studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-3-hydroxypyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data, detailed protocols, and visualizations of key signaling pathways.

Structure-Activity Relationship and Cytotoxicity

The anticancer activity of this compound derivatives is significantly influenced by the nature and position of substituents on the pyridine (B92270) and amino groups. Generally, the introduction of certain functional groups can enhance cytotoxicity against various cancer cell lines. For instance, the presence of a cyano group at the 3-position, yielding 2-amino-3-cyanopyridine (B104079) derivatives, has been extensively studied and shown to exhibit potent anticancer effects.

A preliminary analysis of the structure-activity relationship suggests that the introduction of halogen (Br, Cl) substituted groups on an adjacent benzene (B151609) ring can significantly contribute to the anticancer activity.[1]

Comparative Cytotoxicity Data

The following tables summarize the in vitro anticancer activity (IC50 values) of various this compound and related 2-aminopyridine (B139424) derivatives against a panel of human cancer cell lines.

Table 1: Cytotoxicity of (+)-nopinone-based 2-amino-3-cyanopyridines [1]

CompoundRA549 (Lung) IC50 (µmol/L)MKN45 (Gastric) IC50 (µmol/L)MCF7 (Breast) IC50 (µmol/L)
4f 4-Br23.7867.6153.87
4j 2,4-diCl>10078.3465.21
4k 2,6-diCl89.4593.1278.93

Table 2: Cytotoxicity of 3-cyano-2-substituted Pyridine Derivatives [2][3]

CompoundCell LineIC50 (µM)
9a MCF-7 (Breast)2
5a MCF-7 (Breast)1.77 ± 0.1
HepG2 (Liver)2.71 ± 0.15
5e MCF-7 (Breast)1.39 ± 0.08
HepG2 (Liver)10.70 ± 0.58
7b MCF-7 (Breast)6.22 ± 0.34

Key Signaling Pathways in Anticancer Activity

This compound derivatives exert their anticancer effects through the modulation of several critical signaling pathways, primarily inducing apoptosis and inhibiting pro-survival signals.

Mitochondrial Apoptosis Pathway

Several this compound derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway.[4] This process involves the release of pro-apoptotic factors from the mitochondria, leading to the activation of a cascade of caspases that execute cell death. A key event is the upregulation of Bax and the downregulation of the anti-apoptotic protein Bcl-2, which increases mitochondrial membrane permeability.[5] This leads to the release of cytochrome c and Smac/DIABLO into the cytosol, which in turn activate caspase-9 and subsequently the executioner caspase-3.[4][5]

Mitochondrial_Apoptosis_Pathway Mitochondrial Apoptosis Pathway 2-Amino-3-Hydroxypyridine_Derivatives 2-Amino-3-Hydroxypyridine_Derivatives Bax_upregulation Bax_upregulation 2-Amino-3-Hydroxypyridine_Derivatives->Bax_upregulation Bcl-2_downregulation Bcl-2_downregulation 2-Amino-3-Hydroxypyridine_Derivatives->Bcl-2_downregulation Mitochondrial_Membrane_Permeabilization Mitochondrial_Membrane_Permeabilization Bax_upregulation->Mitochondrial_Membrane_Permeabilization Bcl-2_downregulation->Mitochondrial_Membrane_Permeabilization Cytochrome_c_release Cytochrome_c_release Mitochondrial_Membrane_Permeabilization->Cytochrome_c_release Smac_DIABLO_release Smac_DIABLO_release Mitochondrial_Membrane_Permeabilization->Smac_DIABLO_release Apoptosome_Formation Apoptosome_Formation Cytochrome_c_release->Apoptosome_Formation IAPs IAPs Smac_DIABLO_release->IAPs Apaf-1 Apaf-1 Apaf-1->Apoptosome_Formation Caspase-9_activation Caspase-9_activation Apoptosome_Formation->Caspase-9_activation Caspase-3_activation Caspase-3_activation Caspase-9_activation->Caspase-3_activation Apoptosis Apoptosis Caspase-3_activation->Apoptosis IAPs->Caspase-9_activation

Caption: Mitochondrial Apoptosis Pathway induced by this compound Derivatives.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. Some pyridine derivatives have been identified as inhibitors of the STAT3 signaling pathway.[6] Inhibition can occur through the suppression of STAT3 phosphorylation (activation) or by disrupting STAT3 dimerization, which is essential for its nuclear translocation and transcriptional activity.[7] This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, such as Bcl-2 and Cyclin D1.

STAT3_Signaling_Pathway STAT3 Signaling Pathway Inhibition Cytokine_Receptor Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation p-STAT3 p-STAT3 STAT3->p-STAT3 STAT3_Dimerization STAT3_Dimerization p-STAT3->STAT3_Dimerization Nuclear_Translocation Nuclear_Translocation STAT3_Dimerization->Nuclear_Translocation Gene_Transcription Gene_Transcription Nuclear_Translocation->Gene_Transcription Cell_Survival_Proliferation Cell_Survival_Proliferation Gene_Transcription->Cell_Survival_Proliferation 2-Amino-3-Hydroxypyridine_Derivatives 2-Amino-3-Hydroxypyridine_Derivatives 2-Amino-3-Hydroxypyridine_Derivatives->JAK 2-Amino-3-Hydroxypyridine_Derivatives->STAT3_Dimerization

Caption: Inhibition of the STAT3 Signaling Pathway by this compound Derivatives.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[8] Several pyridine-urea derivatives have shown inhibitory activity against VEGFR-2.[9] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds block its autophosphorylation and subsequent activation of downstream signaling cascades, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[10] This ultimately inhibits endothelial cell proliferation, migration, and tube formation, thus suppressing angiogenesis.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 p-VEGFR-2 p-VEGFR-2 VEGFR-2->p-VEGFR-2 Autophosphorylation PI3K PI3K p-VEGFR-2->PI3K MAPK_ERK_Pathway MAPK_ERK_Pathway p-VEGFR-2->MAPK_ERK_Pathway AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Endothelial_Cell_Proliferation_Migration Endothelial_Cell_Proliferation_Migration mTOR->Endothelial_Cell_Proliferation_Migration MAPK_ERK_Pathway->Endothelial_Cell_Proliferation_Migration Angiogenesis Angiogenesis Endothelial_Cell_Proliferation_Migration->Angiogenesis 2-Amino-3-Hydroxypyridine_Derivatives 2-Amino-3-Hydroxypyridine_Derivatives 2-Amino-3-Hydroxypyridine_Derivatives->VEGFR-2

Caption: Inhibition of the VEGFR-2 Signaling Pathway by this compound Derivatives.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of novel this compound derivatives.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

MTT_Assay_Workflow MTT Assay Experimental Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: General workflow for the MTT cell viability assay.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Test compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

VEGFR-2 Kinase Inhibition Assay (ELISA-based)

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase

  • 96-well plate pre-coated with a VEGFR-2 substrate

  • Test compounds

  • ATP

  • Anti-phosphotyrosine antibody conjugated to HRP

  • Substrate for HRP (e.g., TMB)

  • Stop solution

  • Microplate reader

Protocol:

  • Inhibitor Incubation: Add serial dilutions of the test compounds to the wells of the pre-coated 96-well plate.

  • Kinase Reaction: Add recombinant human VEGFR-2 kinase and ATP to each well to initiate the phosphorylation of the substrate. Incubate at 30°C for a specified time.

  • Detection: Add an HRP-conjugated anti-phosphotyrosine antibody to each well to detect the phosphorylated substrate.

  • Signal Development: Add the HRP substrate and incubate until a color develops. Stop the reaction with a stop solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

References

A Comparative Guide to Assessing the Purity of Synthesized 2-Amino-3-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical purity of synthesized intermediates is a cornerstone of reliable and reproducible research. 2-Amino-3-Hydroxypyridine is a critical building block in the synthesis of various pharmaceutical compounds, including anti-inflammatory agents and drugs targeting AIDS.[1][2] The presence of impurities, which can arise from starting materials, intermediates, or side reactions during synthesis, can significantly impact the efficacy, safety, and overall quality of the final active pharmaceutical ingredient (API).[3]

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for assessing the purity of synthesized this compound. We present detailed experimental protocols and objective performance comparisons to aid in selecting the most appropriate method for your analytical needs.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[4] It excels at separating the target compound from structurally similar impurities. A specific RP-HPLC method has been shown to be effective for analyzing this compound.[5]

Principle

RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase.[6] Less polar (more hydrophobic) compounds interact more strongly with the stationary phase and thus elute later, while more polar compounds elute earlier. For polar aromatic amines like this compound, adjusting the mobile phase pH is crucial for achieving good peak shape and retention.[7]

Potential Impurities

During the synthesis of this compound, several process-related impurities can be formed. Common examples include precursors, intermediates from side-reactions, and degradation products.[3] Specifically, potential impurities can include 2,3-dihydroxypyridine (B124209) and 3-hydroxy-2-pyridone.[8] An effective HPLC method must be able to resolve the main peak from these and other potential impurities.

Detailed Experimental Protocol: RP-HPLC

This protocol is designed to provide robust separation of this compound from its potential impurities.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 40% B

      • 15-17 min: 40% to 95% B

      • 17-20 min: 95% B

      • 20-21 min: 95% to 5% B

      • 21-25 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm.[9]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound sample.

    • Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 0.1 mg/mL using the same diluent.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Alternative Purity Assessment Methods

While HPLC is the benchmark, other techniques offer advantages in specific contexts, such as rapid screening or providing orthogonal data.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for qualitative and semi-quantitative purity assessment. It is particularly useful for monitoring reaction progress and for rapid screening of multiple samples.

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase (Eluent): A mixture of Butanol, Acetic Acid, and Water (e.g., in an 80:12:30 ratio) can be effective for separating polar compounds.[10]

  • Sample Preparation: Dissolve the synthesized sample in methanol (B129727) to a concentration of approximately 1-2 mg/mL.

  • Procedure:

    • Spot a small amount of the sample solution onto the baseline of the TLC plate.

    • Place the plate in a developing chamber saturated with the mobile phase vapor.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

    • Remove the plate and mark the solvent front.

    • Visualize the separated spots under UV light (254 nm and 365 nm).[10]

  • Analysis: Purity is estimated by visually comparing the intensity of the main spot to any secondary (impurity) spots. The presence of significant secondary spots indicates a lower purity.

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that allows for the determination of absolute purity without the need for a reference standard of the compound itself.[11] It relies on an internal calibrant of known purity.[12]

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Internal Calibrant: A certified reference material with known purity that does not have signals overlapping with the analyte (e.g., Maleic Acid).

  • Sample Preparation:

    • Accurately weigh about 15-20 mg of the this compound sample into a vial.[13]

    • Accurately weigh about 5-10 mg of the internal calibrant into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.[13]

  • Acquisition Parameters:

    • Ensure a sufficiently long relaxation delay (D1) (e.g., 5 times the longest T1 of the protons being quantified) to allow for full relaxation of all signals.

    • Acquire the ¹H NMR spectrum using quantitative parameters (e.g., 90° pulse angle, sufficient number of scans for a good signal-to-noise ratio).

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal from the internal calibrant.

    • The purity is calculated using the following formula: Purity (% w/w) = (I_analyte / I_calibrant) * (N_calibrant / N_analyte) * (MW_analyte / MW_calibrant) * (m_calibrant / m_analyte) * P_calibrant Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular Weight

      • m = mass

      • P_calibrant = Purity of the internal calibrant

Performance Comparison

The choice of analytical method often depends on a balance of performance characteristics, available resources, and the specific requirements of the analysis.

Parameter RP-HPLC TLC ¹H qNMR
Selectivity/Resolution Very HighLow to ModerateModerate
Sensitivity (LOD/LOQ) High (typically <0.1%)[14]Low (typically >1%)Moderate (typically ~0.1-1%)
Quantitative Accuracy High (Relative Purity)Low (Semi-quantitative)Very High (Absolute Purity)[11]
Analysis Time per Sample 20-30 minutes30-60 minutes (for multiple samples)10-20 minutes
Throughput High (with autosampler)HighModerate
Cost per Sample ModerateVery LowHigh
Required Expertise HighLowVery High
Sample Consumption Low (<1 mg)Very Low (<0.1 mg)High (15-20 mg)[13]

Workflow for Purity Assessment

The following diagram illustrates a typical workflow for assessing the purity of a newly synthesized batch of this compound, guiding the choice of analytical technique based on the stage of research or development.

Purity_Assessment_Workflow cluster_0 Purity Assessment Workflow for this compound start Synthesized Sample Received decision1 Initial Screening or Reaction Monitoring? start->decision1 tlc Perform TLC Analysis decision1->tlc Yes hplc_quant Perform HPLC Analysis (Area % Purity) decision1->hplc_quant No (Routine QC) decision2 Impurities Detected? tlc->decision2 decision2->hplc_quant Yes/Uncertain end_pass Sample Passes QC decision2->end_pass No (Visually Pure) decision3 Purity > 99% and No Co-elution Suspected? hplc_quant->decision3 end_fail Further Purification Required hplc_quant->end_fail Purity < Spec qnmr Perform qNMR Analysis (Absolute Purity) decision3->qnmr No (Reference Standard/ Orthogonal Method Needed) final_report Final Purity Report decision3->final_report Yes qnmr->final_report qnmr->end_fail Purity < Spec final_report->end_pass

Caption: Workflow for selecting a purity assessment method.

Conclusion and Recommendations

The selection of an appropriate analytical method for purity assessment is critical for ensuring the quality of synthesized this compound.

  • RP-HPLC remains the method of choice for routine quality control and final purity determination, offering an excellent balance of resolution, sensitivity, and quantitative reliability for calculating relative purity.

  • TLC serves as an invaluable tool for rapid, low-cost screening, particularly during synthesis development and for monitoring reaction completion.

  • qNMR is the definitive method for determining absolute purity. It is best employed for the qualification of reference standards or when an orthogonal, primary method is required to confirm HPLC results, especially if co-eluting impurities are suspected.

For drug development professionals, a combination of these methods provides a robust analytical package. HPLC should be used for routine release testing, supported by TLC for in-process controls and qNMR for the definitive characterization of key batches and reference materials. This multi-faceted approach ensures a comprehensive understanding of the impurity profile, leading to higher quality and safer pharmaceutical products.

References

comparing the efficacy of different catalysts for 2-Amino-3-Hydroxypyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of 2-amino-3-hydroxypyridine, a crucial intermediate in the pharmaceutical and dye industries, is a subject of ongoing research. This guide provides an objective comparison of different catalytic and synthetic methodologies for its production, supported by available experimental data. While direct comparative studies of various catalysts for a single synthetic transformation are not extensively documented in the reviewed literature, this document compares the overall efficacy of prominent synthetic routes, highlighting the catalysts employed in each.

Comparison of Synthetic Pathways

The following table summarizes the key quantitative data for different synthetic routes to this compound, offering a comparative overview of their effectiveness.

Synthetic RouteStarting MaterialCatalyst/ReagentReaction ConditionsYield (%)Reference
1. From Furfural (B47365) FurfuralNot explicitly catalytic in the pyridine (B92270) ring formation step; involves chlorination/bromination, reaction with ammonium (B1175870) sulfamate (B1201201), and hydrolysis.Multi-step process including ring-opening at 0-10°C and hydrolysis at 80-90°C.>75% (crude), ≥70% (purified)[1][2]
2. From Furan-2-Carboxylic Acid Derivatives Furan-2-carboxylic acid amideAmmonium chloride (acid catalyst)230°C in hexametapol with ammonia (B1221849) for 4.5 hours.~60%[3]
Furan-2-carboxylic acid ethyl esterAmmonium chloride (acid catalyst)230°C in hexametapol with ammonia for 10 hours.~50%[3]
Furan-2-carboxylic acid methyl esterAmmonium bromide (acid catalyst)230°C in hexametapol with ammonia for 9 hours.~48%[3]
3. Copper-Catalyzed Hydrolysis 2-amino-3,5-dibromopyridineCopper powder170°C in an autoclave with potassium hydroxide (B78521) for 10 hours.~40-46%[4]
2-amino-3-bromo-5-chloropyridineCopper powder170°C in an autoclave with potassium hydroxide for 10 hours.~70%[4]
4. Reduction of Nitropyridine 3-Hydroxypyridine (via nitration)Palladium-charcoal or Raney nickelNot specified.Not specified[3]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Synthesis from Furfural

This method utilizes a readily available biomass-derived starting material and proceeds in multiple steps.

a) Ring-Opening of Furfural:

  • In a reaction vessel, add 350g of water and 20g of furfural.

  • Stir the mixture and cool to 0°C.

  • Introduce chlorine gas while maintaining the temperature between 0-10°C at a rate of 2.5-3g per 10 minutes.

  • Periodically add more furfural as the reaction progresses.

b) Reaction with Ammonium Sulfamate:

  • Transfer the resulting mixed liquid to a second reaction vessel.

  • Cool the mixture to 0°C and adjust the pH to 1.5-2 by adding a liquid alkali.

  • React the pH-adjusted mixture with an ammonium sulfamate solution.

c) Hydrolysis:

  • The resulting this compound sulfonate is dissolved in water.

  • The solution is heated to 80-90°C for 25-40 minutes.

  • The pH is adjusted to 8-9 with a liquid alkali.

  • The mixture is cooled to 35-40°C and stirred for 0.5-1.5 hours to precipitate the crude brown this compound.[1][2]

Copper-Catalyzed Hydrolysis of 2-Amino-3,5-dihalogenopyridines

This process involves the direct conversion of halogenated pyridines to the desired product.

  • In an autoclave, combine 6.5 parts of 2-amino-3,5-dibromopyridine, 12 parts of potassium hydroxide (85%), 0.5 parts of copper powder, and 100 parts of water.

  • Stir the mixture under a nitrogen atmosphere at 170°C for 10 hours.

  • After cooling, neutralize the dark-colored solution with concentrated hydrochloric acid.

  • Saturate the solution with sodium chloride and extract it three times with a warm mixture of ethyl acetate (B1210297) and tetrahydrofuran (B95107) (9:1).

  • The combined organic extracts are filtered, dried with sodium sulfate, and filtered again.

  • The solvent is evaporated, and the residue is purified by chromatography on silica (B1680970) gel to yield this compound.[4]

Visualizing the Synthetic Workflow

The following diagrams illustrate the generalized experimental workflows for the synthesis of this compound.

experimental_workflow cluster_furfural Synthesis from Furfural Furfural Furfural RingOpening Ring-Opening (Chlorination/Bromination) Furfural->RingOpening AmmoniumSulfamate Reaction with Ammonium Sulfamate RingOpening->AmmoniumSulfamate Hydrolysis Alkaline Hydrolysis AmmoniumSulfamate->Hydrolysis CrudeProduct_F Crude this compound Hydrolysis->CrudeProduct_F Purification_F Purification CrudeProduct_F->Purification_F FinalProduct_F This compound Purification_F->FinalProduct_F

Caption: Workflow for the synthesis of this compound from furfural.

experimental_workflow_copper cluster_copper Copper-Catalyzed Synthesis StartingMaterial 2-Amino-3,5-dihalogenopyridine Reaction Catalytic Hydrolysis (Copper Powder, KOH, H2O) StartingMaterial->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Chromatography Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the copper-catalyzed synthesis from a dihalogenated pyridine.

References

Navigating the Synthesis of 2-Pyridone Pharmaceutical Intermediates: A Comparative Guide to Alternatives for Aminopyridine-Based Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of core heterocyclic scaffolds is a critical step. The 2-pyridone ring, a key component in pharmaceuticals such as the anti-epileptic drug Perampanel and the anti-fibrotic agent Pirfenidone, is a prime example. Traditionally, the synthesis of substituted 2-pyridones has often relied on precursors like 2-amino-3-hydroxypyridine and other aminopyridines. However, the landscape of synthetic chemistry is continually evolving, offering alternative pathways that can provide advantages in terms of efficiency, safety, and accessibility of starting materials. This guide provides an objective comparison of the traditional aminopyridine-based synthesis of a key 2-pyridone intermediate with modern, alternative multicomponent reaction strategies, supported by experimental data and detailed protocols.

The Central Intermediate: 5-Substituted-2(1H)-pyridone

A common and crucial intermediate in the synthesis of various pharmaceuticals is the 5-substituted-2(1H)-pyridone core. For the purpose of this comparison, we will focus on the synthesis of this pyridone skeleton, which can then be further functionalized to produce active pharmaceutical ingredients (APIs).

Traditional Synthesis: The Aminopyridine Route

A classic and well-established method for the synthesis of 2-hydroxypyridines (which exist in tautomeric equilibrium with 2-pyridones) involves the diazotization of an aminopyridine precursor, followed by hydrolysis. This pathway is exemplified by the synthesis of 5-bromo-2-hydroxypyridine (B85227) from 2-amino-5-bromopyridine. This intermediate is a precursor for the synthesis of Perampanel.

The overall transformation involves the conversion of the amino group to a diazonium salt using a nitrite (B80452) source in an acidic medium, which is subsequently displaced by a hydroxyl group upon heating in an aqueous environment.

Alternative Pathways: Multicomponent Reactions

In contrast to the traditional step-wise approach starting from a pre-formed pyridine (B92270) ring, multicomponent reactions (MCRs) offer a convergent and efficient alternative for constructing the 2-pyridone scaffold from simple, acyclic precursors in a single pot. These methods are celebrated for their atom economy, operational simplicity, and the ability to generate molecular diversity. A prominent example is the synthesis of 4,6-disubstituted-3-cyano-2-pyridones.

One such MCR involves the condensation of a 1,3-dicarbonyl compound, an active methylene (B1212753) nitrile (like malononitrile (B47326) or ethyl cyanoacetate), and a nitrogen source (often ammonium (B1175870) acetate) in a suitable solvent.[1] This approach builds the pyridone ring from the ground up, offering a high degree of flexibility in the substitution pattern of the final product.

Comparative Performance Data

To provide a clear comparison, the following tables summarize the quantitative data for the traditional aminopyridine route and a representative multicomponent reaction for the synthesis of a 5-substituted-2-pyridone intermediate.

Table 1: Synthesis of 5-Bromo-2-hydroxypyridine (Traditional Route)

ParameterValueReference
Starting Material2-Amino-5-bromopyridineGeneral Procedure[2]
Key ReagentsSodium nitrite, Sulfuric acid, WaterGeneral Procedure[2]
Reaction Temperature0-5 °C (diazotization), then heatingGeneral Procedure[2]
Reaction TimeNot specifiedGeneral Procedure[2]
YieldModerate (typical for Sandmeyer-type reactions)General Procedure[2]

Table 2: Synthesis of 4,6-Disubstituted-3-cyano-2-pyridone (Alternative MCR Route)

ParameterValueReference
Starting Materials1,3-Diketone, Ethyl cyanoacetate (B8463686), Ammonium acetate (B1210297)[1]
CatalystNone (self-catalyzed in PEG)[1]
SolventPolyethylene (B3416737) glycol-600 (PEG-600)[1]
Reaction Temperature110 °C[1]
Reaction Time3 hours[1]
Yieldup to 80%[1]

Experimental Protocols

Protocol 1: General Procedure for Diazotization and Hydrolysis of 2-Amino-5-bromopyridine (Traditional Route)

This protocol is adapted from general Sandmeyer reaction procedures.[2]

  • Diazotization: 2-Amino-5-bromopyridine (1.0 eq) is dissolved in a mixture of aqueous sulfuric acid at 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes to ensure complete formation of the diazonium salt.

  • Hydrolysis: The cold diazonium salt solution is then carefully added portion-wise to a separate flask containing boiling water or heated aqueous sulfuric acid. The evolution of nitrogen gas is controlled during the addition. The reaction mixture is heated for an additional 1-2 hours to ensure complete hydrolysis.

  • Work-up and Isolation: After cooling, the reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 5-bromo-2-hydroxypyridine, which can be further purified by recrystallization or column chromatography.

Protocol 2: One-Pot, Four-Component Synthesis of 4,6-Disubstituted-3-cyano-2-pyridones (Alternative MCR Route)

This protocol is based on the work of Nalage et al.[1]

  • Reaction Setup: A mixture of an aromatic aldehyde (1 mmol), an acetophenone (B1666503) derivative (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (8 mmol) is prepared in polyethylene glycol-600 (PEG-600).

  • Reaction Execution: The reaction mixture is heated to 110 °C and stirred for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into cold water. The precipitated solid product is collected by filtration, washed with water, and then dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695) to afford the pure 4,6-disubstituted-3-cyano-2-pyridone.

Visualization of Synthetic Workflows

To further illustrate the differences in the synthetic approaches, the following diagrams, generated using the DOT language, outline the experimental workflows.

traditional_synthesis cluster_start Starting Material cluster_process Reaction Steps cluster_product Intermediate Product start 2-Amino-5-bromopyridine diazotization Diazotization (NaNO₂, H₂SO₄, 0-5°C) start->diazotization Step 1 hydrolysis Hydrolysis (Heat) diazotization->hydrolysis Step 2 product 5-Bromo-2-hydroxypyridine hydrolysis->product Final Product

Caption: Workflow for the traditional synthesis of 5-bromo-2-hydroxypyridine.

alternative_synthesis cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_product Intermediate Product aldehyde Aldehyde one_pot Multicomponent Reaction (PEG-600, 110°C, 3h) aldehyde->one_pot ketone Ketone ketone->one_pot cyanoacetate Ethyl Cyanoacetate cyanoacetate->one_pot ammonium Ammonium Acetate ammonium->one_pot product 4,6-Disubstituted-3-cyano-2-pyridone one_pot->product

Caption: Workflow for the alternative multicomponent synthesis of a 2-pyridone intermediate.

Objective Comparison and Conclusion

The traditional aminopyridine-based synthesis of 2-pyridones is a well-established method that is effective for specific substitutions. However, it often involves multiple steps, the use of potentially hazardous reagents like nitrites, and may result in moderate yields. The starting aminopyridines can also be expensive or require separate synthetic steps to produce.

In contrast, multicomponent reactions present a highly attractive alternative. The key advantages of the MCR approach include:

  • Efficiency: MCRs are often one-pot reactions, which significantly reduces reaction time, solvent usage, and waste generation.

  • Flexibility: The use of simple, acyclic starting materials allows for a high degree of variation in the substituents on the final 2-pyridone ring, facilitating the creation of diverse compound libraries for drug discovery.

  • Favorable Reaction Conditions: Many MCRs can be performed under relatively mild conditions, and some, as demonstrated, utilize environmentally benign solvents like PEG-600.[1]

  • High Yields: As indicated in the comparative data, MCRs can often achieve high product yields.[1]

For researchers and drug development professionals, the choice of synthetic route will depend on several factors, including the desired substitution pattern, the scale of the synthesis, and cost considerations. While the traditional aminopyridine route remains a viable option, the clear advantages in efficiency, flexibility, and often higher yields make multicomponent reactions a powerful and modern alternative for the synthesis of 2-pyridone pharmaceutical intermediates. The adoption of these newer methodologies can accelerate the drug discovery and development process by providing rapid access to a wide array of potentially bioactive molecules.

References

A Comparative Guide to the Genotoxicity and Mutagenicity of 2-Amino-3-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the genotoxic and mutagenic potential of 2-Amino-3-Hydroxypyridine, a common ingredient in oxidative hair dyes, against several alternative aromatic amines used in similar applications. The information presented herein is compiled from a range of in vitro and in vivo studies, offering a basis for objective comparison and risk assessment. All experimental data is supported by detailed methodologies for key assays.

Executive Summary

This compound exhibits a mixed profile in genotoxicity assays. While it is not mutagenic in bacterial reverse mutation assays (Ames test) or in an in vivo micronucleus test, it has demonstrated clastogenic potential, meaning it can cause structural damage to chromosomes, in mammalian cell assays.[1] Specifically, it was found to be clastogenic in a mouse lymphoma study without metabolic activation and in a chromosomal aberration study.[1] This profile necessitates a careful evaluation of its safety and a comparison with alternative compounds that may be used in its place.

This guide compares this compound with four other aromatic amines commonly used in hair dye formulations: p-Phenylenediamine (B122844) (PPD), Resorcinol (B1680541), m-Aminophenol, and p-Aminophenol. The comparison reveals that many of these small aromatic amines show some level of genotoxic activity, particularly in in vitro mammalian cell assays.

Comparative Data on Genotoxicity and Mutagenicity

The following tables summarize the results of key genotoxicity and mutagenicity assays for this compound and its alternatives.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results

CompoundStrains TestedMetabolic Activation (S9)Result
This compound S. typhimurium TA1535, TA1537, TA98, TA100, TA102With and WithoutNegative [1][2]
p-Phenylenediamine (PPD)S. typhimurium TA98, TA100, TA1538With and WithoutWeakly Mutagenic (TA98 & TA1538 with S9)[3][4][5]
ResorcinolS. typhimurium TA100, TA1535, TA1537, TA1538, TA98With and WithoutNegative [6]
m-AminophenolS. typhimurium, E. coliWith and WithoutNegative [7]
p-AminophenolS. typhimurium, E. coli WP2uvrA/pKM101With and WithoutNegative in S. typhimurium, Positive in E. coli WP2uvrA/pKM101[8][9]

Table 2: In Vitro Mammalian Cell Genotoxicity Assay Results

CompoundAssay TypeCell LineMetabolic Activation (S9)Result
This compound Mouse Lymphoma (TK+/-)L5178YWithoutPositive (Clastogenic) [1]
Chromosomal AberrationChinese Hamster V79With and WithoutPositive (Clastogenic) [1]
HPRT Gene MutationChinese Hamster V79Not specifiedNegative [1]
p-Phenylenediamine (PPD)Mouse Lymphoma (Hprt)L5178YWith and WithoutNegative [3]
Micronucleus TestHuman LymphocytesWith and WithoutPositive [3][10]
Chromosomal AberrationChinese Hamster Ovary (CHO)WithoutPositive [4]
ResorcinolMicronucleus TestHuman LymphocytesWith and WithoutPositive
m-AminophenolSister Chromatid ExchangeNot specifiedNot specifiedNegative [7]
Unscheduled DNA SynthesisNot specifiedNot specifiedNegative [7]
p-AminophenolMouse Lymphoma (TK+/-)L5178YWithoutPositive [11]
HGPRT Gene MutationChinese Hamster Ovary (CHO)WithoutNegative [11]
Chromosomal AberrationCHO & L5178YWithoutPositive [11]

Table 3: In Vivo Genotoxicity Assay Results

CompoundAssay TypeSpeciesResult
This compound Micronucleus TestMouseNegative [1]
p-Phenylenediamine (PPD)Alkaline Comet AssayNot specifiedNegative [2]
m-AminophenolMicronucleus TestMouse, RatNegative [7]
Sister Chromatid ExchangeHamsterNegative [7]
Dominant Lethal TestRatNegative [7]
p-AminophenolSomatic Mutation and Recombination Test (SMART)Drosophila melanogasterPositive [12]

Experimental Protocols

Detailed methodologies for the key assays cited are provided below, based on standard OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.[13]

  • Test Strains : Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537, TA1538) and Escherichia coli (e.g., WP2 uvrA) are used. These strains are auxotrophic, meaning they require a specific amino acid (histidine for Salmonella, tryptophan for E. coli) for growth because of mutations in the genes responsible for its synthesis.[13][14]

  • Metabolic Activation : The test is performed both with and without a metabolic activation system (S9 fraction), which is typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254. This simulates metabolic processes in mammals that can convert a non-mutagenic compound into a mutagenic one.[15]

  • Procedure : The bacterial strains are exposed to the test substance at various concentrations. They are then plated on a minimal agar (B569324) medium that lacks the required amino acid.

  • Endpoint : If the test substance is a mutagen, it will cause reverse mutations (reversions) in the bacteria, allowing them to synthesize the necessary amino acid and form visible colonies. The number of revertant colonies is counted after incubation, and a dose-dependent increase compared to the negative control indicates a positive result.[13]

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[9][16]

  • Cell Cultures : Established cell lines, such as Chinese Hamster Ovary (CHO) cells, or primary cell cultures like human peripheral blood lymphocytes are used.[6][16]

  • Exposure : Cell cultures are treated with at least three concentrations of the test substance for a defined period. The experiment is conducted both with and without an S9 metabolic activation system.[6]

  • Metaphase Arrest : Following treatment and a recovery period, a substance that arrests cells in metaphase (e.g., Colcemid or colchicine) is added to the cultures.[9]

  • Analysis : Cells are harvested, fixed, and stained. The chromosomes of at least 200 well-spread metaphases per concentration are analyzed microscopically for structural aberrations, such as breaks, deletions, and exchanges. A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a clastogenic effect.[6]

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

The micronucleus test detects both clastogenic and aneugenic (causing chromosome loss) potential of a substance.[3][17][18]

  • Cell Cultures : Similar to the chromosomal aberration test, various mammalian cell lines (e.g., L5178Y, CHO, TK6) or primary lymphocytes can be used.[18]

  • Exposure : Cells are exposed to the test substance with and without metabolic activation.

  • Cytokinesis Block : Cytochalasin B is often added to the cultures to block cytokinesis (cell division), resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored, which is a prerequisite for micronucleus formation.[3][17]

  • Analysis : After harvesting and staining, the frequency of micronuclei (small, membrane-bound DNA fragments or whole chromosomes outside the main nucleus) is scored in at least 2000 binucleated cells per concentration. A significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.[3]

Genotoxicity Assessment Workflow

The following diagram illustrates a typical workflow for assessing the genotoxic potential of a chemical compound, starting with in vitro tests and proceeding to in vivo assays if necessary.

Genotoxicity_Assessment_Workflow cluster_0 In Vitro Testing Battery (Tier 1) cluster_1 In Vivo Follow-up (Tier 2) cluster_2 Data Interpretation & Risk Assessment Ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) Result1 Result1 Ames->Result1 Positive? MLA In Vitro Mammalian Cell Assay 1 (e.g., Micronucleus - OECD 487) MLA->Result1 CAA In Vitro Mammalian Cell Assay 2 (e.g., Chromosomal Aberration - OECD 473) CAA->Result1 Invivo_MN In Vivo Micronucleus Test (Bone Marrow - OECD 474) Risk Weight of Evidence Analysis - Genotoxic Potential - Mode of Action - Regulatory Decision Invivo_MN->Risk Positive_Conclusion Conclusion: Potential In Vivo Genotoxin Invivo_MN->Positive_Conclusion Comet In Vivo Comet Assay (Liver, Stomach, etc. - OECD 489) Comet->Risk Comet->Positive_Conclusion Transgenic Transgenic Rodent Somatic and Germ Cell Gene Mutation Assay Transgenic->Risk Transgenic->Positive_Conclusion Start Test Compound Start->Ames Start->MLA Start->CAA Result1->Invivo_MN If positive or equivocal Result1->Comet If positive or equivocal Result1->Transgenic If positive or equivocal Negative_Conclusion Conclusion: Not Genotoxic In Vitro Result1->Negative_Conclusion If all negative Negative_Conclusion->Risk Positive_Conclusion->Risk

Caption: Standard workflow for genotoxicity assessment of a chemical substance.

References

A Comparative Analysis of the Chelating Properties of 2-Amino-3-Hydroxypyridine and Other Prominent Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the chelating properties of 2-Amino-3-Hydroxypyridine (AHP) alongside other well-established chelating agents, including Deferiprone, Deferoxamine, Deferasirox, and EDTA. This document is intended for researchers, scientists, and drug development professionals interested in the field of chelation chemistry and its therapeutic applications.

Introduction to Chelating Agents

Chelating agents are chemical compounds that form stable, water-soluble complexes with metal ions, effectively sequestering them and facilitating their excretion from the body. This is particularly crucial in the treatment of metal overload disorders, such as transfusional iron overload common in patients with thalassemia or sickle cell disease. The efficacy of a chelating agent is determined by several factors, including its affinity and selectivity for a target metal ion, its pharmacokinetic properties, and its safety profile.

This compound is a bidentate ligand that binds to metal ions through its deprotonated hydroxy oxygen and amino nitrogen atoms.[1] Its structural similarity to Deferiprone (3-hydroxy-1,2-dimethylpyridin-4-one), a clinically approved oral iron chelator, makes it a compound of significant interest for comparative studies.

Comparative Analysis of Chelating Properties

The chelating potential of a ligand is quantitatively expressed by its stability constant (log β), which indicates the strength of the complex formed with a metal ion. A higher log β value signifies a more stable complex.

Quantitative Comparison of Stability Constants

The following table summarizes the stability constants (log β) of this compound and other selected ligands with various metal ions.

LigandMetal Ionlog βStoichiometry (Ligand:Metal)
This compound (AHP) Cu(II)15.2 (log K1+log K2)2:1
Zn(II)12.1 (log K1+log K2)2:1
Ni(II)11.2 (log K1+log K2)2:1
Co(II)10.1 (log K1+log K2)2:1
Cd(II)8.2 (log K1+log K2)2:1
Fe(III)Not Reported3:1 (inferred)[1]
Deferiprone (DFP) Fe(III)~35-373:1[2]
Deferoxamine (DFO) Fe(III)~30.61:1[3]
Deferasirox (DFX) Fe(III)~38.6 (for Fe(DFX)₂)2:1[4]
EDTA Fe(III)25.11:1[5]
Cu(II)18.81:1
Zn(II)16.51:1
Co(II)16.31:1
Ni(II)18.61:1

Note: The stability constant for the Fe(III)-AHP complex has not been reported in the reviewed literature. However, the formation of a 3:1 complex with Fe(III) has been described.[1] The stability constants for AHP with divalent metals were determined in an aqueous medium.[6]

Mechanism of Action: A Focus on Iron Chelation

Iron overload leads to the accumulation of toxic non-transferrin bound iron (NTBI) and intracellular labile iron pool (LIP), which catalyze the formation of reactive oxygen species (ROS) via the Fenton and Haber-Weiss reactions, leading to cellular damage. Iron chelators mitigate this by binding to these toxic iron species.

Deferiprone (DFP) , a derivative of 3-hydroxypyridine, is an orally active bidentate chelator that forms a 3:1 complex with ferric iron.[4] Due to its small size and lipophilicity, it can penetrate cell membranes and chelate intracellular iron, including mitochondrial iron. The iron-DFP complex is then excreted primarily through the urine.

Deferoxamine (DFO) is a hexadentate siderophore that forms a very stable 1:1 complex with iron.[3] It is administered parenterally and primarily chelates extracellular iron, such as NTBI, as well as iron from ferritin and hemosiderin. The iron-DFO complex is excreted via both urine and bile.

Deferasirox (DFX) is an orally active tridentate chelator that forms a 2:1 complex with iron.[4] It has a long plasma half-life and effectively reduces liver iron concentration. The iron-DFX complex is primarily eliminated through the feces.

While the specific mechanism of this compound in an in vivo setting is not well-documented, its structural features suggest it would act as a bidentate chelator, likely forming a 3:1 complex with Fe(III), similar to Deferiprone.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Transferrin-Fe Transferrin-Bound Iron NTBI Non-Transferrin-Bound Iron (NTBI) DFO Deferoxamine (DFO) NTBI->DFO Chelation LIP Labile Iron Pool (LIP) NTBI->LIP Uptake DFO-Fe DFO-Iron Complex DFO->DFO-Fe Excretion (Urine/Bile) Excretion (Urine/Bile) DFO-Fe->Excretion (Urine/Bile) Ferritin Ferritin LIP->Ferritin Storage Mitochondria Mitochondria LIP->Mitochondria Utilization ROS Reactive Oxygen Species (ROS) LIP->ROS Fenton Rxn DFP Deferiprone (DFP) LIP->DFP Chelation Ferritin->LIP Release DFP-Fe DFP-Iron Complex DFP->DFP-Fe Excretion (Urine) Excretion (Urine) DFP-Fe->Excretion (Urine)

Cellular Iron Chelation Mechanisms

Experimental Protocols

Synthesis of this compound Metal Complexes

A general procedure for the synthesis of transition metal complexes with this compound involves the reaction of a hydrated metal salt with the ligand in a suitable solvent, such as methanol (B129727) or a basic aqueous solution. The specific conditions may vary depending on the metal ion. For instance, Fe(III), Ru(III), and Rh(III) complexes can be obtained by reacting the hydrated metal chloride with this compound in a basic aqueous or methanolic solution.[1]

Determination of Stability Constants by Potentiometric Titration

The proton-ligand and metal-ligand stability constants can be determined using the Calvin-Bjerrum pH titration technique, as modified by Irving and Rossotti. This method involves the following steps:

  • Preparation of three solutions: (A) a strong acid, (B) the strong acid with the ligand, and (C) the strong acid with the ligand and the metal ion.

  • Titration of these solutions against a standard base solution.

  • Recording the pH changes during the titration.

  • Calculation of the average number of protons associated with the ligand (n̄A) and the average number of ligands attached to the metal ion (n̄).

  • Plotting formation curves (e.g., n̄ vs. pL, where pL is the negative logarithm of the free ligand concentration) to determine the stepwise stability constants.

cluster_prep Solution Preparation cluster_titration Potentiometric Titration cluster_calc Data Analysis A Solution A: Strong Acid Titrate Titrate with Standard Base A->Titrate B Solution B: Strong Acid + Ligand B->Titrate C Solution C: Strong Acid + Ligand + Metal Ion C->Titrate Record Record pH vs. Volume of Base Titrate->Record Calc_n Calculate n̄A and n̄ Record->Calc_n Plot Plot Formation Curves Calc_n->Plot Determine Determine Stability Constants (log K) Plot->Determine

Workflow for Potentiometric Titration
Ferrozine Assay for Iron Chelation Activity

The Ferrozine assay is a colorimetric method used to determine the iron-chelating ability of a compound. The principle is based on the competition between the test compound and Ferrozine for ferrous ions (Fe²⁺).

  • Ferrous ions react with Ferrozine to form a stable, magenta-colored complex with a maximum absorbance at 562 nm.

  • In the presence of a chelating agent, the formation of the Fe²⁺-Ferrozine complex is inhibited, leading to a decrease in absorbance.

  • The percentage of inhibition of the Fe²⁺-Ferrozine complex formation is calculated to determine the chelating activity of the test compound.

cluster_reaction Reaction Mixture Fe2 Fe²⁺ Source (e.g., FeCl₂) Fe2_Ferrozine Fe²⁺-Ferrozine Complex (Magenta Color) Fe2->Fe2_Ferrozine Fe2_Chelator Fe²⁺-Chelator Complex (Colorless or Different Color) Fe2->Fe2_Chelator Ferrozine Ferrozine Ferrozine->Fe2_Ferrozine Chelator Test Chelator (e.g., AHP) Chelator->Fe2_Chelator Measure Measure Absorbance at 562 nm Fe2_Ferrozine->Measure Fe2_Chelator->Measure Reduces Magenta Color Calculate Calculate % Inhibition Measure->Calculate

Principle of the Ferrozine Assay

Conclusion

In comparison to clinically established iron chelators, Deferoxamine, Deferiprone, and Deferasirox exhibit very high stability constants with Fe(III), reflecting their proven therapeutic efficacy. Each of these drugs has a distinct mechanism of action, route of administration, and excretion pathway, allowing for tailored treatment approaches for patients with iron overload. Further research, including the determination of the Fe(III) stability constant for this compound and in vivo efficacy studies, is warranted to fully elucidate its potential as a therapeutic chelating agent.

References

Safety Operating Guide

Proper Disposal of 2-Amino-3-Hydroxypyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide to the safe disposal of 2-Amino-3-Hydroxypyridine, a compound utilized in various research and development applications. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.

Immediate Safety and Handling Precautions

This compound is considered a hazardous substance.[1] It is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3][4] It is also toxic to aquatic life with long-lasting effects.[2] Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE).

Summary of Hazards and Protective Measures
Identifier Information
CAS Number 16867-03-1[3][5]
GHS Pictograms GHS06 (Toxic), GHS08 (Health Hazard), GHS09 (Environmental Hazard)[2]
Hazard Statements H301: Toxic if swallowed[2] H315: Causes skin irritation[2] H319: Causes serious eye irritation[2] H411: Toxic to aquatic life with long lasting effects[2]
Personal Protective Equipment (PPE) Chemical safety goggles or face shield, nitrile rubber gloves, fully-buttoned lab coat, respiratory protection (if ventilation is inadequate).[6][7][8]
Flash Point 203.5°C[2]
Boiling Point ~298°C (with decomposition)[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous waste.[9] Under no circumstances should this compound be disposed of down the drain or in regular trash.[7]

Experimental Protocol: Chemical Waste Segregation and Collection
  • Obtain a Designated Waste Container: Use a clean, dry, and chemically compatible container with a secure, sealable lid. This is often provided by your institution's Environmental Health & Safety (EHS) department.[7][10]

  • Label the Waste Container: Before adding any waste, affix a "Hazardous Waste" tag to the container. The label must include:

    • The full chemical name: "this compound"[6]

    • The quantity of the chemical.

    • The date the waste is first added.[7]

    • The primary hazards (e.g., "Toxic," "Irritant").[7]

  • Transfer the Waste: Carefully transfer the this compound waste into the labeled container. Avoid generating dust.[1][4] If the compound is in a solution, also list the solvent(s) and their approximate concentrations on the waste tag.

  • Segregate the Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[6] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[2][3]

  • Secure the Container: Tightly seal the container cap to prevent any leaks or evaporation. Store the sealed container in a designated, secure, and well-ventilated waste accumulation area.[10]

  • Arrange for Disposal: Once the container is full or you are finished with the process, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[6]

Emergency Procedures: Spill and Exposure Management

In the event of a spill or exposure, immediate and appropriate action is necessary to prevent injury and environmental contamination.

Spill Response Protocol
  • Minor Spills:

    • Ensure proper PPE is worn.[1]

    • Use dry clean-up procedures to avoid generating dust.[1][4]

    • Carefully sweep or scoop up the spilled material.[8]

    • Place the collected material into a labeled hazardous waste container.[1][4]

    • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[6]

  • Major Spills:

    • Evacuate the area immediately and move upwind.[1][4]

    • Alert your supervisor and your institution's EHS or emergency response team, informing them of the location and nature of the hazard.[1][2]

    • Only trained personnel equipped with full body protective clothing and a self-contained breathing apparatus should address the spill.[1]

    • Contain the spill using sand, earth, or vermiculite (B1170534) to prevent it from entering drains or waterways.[1][2]

    • Collect the recoverable product and contaminated materials into labeled containers for disposal.[2]

In Case of Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical attention.[3]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Immediately call a poison center or doctor for treatment advice.[3][4]

Disposal Workflow Visualization

The following diagram illustrates the logical steps for the proper disposal of this compound.

G Workflow for Proper Disposal of this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal cluster_spill Spill Emergency A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B C Obtain Designated Hazardous Waste Container B->C D Label Container Correctly (Name, Date, Hazards) C->D E Carefully Transfer Waste (Avoid Dust) D->E F Securely Seal Container E->F G Store in Secure Waste Accumulation Area F->G H Contact EHS or Licensed Waste Contractor G->H I Arrange for Professional Disposal H->I Spill Spill Occurs MinorSpill Minor Spill: Contain, Collect, and Clean Spill->MinorSpill MajorSpill Major Spill: Evacuate & Alert Emergency Responders Spill->MajorSpill

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Amino-3-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with 2-Amino-3-Hydroxypyridine. This document provides immediate, actionable information on personal protective equipment, handling procedures, and disposal plans to ensure a safe laboratory environment.

This compound is a hazardous substance that is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] Long-term exposure may lead to cumulative health effects and potential developmental toxicity.[1] Adherence to the following safety measures is critical to mitigate risks.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is necessary when handling this compound. This includes comprehensive eye, face, skin, and respiratory protection.

PPE CategoryItemSpecification
Eye/Face Protection Safety GlassesMust have side shields.[1]
Chemical GogglesRequired for enhanced protection.[1]
Face ShieldTo be worn in conjunction with safety glasses or goggles.
Skin Protection GlovesChemical protective gloves (e.g., PVC, nitrile rubber).[1] A glove with a protection class of 5 or higher is recommended for prolonged contact.[1]
Protective ClothingOveralls or a lab coat.[1]
FootwearSafety footwear or gumboots (e.g., rubber).[1]
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or exposure limits are exceeded.[2]

Note: Contact lenses should not be worn when handling this chemical as they can absorb and concentrate irritants.[1]

Operational Plan: From Handling to Disposal

A systematic workflow is crucial for the safe management of this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_setup handling_weigh Weighing and Transfer prep_setup->handling_weigh handling_reaction Running Experiment handling_weigh->handling_reaction cleanup_spill Spill Management handling_reaction->cleanup_spill cleanup_decon Decontaminate Work Area cleanup_spill->cleanup_decon cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_decon->cleanup_ppe disposal_waste Collect Chemical Waste in Labeled Container cleanup_ppe->disposal_waste disposal_final Dispose According to Regulations disposal_waste->disposal_final

Safe Handling Workflow Diagram

Detailed Experimental Protocols

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Avoid Contact: Prevent all personal contact, including inhalation of dust.[1][3] Do not eat, drink, or smoke in the handling area.[1][3]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling.[1][3]

  • Clothing: Contaminated work clothes should be laundered separately before reuse.[1][3]

Storage Plan:

  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][3]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2]

  • Protect containers from physical damage and inspect regularly for leaks.[1][3]

Spill Management:

  • Minor Spills: Remove all ignition sources.[1][3] Clean up spills immediately using dry procedures to avoid generating dust.[1][3] Place the spilled material in a suitable, labeled container for disposal.[1][3]

  • Major Spills: Evacuate the area and move upwind.[1] Alert emergency responders.[1] Wear full-body protective clothing and a breathing apparatus.[1] Contain the spill with sand, earth, or vermiculite (B1170534) and prevent it from entering drains or waterways.[1][3]

Disposal Plan

All waste containing this compound must be handled in accordance with local, state, and federal regulations.[1] Do not discharge into sewers or waterways.[1] Dispose of the chemical and its container at an authorized hazardous or special waste collection point.[3] Puncture containers to prevent reuse before disposal at an authorized landfill.[1]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Remove the individual to fresh air and keep them comfortable for breathing.[2][3] If not breathing, provide artificial respiration.[3] Seek medical attention.[3]
Skin Contact Immediately remove all contaminated clothing.[1] Flush the skin and hair with running water and soap if available.[1][3] Seek medical attention if irritation occurs.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do.[3] Continue rinsing and seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting.[3] Rinse the mouth with water.[3] Immediately call a poison center or doctor.[2][3]

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.